Product packaging for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone(Cat. No.:CAS No. 1071842-61-9)

1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Cat. No.: B116892
CAS No.: 1071842-61-9
M. Wt: 178.2 g/mol
InChI Key: YMSQEGGMZUPCFH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-fluorophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H11FO and its molecular weight is 178.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FO B116892 1-Cyclopropyl-2-(4-fluorophenyl)ethanone CAS No. 1071842-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSQEGGMZUPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603346
Record name 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071842-61-9
Record name 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1071842-61-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, outlines common synthetic methodologies, and discusses its significant role in drug development, particularly as a precursor to the antiplatelet agent, Prasugrel.

Chemical and Physical Data

Quantitative data for this compound is summarized below. It is important to note that while some data is directly available for the 4-fluoro isomer, other parameters are estimated based on its isomers due to a scarcity of specific literature for this particular compound.

PropertyValueSource/Notes
CAS Number 1071842-61-9[1][2]
Molecular Formula C₁₁H₁₁FO[2]
Molecular Weight 178.21 g/mol [2]
Appearance Pale Yellow OilEstimated based on 2-fluoro isomer[3]
Boiling Point ~250 °C at 760 mmHgEstimated based on 2- and 3-fluoro isomers[1][3]
Density ~1.19 g/cm³Estimated based on 2- and 3-fluoro isomers[1][3]
Flash Point ~108 °CEstimated based on 2-fluoro isomer[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. Below are the descriptions of the most common synthetic routes.

Grignard Reaction

A primary method for the synthesis of this ketone involves a Grignard reaction. This pathway typically utilizes a 4-fluorophenyl Grignard reagent, such as 4-fluorophenylmagnesium bromide, which is then reacted with a cyclopropyl-containing electrophile like cyclopropylacetonitrile. The reaction is completed by hydrolysis to yield the final product.[4]

Experimental Protocol (General):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-fluorobromobenzene in the same anhydrous solvent is added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Reaction with Electrophile: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclopropylacetonitrile in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C.

  • Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Friedel-Crafts Acylation

Another common approach is the Friedel-Crafts acylation of a fluorinated aromatic compound. In a variation of this method, 2-fluorophenethyl acid esters can be acylated with cyclopropane carbonyl chloride in the presence of a base, followed by hydrolysis and decarboxylation to yield the ketone.[4]

Experimental Protocol (General):

  • Acylation: To a solution of a suitable 4-fluorophenyl derivative in a dry, non-polar solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride) is added at 0 °C under an inert atmosphere. Cyclopropylacetyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion.

  • Quenching and Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated, and the resulting crude product is purified by column chromatography or vacuum distillation.

Role in Drug Development

This compound is a crucial building block in the synthesis of more complex pharmaceutical compounds.[4] Its primary significance lies in its role as a key intermediate in the production of Prasugrel, a potent antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome who are undergoing percutaneous coronary intervention.[3]

The presence of the cyclopropyl group in this intermediate is noteworthy as this moiety is often incorporated into drug candidates to enhance metabolic stability.[4]

The synthetic pathway from this compound to Prasugrel involves further chemical transformations, including halogenation to produce 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, which is another critical intermediate in this multi-step synthesis.[4]

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product 4-Fluorophenylmagnesium bromide 4-Fluorophenylmagnesium bromide Grignard Reaction Grignard Reaction 4-Fluorophenylmagnesium bromide->Grignard Reaction Cyclopropylacetonitrile Cyclopropylacetonitrile Cyclopropylacetonitrile->Grignard Reaction This compound This compound Grignard Reaction->this compound Further Reactions Further Reactions This compound->Further Reactions Halogenation, etc. Prasugrel Prasugrel Further Reactions->Prasugrel

Caption: Synthetic workflow for Prasugrel from this compound.

Logical Relationship in Drug Synthesis

G Start Key Starting Materials Intermediate This compound (CAS: 1071842-61-9) Start->Intermediate Synthesis Halogenated_Intermediate 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone Intermediate->Halogenated_Intermediate Halogenation API Prasugrel (Active Pharmaceutical Ingredient) Halogenated_Intermediate->API Further Synthetic Steps

Caption: Role of this compound as a key intermediate.

References

An In-depth Technical Guide to the Molecular Weight of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 1-cyclopropyl-2-(4-fluorophenyl)ethanone, a compound of interest in medicinal chemistry and drug development. This document outlines the fundamental principles, experimental data, and computational methodology for determining its molecular weight.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₁FO.[1][2][3][4][5] It is a ketone derivative containing a cyclopropyl group and a 4-fluorophenyl substituent. The presence of the cyclopropyl ring and the fluorine atom can significantly influence the molecule's metabolic stability and its binding affinity to biological targets, making it a valuable scaffold in the design of novel therapeutic agents. An accurate determination of its molecular weight is fundamental for a wide range of applications, including quantitative analysis, reaction stoichiometry, and the interpretation of mass spectrometry data.

Quantitative Data Summary

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following table summarizes the atomic weights of the elements present in this compound and the calculated molecular weight of the compound.

Element (Symbol)Atomic NumberStandard Atomic Weight (amu)Number of Atoms in MoleculeTotal Atomic Weight Contribution (amu)
Carbon (C)6[12.0096, 12.0116]11132.121
Hydrogen (H)1[1.00784, 1.00811][6]1111.088
Fluorine (F)918.9984032[7]118.998
Oxygen (O)8[15.99903, 15.99977][8]115.999
Total Molecular Weight 178.206

Note: The standard atomic weights are presented as intervals to reflect the natural isotopic abundance variation. For the purpose of calculation, the conventional atomic weights of 12.011 for Carbon, 1.008 for Hydrogen, 18.998 for Fluorine, and 15.999 for Oxygen were utilized.

Experimental and Computational Protocols

Determination of Molecular Formula

The molecular formula, C₁₁H₁₁FO, is typically determined through a combination of elemental analysis and mass spectrometry.

  • Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of each element (Carbon, Hydrogen, Fluorine, and Oxygen) in a pure sample of the compound.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This experimental mass is then used to deduce the molecular formula by matching it with the theoretical exact masses of possible elemental compositions.

Calculation of Molecular Weight

The molecular weight (in g/mol ) is numerically equivalent to the molecular mass (in amu). The calculation is performed as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F) + (Number of O atoms × Atomic Weight of O)

Substituting the values from the table:

Molecular Weight = (11 × 12.011) + (11 × 1.008) + (1 × 18.998) + (1 × 15.999) Molecular Weight = 132.121 + 11.088 + 18.998 + 15.999 Molecular Weight = 178.206 g/mol

This calculated value is consistent with the molecular weight of 178.21 g/mol and 178.20 g/mol reported in chemical databases.[1][3]

Visualizations

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_formula Molecular Formula: C₁₁H₁₁FO cluster_calculation Calculation C Carbon (C) Atomic Weight: 12.011 C_count 11 x C H Hydrogen (H) Atomic Weight: 1.008 H_count 11 x H F Fluorine (F) Atomic Weight: 18.998 F_count 1 x F O Oxygen (O) Atomic Weight: 15.999 O_count 1 x O Sum Sum of Atomic Weights C_count->Sum H_count->Sum F_count->Sum O_count->Sum MW Molecular Weight 178.206 g/mol Sum->MW

Caption: Molecular weight calculation workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No: 1071842-61-9). This compound serves as a critical building block in organic synthesis and is a notable intermediate in the production of various pharmaceuticals.[1]

Core Chemical Properties

This compound is a ketone derivative characterized by a cyclopropyl ring and a 4-fluorophenyl group. These structural features impart specific reactivity and make it a valuable scaffold in medicinal chemistry.[1] The presence of the cyclopropyl group can enhance metabolic stability in drug candidates, while the fluorophenyl moiety can influence binding to biological targets.[1]

Table 1: General Chemical Identifiers

Property Value
CAS Number 1071842-61-9[1][2]
Molecular Formula C₁₁H₁₁FO[2][3]
Molecular Weight 178.21 g/mol [2]

| InChI Key | YMSQEGGMZUPCFH-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

Property Value
Boiling Point No data available[4]

| Storage Temperature | 2-8°C (Sealed in dry conditions)[4] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been proposed, leveraging fundamental organic reactions.

A viable pathway involves the reaction of a Grignard reagent with a cyclopropyl-containing electrophile.

  • Protocol: 4-fluorophenylmagnesium bromide is reacted with cyclopropylacetonitrile. The resulting intermediate is then hydrolyzed to yield the target ketone.[1] This method is a classic and effective approach for ketone formation.[1]

This method involves the acylation of a fluorinated aromatic compound.

  • Protocol: 4-fluorophenylacetate is reacted with cyclopropanecarbonyl chloride.[6]

    • Base: Potassium carbonate is used as the base.

    • Solvent: A polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) is used to facilitate the nucleophilic acyl substitution.[6]

    • Temperature: The reaction is maintained at 0–5°C to minimize the hydrolysis of the ester.[6]

    • Yield: This method can achieve yields of approximately 85% after recrystallization.[6]

Alternative methods include:

  • The reaction of cyclopropylmagnesium bromide with 4-fluorobenzophenone.[1]

  • The cyclopropanation of 4-fluorostyrene, followed by an oxidation step.[1]

  • Friedel-Crafts acylation , a widely employed and more direct method for synthesizing aryl ketones, is also a potential route.[1]

G cluster_grignard Grignard Synthesis cluster_acylation Acylation Synthesis 4-fluorophenylmagnesium bromide 4-fluorophenylmagnesium bromide Intermediate_G Intermediate_G 4-fluorophenylmagnesium bromide->Intermediate_G + cyclopropylacetonitrile Target_Ketone This compound Intermediate_G->Target_Ketone Hydrolysis 4-fluorophenylacetate 4-fluorophenylacetate Target_Ketone_A This compound 4-fluorophenylacetate->Target_Ketone_A + cyclopropanecarbonyl chloride (K2CO3, THF, 0-5°C)

Caption: Key synthetic pathways to this compound.

Chemical Reactivity and Transformations

The reactivity of this compound is primarily dictated by its ketone functional group and the strained cyclopropyl ring.

The carbonyl group is readily reduced to a secondary alcohol.

  • Reaction: The ketone is reduced to form 1-cyclopropyl-2-(4-fluorophenyl)ethanol.[1]

  • Reagents:

    • Sodium borohydride (NaBH₄): Typically used in an alcoholic solvent like methanol or ethanol at room temperature.[1]

    • Lithium aluminum hydride (LiAlH₄): A more potent reducing agent requiring an aprotic solvent (e.g., diethyl ether or THF), followed by an aqueous workup.[1]

  • Product Characterization: The resulting alcohol can be identified by the disappearance of the ketone signal in NMR spectra and the appearance of a hydroxyl proton signal and a methine proton (CH-OH) signal. Infrared (IR) spectroscopy would show a broad absorption band for the O-H stretch in the 3200-3600 cm⁻¹ region.[1]

This compound is a precursor for halogenated derivatives, which are also important synthetic intermediates.

  • Reaction: It can be halogenated, often with a brominating agent, to produce 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.[1] This bromo-derivative is a critical intermediate in the multi-step synthesis of the antiplatelet drug Prasugrel.[1]

The significant strain in the cyclopropyl ring makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of acid.[1] This property allows it to act as a three-carbon building block in more complex syntheses.[1]

G cluster_reduction Reduction cluster_halogenation Halogenation Start This compound Reagents_R NaBH4 in Methanol OR LiAlH4 in THF Start->Reagents_R Reagents_H Brominating Agent (e.g., Br2) Start->Reagents_H Product_R 1-Cyclopropyl-2-(4-fluorophenyl)ethanol Reagents_R->Product_R Nucleophilic addition Product_H 2-Bromo-1-cyclopropyl-2- (4-fluorophenyl)ethanone Reagents_H->Product_H Substitution

Caption: Key chemical transformations of this compound.

Role in Pharmaceutical Synthesis

This compound and its derivatives are vital intermediates in medicinal chemistry.[1] It is identified as a related substance and potential impurity in the synthesis of Prasugrel, an antiplatelet medication.[2][7] While the 2-fluoro isomer is the more direct precursor to Prasugrel, the 4-fluoro isomer is significant for analytical method development, validation, and quality control during the drug development process.[2][5]

G Start 1-Cyclopropyl-2- (4-fluorophenyl)ethanone Intermediate 2-Bromo-1-cyclopropyl-2- (4-fluorophenyl)ethanone Start->Intermediate Halogenation Complex Other Intermediates Intermediate->Complex Further Transformations Final Complex Pharmaceutical Compounds (e.g., Prasugrel Analogs) Complex->Final

Caption: Role as an intermediate in multi-step pharmaceutical synthesis.

Spectroscopic and Analytical Characterization

While specific spectral data for this compound is not detailed in the available literature, characterization would follow standard spectroscopic methods:

  • ¹H NMR: Would show characteristic signals for the cyclopropyl protons, the methylene protons adjacent to the carbonyl group, and the aromatic protons of the 4-fluorophenyl ring.

  • ¹³C NMR: Would display a distinct downfield signal for the carbonyl carbon.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent.

  • Mass Spectrometry: Would confirm the molecular weight of the compound.[8]

These techniques are crucial for confirming the structure and purity of the synthesized compound, especially when used as a reference standard in analytical applications.[2][8]

References

An In-depth Technical Guide to the Physical Properties of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key intermediate in the synthesis of various organic compounds, including the antiplatelet drug Prasugrel.[1] This document outlines its physical characteristics, details common synthetic protocols, and presents logical and experimental workflows relevant to its application in research and development.

Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁FO[2]
Molecular Weight 178.21 g/mol [2]
CAS Number 1071842-61-9[1][2]
Appearance Pale Yellow Oil (for the 2-fluoro isomer)[3]
Melting Point Data not available
Boiling Point Data not available for the 4-fluoro isomer. (253.6 °C at 760 mmHg for the 2-fluoro isomer)[3]
Density Data not available for the 4-fluoro isomer. (1.192 g/cm³ for the 2-fluoro isomer)[3]
Solubility Expected to be soluble in common organic solvents.[4] Low solubility in water is anticipated due to the nonpolar nature of the cyclopropyl and fluorophenyl groups.[4]
InChI Key YMSQEGGMZUPCFH-UHFFFAOYSA-N[1]

Experimental Protocols

The synthesis and characterization of this compound are critical steps in its application. The following sections detail common synthetic methodologies and general protocols for the determination of its physical properties.

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been described in the literature. Two common methods are Grignard reagent-mediated synthesis and Friedel-Crafts acylation.

  • Grignard Reagent-Mediated Synthesis: This method involves the reaction of a Grignard reagent with a suitable electrophile. For the synthesis of this compound, one possible route is the reaction of 4-fluorophenylmagnesium bromide with cyclopropylacetonitrile, followed by hydrolysis to yield the target ketone.[1]

    • Step 1: Formation of the Grignard Reagent: 4-Bromofluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 4-fluorophenylmagnesium bromide.

    • Step 2: Reaction with Cyclopropylacetonitrile: The prepared Grignard reagent is then added dropwise to a solution of cyclopropylacetonitrile in an anhydrous ether solvent at a controlled temperature.

    • Step 3: Hydrolysis: The reaction mixture is then quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the intermediate and yield this compound.

    • Step 4: Purification: The final product is typically purified using techniques such as liquid-liquid extraction followed by distillation or column chromatography.

  • Friedel-Crafts Acylation: This is a direct and widely used method for the synthesis of aryl ketones.[1] It involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

    • Step 1: Reactant Preparation: A solution of fluorobenzene and cyclopropylacetyl chloride is prepared in a suitable solvent (e.g., dichloromethane or nitrobenzene).

    • Step 2: Addition of Lewis Acid: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the reaction mixture at a low temperature to control the exothermic reaction.

    • Step 3: Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

    • Step 4: Quenching and Workup: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.

    • Step 5: Purification: The crude product is purified by vacuum distillation or column chromatography.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of compounds like this compound.

  • Melting Point: The melting point of a solid compound is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. For oils, this property is not applicable unless the compound can be induced to crystallize.

  • Boiling Point: The boiling point is determined by distillation at atmospheric pressure or under reduced pressure for high-boiling compounds. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.

  • Density: The density of a liquid is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.

  • Solubility: The solubility is determined by adding a small amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined by a suitable analytical method.

Logical and Experimental Workflows

The following diagrams illustrate the role of this compound in a broader synthetic context and a general workflow for its synthesis and characterization.

G cluster_0 Synthesis of Prasugrel Intermediate A This compound B Halogenation (e.g., Bromination) A->B C 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone B->C D Further Chemical Transformations C->D E Prasugrel (Antiplatelet Drug) D->E

Caption: Role of this compound in Prasugrel Synthesis.

G cluster_1 Synthesis and Characterization Workflow Start Starting Materials (e.g., 4-Bromofluorobenzene, Cyclopropylacetonitrile) Synthesis Chemical Synthesis (e.g., Grignard Reaction) Start->Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Analysis Purity Analysis (HPLC, GC) Characterization->Analysis Final Pure this compound Analysis->Final

Caption: General Experimental Workflow for Synthesis and Analysis.

References

In-Depth Technical Guide to the Structure Elucidation of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the structural elucidation of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. This compound, with the chemical formula C₁₁H₁₁FO and a molecular weight of 178.21 g/mol , is a key intermediate in various synthetic pathways, including the preparation of the antiplatelet agent Prasugrel.[1] Accurate structural verification is paramount for its application in research and development.

Molecular Structure and Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 1071842-61-9[1]

  • Molecular Formula: C₁₁H₁₁FO[1]

  • Molecular Weight: 178.21 g/mol [1]

  • Appearance: Expected to be a pale yellow oil or solid.

Spectroscopic Data for Structure Elucidation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityIntegration
Aromatic Protons (ortho to C=O)7.20 - 7.35dd (J ≈ 8.5, 5.5 Hz)2H
Aromatic Protons (ortho to F)7.00 - 7.15t (J ≈ 8.5 Hz)2H
Methylene Protons (-CH₂-)3.75 - 3.90s2H
Cyclopropyl Methine Proton (-CH-)2.20 - 2.40m1H
Cyclopropyl Methylene Protons (-CH₂-)0.80 - 1.20m4H

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ) [ppm]Key Feature
Carbonyl (C=O)~ 208Ketone Carbonyl
Aromatic C-F~ 162d, ¹JCF ≈ 248 Hz
Aromatic C (quaternary)~ 131d, ⁴JCF ≈ 3 Hz
Aromatic CH (ortho to C=O)~ 130d, ³JCF ≈ 8 Hz
Aromatic CH (ortho to F)~ 115d, ²JCF ≈ 22 Hz
Methylene (-CH₂-)~ 48
Cyclopropyl Methine (-CH-)~ 20
Cyclopropyl Methylene (-CH₂-)~ 11
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming the connectivity of different structural units.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
178High[M]⁺˙ (Molecular Ion)
109High[C₇H₆F]⁺ (4-fluorobenzyl cation)
69Medium[C₄H₅O]⁺ (cyclopropylcarbonyl cation)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3080, ~3010MediumC-H stretch (Aromatic and Cyclopropyl)
~ 2950MediumC-H stretch (Aliphatic)
~ 1690StrongC=O stretch (Ketone)
~ 1600, ~1510Medium-StrongC=C stretch (Aromatic)
~ 1230StrongC-F stretch (Aromatic)

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of -10 to 220 ppm, 1024 scans, and a relaxation delay of 2 seconds.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like methanol or acetonitrile. Further dilute to 10-100 µg/mL for analysis.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquisition: For EI, use a direct insertion probe. For ESI, infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 50-500.

IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be made, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ for 16 co-added scans. A background spectrum should be run prior to the sample.

Visualized Workflows

Structure Elucidation Workflow

The logical process for determining the structure of an unknown compound like this compound is depicted below.

G cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Data Interpretation cluster_2 Step 3: Structure Assembly cluster_3 Step 4: Verification NMR NMR Spectroscopy NMR_Data Identify Spin Systems & Carbon Skeleton NMR->NMR_Data MS Mass Spectrometry MS_Data Determine Molecular Formula & Key Fragments MS->MS_Data IR Infrared Spectroscopy IR_Data Identify Functional Groups IR->IR_Data Proposed_Structure Propose Candidate Structure(s) NMR_Data->Proposed_Structure MS_Data->Proposed_Structure IR_Data->Proposed_Structure Final_Structure Confirm Structure by Reconciling All Data Proposed_Structure->Final_Structure

Caption: A stepwise workflow for the structure elucidation process.

Key Structural Correlations

The following diagram illustrates the relationship between the key structural motifs of this compound and their expected spectroscopic signatures.

G Structure This compound Aromatic 4-Fluorophenyl Ring Structure->Aromatic Carbonyl C=O Group Structure->Carbonyl Cyclopropyl Cyclopropyl Ring Structure->Cyclopropyl Methylene -CH₂- Bridge Structure->Methylene Aromatic ¹H & ¹³C Signals\n(with F-coupling) Aromatic ¹H & ¹³C Signals (with F-coupling) Aromatic->Aromatic ¹H & ¹³C Signals\n(with F-coupling) Strong IR band at ~1690 cm⁻¹\n¹³C signal at ~208 ppm Strong IR band at ~1690 cm⁻¹ ¹³C signal at ~208 ppm Carbonyl->Strong IR band at ~1690 cm⁻¹\n¹³C signal at ~208 ppm High-field ¹H & ¹³C signals High-field ¹H & ¹³C signals Cyclopropyl->High-field ¹H & ¹³C signals ¹H singlet at ~3.8 ppm ¹H singlet at ~3.8 ppm Methylene->¹H singlet at ~3.8 ppm

Caption: Correlation of molecular fragments with spectroscopic data.

References

The Significance of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a pivotal chemical entity in modern medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the potent antiplatelet agent, Prasugrel. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and paramount importance of this ketone scaffold. It explores the synergistic roles of the cyclopropyl and 4-fluorophenyl moieties in conferring desirable pharmacokinetic and pharmacodynamic properties to its derivatives. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside a comprehensive examination of the P2Y12 receptor signaling pathway, the primary target of Prasugrel. Quantitative data on relevant compounds are presented in structured tables to facilitate comparative analysis, and key experimental and signaling workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of its central role in drug discovery and development.

Introduction: A Versatile Scaffold in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the design of drug candidates possessing optimized efficacy, safety, and pharmacokinetic profiles. In this context, specific structural motifs have emerged as privileged scaffolds due to their ability to impart favorable biological properties. This compound stands out as a significant building block, primarily owing to the unique combination of a cyclopropyl ring and a fluorinated phenyl group.

The cyclopropyl group is a small, strained carbocycle that offers several advantages in drug design. Its rigid nature can lock a molecule into a specific conformation, potentially increasing its binding affinity to a biological target. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, which can enhance metabolic stability by making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.

The 4-fluorophenyl moiety also plays a crucial role. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability. Fluorine's high electronegativity can lead to altered electronic interactions with the target receptor, potentially enhancing binding affinity. Moreover, the C-F bond is very strong, and its presence can block sites of potential metabolism, thereby increasing the drug's half-life.

The convergence of these two structural features in this compound creates a versatile scaffold for the development of novel therapeutic agents. Its most prominent application to date is as a crucial intermediate in the multi-step synthesis of Prasugrel, a third-generation thienopyridine that acts as an irreversible antagonist of the P2Y12 receptor, a key player in platelet aggregation.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity. Key strategies include Friedel-Crafts acylation, Grignard reagent-mediated synthesis, and condensation reactions.

Friedel-Crafts Acylation

A direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

  • Materials: Fluorobenzene, cyclopropylacetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0°C, slowly add cyclopropylacetyl chloride.

    • After the formation of the acylium ion complex, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC-MS).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Grignard Reagent-Mediated Synthesis

The reaction of a Grignard reagent with a suitable electrophile provides another effective route to ketones. For the synthesis of the target compound, this can involve the reaction of a 4-fluorophenyl Grignard reagent with a cyclopropyl-containing electrophile.

Experimental Protocol: Grignard Reagent-Mediated Synthesis

  • Materials: 1-Bromo-4-fluorobenzene, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), cyclopropylacetonitrile, hydrochloric acid, water, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether to magnesium turnings. Initiate the reaction with a small crystal of iodine if necessary.

    • Once the Grignard reagent is formed, cool the solution to 0°C and add cyclopropylacetonitrile dropwise.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Hydrolyze the reaction mixture by carefully adding it to a cold aqueous solution of hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting crude ketone by vacuum distillation or column chromatography.

Role as a Key Intermediate in the Synthesis of Prasugrel

The primary significance of this compound in medicinal chemistry lies in its role as a pivotal intermediate in the industrial synthesis of Prasugrel. The synthesis of Prasugrel from this ketone involves a series of chemical transformations, including bromination and condensation with a thienopyridine moiety.

A critical subsequent step is the bromination of the α-carbon to the ketone, yielding 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. This α-haloketone is a highly reactive electrophile, primed for nucleophilic substitution.

Experimental Workflow: From Core Ketone to Prasugrel

G A This compound B Bromination (e.g., NBS, AIBN) A->B C 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone B->C D Condensation with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one C->D E Desacetylprasugrel D->E F Acetylation (Acetic Anhydride) E->F G Prasugrel F->G

Caption: Synthetic pathway from the core ketone to Prasugrel.

Biological Activity and Structure-Activity Relationships (SAR)

While this compound itself is not biologically active as an antiplatelet agent, its structural features are crucial for the activity of its derivatives, most notably Prasugrel. The active metabolite of Prasugrel is a potent and irreversible antagonist of the P2Y12 receptor.

CompoundTargetIC₅₀ (μM)
Prasugrel Active Metabolite (R-138727)P2Y12 Receptor~0.4 - 2.0
Clopidogrel Active Metabolite (H4)P2Y12 Receptor~0.5 - 2.5

Note: IC₅₀ values can vary depending on the specific assay conditions.

The data suggests that the active metabolites of both Prasugrel and Clopidogrel have similar in vitro potencies. The clinical superiority of Prasugrel is attributed to its more efficient metabolic activation and higher bioavailability of the active metabolite, leading to a more rapid and consistent inhibition of platelet aggregation. The cyclopropyl group in Prasugrel's precursor is believed to contribute to this favorable metabolic profile.

The P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a critical step in platelet aggregation and thrombus formation. The active metabolite of Prasugrel irreversibly binds to the P2Y12 receptor, blocking its interaction with ADP and thereby inhibiting platelet activation.

Signaling Pathway of the P2Y12 Receptor

G cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ADP ADP ADP->P2Y12 Binds Prasugrel_AM Prasugrel Active Metabolite Prasugrel_AM->P2Y12 Irreversibly Binds & Inhibits Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP_P->Platelet_Activation Inhibits

Caption: Simplified P2Y12 receptor signaling cascade.

Experimental Protocols for Biological Assays

P2Y12 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the P2Y12 receptor.

  • Materials: Human platelet membranes, [³H]-2-MeS-ADP (radioligand), test compounds, assay buffer (e.g., Tris-HCl with MgCl₂), glass fiber filters, scintillation cocktail, scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, incubate the human platelet membranes with a fixed concentration of [³H]-2-MeS-ADP and varying concentrations of the test compound.

    • Incubate for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit ADP-induced platelet aggregation.

  • Materials: Freshly drawn human whole blood or platelet-rich plasma (PRP), adenosine diphosphate (ADP) solution, test compounds, aggregometer.

  • Procedure:

    • Prepare PRP by centrifuging whole blood at a low speed.

    • Pre-incubate the PRP with the test compound or vehicle control for a specified time.

    • Place the PRP sample in the aggregometer cuvette and initiate stirring.

    • Add a solution of ADP to induce platelet aggregation.

    • Monitor the change in light transmittance through the sample over time as platelets aggregate.

    • Calculate the percentage of inhibition of aggregation caused by the test compound compared to the vehicle control.

Conclusion

This compound is a cornerstone molecule in medicinal chemistry, exemplifying the power of strategic molecular design. Its intrinsic chemical features, derived from the cyclopropyl and fluorophenyl moieties, make it an invaluable scaffold for the development of drugs with enhanced metabolic stability and target engagement. Its role as a key intermediate in the synthesis of the life-saving antiplatelet drug Prasugrel underscores its profound impact on modern medicine. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of novel therapeutic agents across various disease areas. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this important chemical entity.

The Cyclopropyl Group: A Cornerstone in the Molecular Architecture of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a key chemical intermediate, most notably recognized for its role in the synthesis of the potent antiplatelet agent, Prasugrel.[1] Beyond its function as a synthetic precursor, the molecular architecture of this ketone, specifically the incorporation of a cyclopropyl group, imparts a range of desirable physicochemical and pharmacological properties that are of significant interest in medicinal chemistry and drug design. This technical guide delves into the multifaceted role of the cyclopropyl group in this compound, exploring its influence on the molecule's synthesis, chemical properties, and potential biological activities. This document provides a comprehensive overview for researchers and professionals engaged in drug discovery and development, highlighting the strategic importance of this unique structural motif.

Physicochemical Properties

The presence of the cyclopropyl and 4-fluorophenyl groups defines the physicochemical landscape of this compound. While specific experimental data for the 4-fluoro isomer is not extensively reported in publicly available literature, data for the closely related 2-fluoro isomer provides valuable comparative insights.

PropertyThis compound1-Cyclopropyl-2-(2-fluorophenyl)ethanone (for comparison)
Molecular Formula C₁₁H₁₁FOC₁₁H₁₁FO
Molecular Weight 178.21 g/mol [2]178.20 g/mol [3]
CAS Number 1071842-61-9[2]150322-73-9[3]
Appearance Not specified (likely a pale yellow oil, similar to the 2-fluoro isomer)Pale Yellow Oil[4]
Boiling Point Not specified253.6 °C at 760 mmHg[4]
Density Not specified1.192 g/cm³[4]
Flash Point Not specified107.9 °C[4]

The Role of the Cyclopropyl Group in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural element in modern drug discovery.[1] Its unique electronic and conformational properties offer several advantages, many of which are relevant to the potential applications of this compound and its derivatives.

Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of a drug candidate.[1] By replacing more metabolically labile groups, such as isopropyl or ethyl groups, the cyclopropyl moiety can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

Potency and Binding: The rigid, three-dimensional structure of the cyclopropyl ring can serve as a conformational constraint, locking the molecule into a bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target, thus increasing potency.

Conformational Rigidity: The inflexible nature of the cyclopropyl ring reduces the number of rotatable bonds in a molecule. This rigidity can be advantageous in drug design by improving selectivity for the target receptor and reducing off-target effects.

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

General Synthetic Approaches:
  • Grignard Reaction: This classic method involves the reaction of a 4-fluorophenyl Grignard reagent with a cyclopropyl-containing electrophile, such as cyclopropylacetonitrile. Subsequent hydrolysis of the intermediate yields the target ketone.[1]

  • Friedel-Crafts Acylation: A direct approach where an aromatic ring is acylated with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1]

  • Horner-Wadsworth-Emmons Reaction: This olefination reaction utilizes a stabilized phosphonate ylide, which can be reacted with an appropriate aldehyde to form an alkene that is subsequently converted to the ketone.[1]

Illustrative Experimental Workflow (Hypothetical)

The following diagram outlines a plausible experimental workflow for the synthesis of this compound based on a Grignard reaction, a commonly employed and versatile method.

G start Start reagents 4-Bromofluorobenzene Magnesium turnings Dry THF start->reagents grignard_formation Grignard Reagent Formation (Anhydrous conditions) reagents->grignard_formation reaction Nucleophilic Addition grignard_formation->reaction 4-Fluorophenylmagnesium bromide reagent2 Cyclopropylacetonitrile in Dry THF reagent2->reaction hydrolysis Acidic Workup (e.g., aq. HCl) reaction->hydrolysis extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) hydrolysis->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization product This compound characterization->product

Caption: Hypothetical workflow for the synthesis of this compound via a Grignard reaction.

Biological Activities of Related Compounds

While there is a lack of specific biological activity data for this compound in the public domain, studies on derivatives of its 2-fluoro isomer provide valuable insights into the potential pharmacological properties of this structural class. A series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, synthesized from a bromo-precursor of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, have demonstrated notable antioxidant and antibacterial activities.[4][5]

Antioxidant Activity

The antioxidant potential of these derivatives was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5] Several compounds exhibited moderate to high antioxidant activity, with some showing lower IC50 values than the standard, ascorbic acid, in the ABTS assay.[4][5]

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
5c 0.250.10
5g 0.170.08
Ascorbic Acid (Standard) Not specified>0.10
Data is for derivatives of the 2-fluoro isomer and is intended for illustrative purposes.[4][5]
Antibacterial Activity

The synthesized derivatives of the 2-fluoro isomer were also screened for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains.[4][5] The compounds generally showed moderate to low inhibitory activity against the tested strains, with no activity observed against Aeromonas hydrophila.[4][5]

Potential Signaling Pathways

Given its role as a precursor to Prasugrel, the most well-understood signaling pathway associated with the broader chemical scaffold of this compound is the inhibition of the P2Y₁₂ receptor. Prasugrel is a prodrug that is metabolized in the liver to an active metabolite, which then irreversibly binds to and inhibits the P2Y₁₂ receptor on platelets.[4] This action blocks the signaling cascade that leads to platelet activation and aggregation, thereby reducing the risk of thrombotic events.

The following diagram illustrates the simplified signaling pathway of P2Y₁₂ receptor inhibition.

G cluster_0 Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Prasugrel_metabolite Prasugrel Active Metabolite (derived from 1-Cyclopropyl-2- (4-fluorophenyl)ethanone scaffold) Prasugrel_metabolite->P2Y12 Inhibition AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP VASP_P VASP-P cAMP->VASP_P Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation

References

The 4-Fluorophenyl Moiety: A Technical Guide to its Influence on Chemical Reactivity in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the 4-fluorophenyl group is frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the influence of the 4-fluorophenyl moiety on chemical reactivity, offering a valuable resource for researchers in drug discovery and development.

Electronic and Physicochemical Effects of the 4-Fluorophenyl Group

The profound influence of the 4-fluorophenyl group on reactivity stems from the unique properties of the fluorine atom. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), while its lone pairs contribute to a weaker, opposing resonance effect (+R). In the para position, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring. This electronic perturbation significantly impacts the acidity/basicity of nearby functional groups and the susceptibility of the aromatic ring to chemical reactions.

Impact on Acidity and Basicity (pKa)

The electron-withdrawing nature of the 4-fluorophenyl group enhances the acidity of phenols and benzoic acids and decreases the basicity of anilines compared to their non-fluorinated counterparts. This is a critical consideration in drug design, as modulating the pKa of a molecule can significantly affect its solubility, absorption, distribution, and target engagement.

CompoundpKaChange vs. Phenyl
Benzoic Acid4.20-
4-Fluorobenzoic Acid4.14[1]-0.06
Anilinium Ion4.60-
4-Fluoroanilinium Ion4.65[2]+0.05
Phenol9.95-
4-Fluorophenol9.89[1]-0.06

Table 1: Comparison of pKa values for phenyl and 4-fluorophenyl substituted compounds.

Hammett Substituent Constants

The electronic effect of the 4-fluorophenyl group can be quantified using Hammett substituent constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent and are invaluable for predicting reaction rates and equilibria.

Substituentσ_meta_σ_para_
-H0.000.00
-F0.340.06

Table 2: Hammett constants for the fluorine substituent.

Influence on Key Chemical Reactions

The electronic modifications induced by the 4-fluorophenyl group have significant consequences for a variety of chemical reactions crucial to synthetic and medicinal chemistry.

Nucleophilic Aromatic Substitution (S_N_Ar)

The electron-withdrawing character of the 4-fluorophenyl group activates the aromatic ring towards nucleophilic attack, a cornerstone of many synthetic strategies. The fluorine atom itself can also act as a leaving group in S_N_Ar reactions. The rate-determining step is typically the formation of the negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups.[3] While the ortho and para positions are activated, the inductive effect is more pronounced at the ortho position, leading to a faster reaction rate compared to the para position.[3]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In Suzuki-Miyaura coupling, the electronic nature of the substituents on both the organoboron reagent and the aryl halide can influence the reaction rate. The oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step and is generally favored by electron-withdrawing groups on the aryl halide. Conversely, the transmetalation step can be influenced by the electronics of the organoboron component.

Aryl BromidePhenylboronic Acid DerivativeConversion (%) after 8h at 70°C
4-BromoanisolePhenylboronic acid~85
4-Bromoanisole4-Fluorophenylboronic acid~95

Table 3: Indicative conversion rates in a Suzuki-Miyaura coupling reaction, highlighting the enhanced reactivity of 4-fluorophenylboronic acid compared to phenylboronic acid under specific conditions.

Metabolic Stability and the Role of Cytochrome P450

A primary driver for the inclusion of the 4-fluorophenyl moiety in drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[4] By strategically placing a fluorine atom at a metabolically labile position on an aromatic ring, the rate of metabolic clearance can be reduced, leading to improved bioavailability and a longer duration of action.

Metabolic Pathway of Citalopram

Citalopram, a selective serotonin reuptake inhibitor (SSRI) containing a 4-fluorophenyl group, provides a relevant example of the metabolism of such compounds. The primary metabolic pathways involve N-demethylation mediated by CYP2C19, CYP3A4, and CYP2D6.[1][5][6] The 4-fluorophenyl group itself is relatively resistant to aromatic hydroxylation, contributing to the overall metabolic profile of the drug.

G Citalopram Citalopram Demethylcitalopram Demethylcitalopram Citalopram->Demethylcitalopram CYP2C19, CYP3A4, CYP2D6 Citalopram_Propionic_Acid Citalopram_Propionic_Acid Citalopram->Citalopram_Propionic_Acid MAO-A/B, Aldehyde Oxidase Didemethylcitalopram Didemethylcitalopram Demethylcitalopram->Didemethylcitalopram CYP2D6 Demethylcitalopram->Citalopram_Propionic_Acid MAO-A/B, Aldehyde Oxidase Didemethylcitalopram->Citalopram_Propionic_Acid MAO-A/B, Aldehyde Oxidase

Metabolic pathway of Citalopram.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid or 4-fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), the phenylboronic acid derivative (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture and degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound containing a 4-fluorophenyl moiety.[7][8]

Materials:

  • Test compound (e.g., a 4-fluorophenyl-containing drug candidate)

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with liver microsomes (0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) from the rate of disappearance of the parent compound.

Drug Development Workflow: Lead Optimization

The decision to introduce a 4-fluorophenyl group is often made during the lead optimization stage of the drug discovery process. This iterative cycle aims to enhance the properties of a lead compound to generate a clinical candidate.

G cluster_0 Lead Optimization Cycle Design Design Analogs (e.g., introduce 4-F-Ph) Synthesize Synthesize Analogs Design->Synthesize Test_In_Vitro In Vitro Testing (Potency, Selectivity, ADME) Synthesize->Test_In_Vitro Analyze Analyze Data (SAR) Test_In_Vitro->Analyze Analyze->Design Iterate Test_In_Vivo In Vivo Testing (Pharmacokinetics, Efficacy, Toxicology) Analyze->Test_In_Vivo Promising Candidate Test_In_Vivo->Analyze Feedback Candidate Preclinical Candidate Test_In_Vivo->Candidate

Iterative cycle of lead optimization.

Conclusion

The 4-fluorophenyl moiety is a powerful tool in the arsenal of the medicinal chemist. Its well-defined electronic effects on reactivity, coupled with its ability to enhance metabolic stability, make it a valuable substituent for optimizing the properties of drug candidates. A thorough understanding of its influence on pKa, reaction kinetics, and metabolic pathways is essential for its rational application in the design of novel therapeutics. This guide provides a foundational resource for researchers to leverage the unique characteristics of the 4-fluorophenyl group in their drug discovery endeavors.

References

An In-depth Technical Guide on the Contextual Mechanism of Action of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research indicates that there is no publicly available scientific literature detailing a specific biological mechanism of action for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone itself. This compound is primarily recognized and utilized as a key chemical intermediate in the synthesis of the antiplatelet drug, Prasugrel. Therefore, this guide provides a comprehensive overview of its role in the synthesis of Prasugrel and the well-established mechanism of action of Prasugrel's active metabolite.

Introduction

This compound is a ketone derivative that serves as a critical building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a cyclopropyl group and a fluorophenyl moiety, makes it a valuable precursor for creating more complex molecules. The primary significance of this compound lies in its role as an intermediate in the manufacturing of Prasugrel, a potent antiplatelet agent. While direct biological activity of this compound is not documented, its importance is intrinsically linked to the therapeutic action of the final drug product.

Role in the Synthesis of Prasugrel

The synthesis of Prasugrel from this compound involves a series of chemical transformations. A crucial step is the bromination of the ethanone to yield 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. This halogenated intermediate is then condensed with a thienopyridine core to assemble the basic structure of Prasugrel.

Below is a generalized workflow illustrating the synthetic pathway from this compound to Prasugrel.

G A This compound B Bromination (e.g., with a brominating agent) A->B Step 1 C 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone B->C Intermediate Formation D Condensation with Thienopyridine Core C->D Step 2 E Prasugrel Precursor D->E Core Assembly F Further Chemical Transformations E->F Step 3 G Prasugrel F->G Final Product

Caption: Synthetic workflow from this compound to Prasugrel.

Mechanism of Action of Prasugrel

Prasugrel itself is a prodrug, meaning it is inactive until it is metabolized in the body. The mechanism of action is therefore attributed to its active metabolite, R-138727.

Once administered, Prasugrel undergoes rapid hydrolysis by esterases in the intestine and blood to form an inactive thiolactone metabolite. This intermediate is then oxidized by cytochrome P450 enzymes in the liver (primarily CYP3A4 and CYP2B6, with contributions from CYP2C9 and CYP2C19) to generate the active metabolite, R-138727, which contains a reactive thiol group.

G cluster_bloodstream Bloodstream / Intestine cluster_liver Liver Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Metabolite Prasugrel->Thiolactone Hydrolysis by Esterases ActiveMetabolite Active Metabolite (R-138727) Thiolactone->ActiveMetabolite Oxidation by CYP450s (CYP3A4, CYP2B6, etc.)

Caption: Metabolic activation pathway of Prasugrel.

The active metabolite of Prasugrel, R-138727, is an irreversible antagonist of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the surface of platelets.

The signaling pathway is as follows:

  • ADP, released from dense granules of activated platelets, normally binds to the P2Y12 receptor.

  • This binding leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Reduced cAMP levels lead to the activation of the glycoprotein IIb/IIIa receptor complex.

  • The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation.

R-138727 covalently binds to the P2Y12 receptor, preventing ADP from binding. This action blocks the entire downstream signaling cascade, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.

G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP GPIIbIIIa_inactive Inactive GPIIb/IIIa cAMP->GPIIbIIIa_inactive Inhibits Activation GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Binds Fibrinogen ActiveMetabolite Prasugrel Active Metabolite (R-138727) ActiveMetabolite->P2Y12 Irreversibly Blocks

Caption: Mechanism of P2Y12 receptor inhibition by Prasugrel's active metabolite.

Quantitative Data

As there is no direct biological activity data for this compound, the following table summarizes the key pharmacokinetic and pharmacodynamic parameters of Prasugrel and its active metabolite.

ParameterValueDescription
Prasugrel
Time to Peak Plasma Concentration (Tmax) of Active Metabolite~0.5 hoursIndicates rapid conversion of the prodrug to its active form.
Active Metabolite (R-138727)
Half-life (t1/2)~7.4 hours (range 2-15 hours)The duration of action is longer than the half-life due to irreversible binding.
Inhibition of Platelet Aggregation (IPA)>80%High level of platelet inhibition achieved with standard dosing.

Experimental Protocols

The mechanism of action of antiplatelet drugs like Prasugrel is typically elucidated through a series of in vitro and ex vivo assays.

  • Objective: To measure the extent of platelet aggregation in response to an agonist.

  • Methodology:

    • Platelet-rich plasma (PRP) is prepared from blood samples.

    • A baseline light transmission through the PRP is established.

    • A platelet agonist (e.g., ADP) is added to induce aggregation.

    • As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

    • The change in light transmission is recorded over time and is proportional to the extent of aggregation.

    • The assay is performed on samples from subjects before and after administration of Prasugrel to determine the inhibitory effect.

  • Objective: To determine the binding affinity of the active metabolite to the P2Y12 receptor.

  • Methodology:

    • Platelet membranes expressing the P2Y12 receptor are isolated.

    • A radiolabeled ligand for the P2Y12 receptor (e.g., [³H]ADP) is incubated with the platelet membranes.

    • Increasing concentrations of the unlabeled active metabolite (R-138727) are added to compete with the radiolabeled ligand for binding.

    • The amount of bound radioactivity is measured.

    • The concentration of the active metabolite that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine binding affinity.

Conclusion

While this compound does not have a documented mechanism of action in a biological context, its role as a key intermediate in the synthesis of Prasugrel is of high significance to medicinal chemists and pharmaceutical scientists. Understanding the synthetic pathway and the ultimate mechanism of action of the final drug product provides the necessary context for researchers working with this compound. The potent and irreversible inhibition of the P2Y12 receptor by Prasugrel's active metabolite underscores the importance of intermediates like this compound in the development of effective cardiovascular therapies.

Methodological & Application

Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone from 4-fluorophenylacetic acid. Two primary synthetic routes are presented: synthesis via an acyl chloride intermediate and synthesis via a Weinreb amide intermediate. These protocols are intended to provide a comprehensive guide for laboratory synthesis of this important intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural motifs, a cyclopropyl ketone and a fluorinated phenyl group, are prevalent in medicinal chemistry, contributing to desirable pharmacokinetic and pharmacodynamic properties. The following protocols detail two robust methods for the preparation of this compound from readily available 4-fluorophenylacetic acid.

Data Summary

The following table summarizes the expected yields for each synthetic protocol.

ProtocolIntermediateKey ReagentsOverall Yield (%)
14-Fluorophenylacetyl chlorideOxalyl chloride, Cyclopropylmagnesium bromide65-75
2N-methoxy-N-methyl-2-(4-fluorophenyl)acetamideOxalyl chloride, N,O-Dimethylhydroxylamine hydrochloride, Cyclopropylmagnesium bromide70-80

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol involves a two-step process: the conversion of 4-fluorophenylacetic acid to its corresponding acyl chloride, followed by a Grignard reaction with cyclopropylmagnesium bromide.

Experimental Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Grignard Reaction A 4-Fluorophenylacetic Acid C 4-Fluorophenylacetyl chloride A->C DCM, cat. DMF, rt B Oxalyl Chloride (or Thionyl Chloride) B->C E This compound C->E Anhydrous THF, 0°C to rt D Cyclopropylmagnesium bromide D->E

Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol

Step 1: Preparation of 4-Fluorophenylacetyl chloride

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol).

  • Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the acid.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL).

  • Slowly add oxalyl chloride (6.8 mL, 77.9 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature. Gas evolution (CO, CO2, HCl) will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The crude 4-fluorophenylacetyl chloride is obtained as a yellow oil and is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-fluorophenylacetyl chloride in anhydrous tetrahydrofuran (THF, 50 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 143 mL, 71.4 mmol, 1.1 equiv) dropwise to the cooled solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) while cooling in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Protocol 2: Synthesis via Weinreb Amide Intermediate

This protocol also proceeds in two steps from the acyl chloride, which is first converted to a Weinreb amide, followed by reaction with a Grignard reagent. This method can offer better control and higher yields by preventing the formation of tertiary alcohol byproducts.[1][2]

Experimental Workflow

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Synthesis A 4-Fluorophenylacetyl chloride C N-methoxy-N-methyl-2- (4-fluorophenyl)acetamide A->C Pyridine or TEA, DCM, 0°C to rt B N,O-Dimethylhydroxylamine hydrochloride B->C E This compound C->E Anhydrous THF, 0°C to rt D Cyclopropylmagnesium bromide D->E

Caption: Workflow for the synthesis of this compound via a Weinreb amide intermediate.

Experimental Protocol

Step 1: Preparation of N-methoxy-N-methyl-2-(4-fluorophenyl)acetamide

  • Prepare 4-fluorophenylacetyl chloride from 4-fluorophenylacetic acid as described in Protocol 1, Step 1.

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (7.6 g, 77.9 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add pyridine (12.5 mL, 155.8 mmol, 2.4 equiv) or triethylamine (TEA) to the suspension.

  • Dissolve the crude 4-fluorophenylacetyl chloride in anhydrous DCM (50 mL) and add it dropwise to the cold suspension of the hydroxylamine salt.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Weinreb amide as a pale yellow oil.

Step 2: Synthesis of this compound

  • Dissolve the purified N-methoxy-N-methyl-2-(4-fluorophenyl)acetamide (e.g., 12.8 g, 64.9 mmol) in anhydrous THF (100 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 143 mL, 71.4 mmol, 1.1 equiv) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Oxalyl chloride and thionyl chloride are corrosive and toxic; handle with extreme care.

  • Grignard reagents are highly reactive and flammable; all glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Use caution when quenching reactions, as they can be exothermic.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the cyclopropyl and 4-fluorophenylacetyl protons.
¹³C NMR Resonances for the carbonyl carbon, cyclopropyl carbons, and aromatic carbons.
Mass Spec Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁FO).
IR Strong absorption band for the ketone carbonyl group (around 1700 cm⁻¹).

References

Application Notes and Protocols for the Synthesis of Aryl Cyclopropyl Ketones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Friedel-Crafts Acylation Route to 1-(4-Fluorophenyl)-2-cyclopropylethanone

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The specified target, 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, corresponds to the structure (4-F-Ph)-CH₂-C(=O)-Cyclopropyl. A standard Friedel-Crafts acylation, which attaches the carbonyl group directly to the aromatic ring, does not yield this structure. Instead, it produces an isomer: 1-(4-fluorophenyl)-2-cyclopropylethanone , with the structure (4-F-Ph)-C(=O)-CH₂-Cyclopropyl. This protocol details the synthesis of the latter, as it is the direct product of the requested Friedel-Crafts acylation route.

Application Notes

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]

This document provides a detailed protocol for the synthesis of 1-(4-fluorophenyl)-2-cyclopropylethanone. This compound incorporates both a fluorinated phenyl ring, a common motif in medicinal chemistry for modulating pharmacokinetic properties, and a cyclopropyl group, which can enhance metabolic stability and binding affinity. The synthesis is achieved by the acylation of fluorobenzene with cyclopropylacetyl chloride. The para-substitution on the fluorobenzene ring is the major expected outcome due to the ortho,para-directing nature of the fluorine substituent.

The resulting ketone is deactivated towards further acylation, which advantageously prevents poly-acylation products.[1] The protocol outlines the necessary steps from reagent handling and reaction execution to product purification and characterization, tailored for a laboratory research setting.

Overall Reaction Scheme:

Fluorobenzene + Cyclopropylacetyl Chloride --(AlCl₃)--> 1-(4-Fluorophenyl)-2-cyclopropylethanone

Quantitative Data Summary

The following table outlines the reagents and representative quantities for the synthesis. Yields for Friedel-Crafts acylations are typically moderate to high, contingent on the purity of reagents and rigorous anhydrous conditions.

ReagentMolar Mass ( g/mol )Molar Eq.AmountMoles (mmol)Notes
Anhydrous Aluminum Chloride (AlCl₃)133.341.11.47 g11.0Must be fresh and handled under inert gas.
Fluorobenzene96.101.00.96 g (0.87 mL)10.0Substrate; should be anhydrous.
Cyclopropylacetyl Chloride118.561.01.19 g (1.05 mL)10.0Acylating agent; moisture-sensitive.[5]
Dichloromethane (DCM)--20 mL-Anhydrous solvent.
Product
1-(4-Fluorophenyl)-2-cyclopropylethanone178.20-~1.60 g (Typical)9.0 (Typical)Expected Yield: ~90%

Experimental Protocols

This section provides a detailed methodology for the synthesis of 1-(4-fluorophenyl)-2-cyclopropylethanone.

3.1. Materials and Equipment

  • Glassware: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, all flame- or oven-dried.

  • Reagents: Anhydrous aluminum chloride, fluorobenzene, cyclopropylacetyl chloride, anhydrous dichloromethane (DCM), hydrochloric acid (conc.), saturated sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate.

  • Equipment: Magnetic stir plate, ice-water bath, rotary evaporator, inert gas line (Nitrogen or Argon).

3.2. Precursor Preparation (Optional): Synthesis of Cyclopropylacetyl Chloride If not commercially available, cyclopropylacetyl chloride can be prepared from cyclopropylacetic acid.

  • In a fume hood, charge a round-bottom flask with cyclopropylacetic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 1-2 hours until gas evolution ceases.

  • The crude cyclopropylacetyl chloride can be purified by fractional distillation.

3.3. Friedel-Crafts Acylation Procedure

  • Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, dropping funnel, and a condenser connected to an inert gas line. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous dichloromethane (20 mL) followed by the portion-wise addition of anhydrous aluminum chloride (1.47 g, 11.0 mmol) at 0 °C (ice-water bath). The suspension should be stirred vigorously.

  • Substrate Addition: Add fluorobenzene (0.87 mL, 10.0 mmol) to the stirred suspension.

  • Acylating Agent Addition: Dissolve cyclopropylacetyl chloride (1.05 mL, 10.0 mmol) in anhydrous DCM (5 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let it stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL). Stir until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (20 mL), saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

3.4. Purification and Characterization

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(4-fluorophenyl)-2-cyclopropylethanone as a liquid or low-melting solid.

  • Characterization: The identity and purity of the product can be confirmed using standard spectroscopic methods:

    • ¹H NMR: Expect signals for the aromatic protons (two doublets in the 7-8 ppm region), the methylene protons adjacent to the carbonyl (a doublet), and the cyclopropyl protons (multiplets in the 0-1.5 ppm region).

    • ¹³C NMR: Expect signals for the carbonyl carbon (~198 ppm), aromatic carbons (including the C-F coupled carbon), the methylene carbon, and the cyclopropyl carbons.

    • IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (m/z = 178.20) should be observed.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Mechanism of Friedel-Crafts Acylation.

workflow setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) charging 2. Reagent Charging (Add DCM, AlCl₃, and Fluorobenzene at 0 °C) setup->charging addition 3. Dropwise Addition (Add Cyclopropylacetyl Chloride solution at 0 °C) charging->addition reaction 4. Reaction (Stir at RT for 2-4h) addition->reaction quench 5. Quenching (Pour onto ice / HCl) reaction->quench extract 6. Extraction & Washing (Separate layers, wash with H₂O, NaHCO₃, Brine) quench->extract dry 7. Drying & Concentration (Dry with MgSO₄, remove solvent) extract->dry purify 8. Purification (Vacuum Distillation or Column Chromatography) dry->purify analyze 9. Characterization (NMR, IR, MS) purify->analyze

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, primarily yielding alkenes. A significant application of this reaction, particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients, is the stereoselective formation of α,β-unsaturated ketones (enones). This is typically achieved through the reaction of an aldehyde with a stabilized phosphonate carbanion derived from a β-keto phosphonate.

Compared to the classical Wittig reaction, the HWE reaction offers several distinct advantages. The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react efficiently with a broader range of aldehydes, including sterically hindered ones.[1] Furthermore, the water-soluble nature of the dialkyl phosphate byproduct significantly simplifies product purification.[2] The HWE reaction often provides excellent control over the stereochemistry of the resulting alkene, typically favoring the formation of the (E)-isomer.[3]

This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated ketones via the Horner-Wadsworth-Emmons reaction, including the preparation of the requisite β-keto phosphonate reagents.

Reaction Mechanism and Stereochemistry

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of the β-keto phosphonate by a base to form a phosphonate carbanion (enolate). This is followed by the nucleophilic addition of the carbanion to the aldehyde, which is the rate-limiting step, forming a tetrahedral intermediate. This intermediate then undergoes cyclization to form an oxaphosphetane, which subsequently fragments to yield the α,β-unsaturated ketone and a water-soluble dialkyl phosphate salt.[3][4]

The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the reactants, the base, and the reaction conditions. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[3] This selectivity is often attributed to the equilibration of the intermediates leading to the oxaphosphetane.

HWE_Mechanism_for_Ketone_Synthesis Horner-Wadsworth-Emmons Reaction Mechanism for α,β-Unsaturated Ketone Synthesis cluster_0 Deprotonation cluster_1 Nucleophilic Addition cluster_2 Cyclization & Elimination P1 β-Keto Phosphonate PC Phosphonate Carbanion (Enolate) P1->PC + Base - H-Base⁺ Base Base TI Tetrahedral Intermediate PC->TI + Aldehyde Aldehyde Aldehyde (R'-CHO) OP Oxaphosphetane TI->OP Cyclization Product α,β-Unsaturated Ketone (E-isomer favored) OP->Product Elimination Byproduct Dialkyl Phosphate Salt OP->Byproduct Elimination HWE_Workflow_for_Ketone_Synthesis General Experimental Workflow cluster_0 Stage 1: β-Keto Phosphonate Synthesis cluster_1 Stage 2: HWE Olefination S1_1 Mix Phosphonate and Ester in THF S1_2 Cool to 0 °C S1_1->S1_2 S1_3 Add LDA solution S1_2->S1_3 S1_4 Stir at 0 °C S1_3->S1_4 S1_5 Aqueous Workup (NH₄Cl quench, extraction) S1_4->S1_5 S1_6 Purification (Chromatography) S1_5->S1_6 S2_1 Combine β-Keto Phosphonate and Aldehyde S1_6->S2_1 Use in next step S2_2 Add Base (e.g., Ba(OH)₂) S2_1->S2_2 S2_3 Stir at Room Temperature S2_2->S2_3 S2_4 Aqueous Workup (NH₄Cl quench, extraction) S2_3->S2_4 S2_5 Purification (Chromatography) S2_4->S2_5 FinalProduct FinalProduct S2_5->FinalProduct α,β-Unsaturated Ketone

References

1-Cyclopropyl-2-(4-fluorophenyl)ethanone as an intermediate for pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Introduction

This compound is a ketone that serves as a critical building block in the synthesis of various organic molecules, including pharmaceuticals.[1] Its chemical structure, featuring a cyclopropyl group and a 4-fluorophenyl moiety, makes it a valuable intermediate. The cyclopropyl group can enhance metabolic stability, a desirable characteristic for drug candidates, while the fluorophenyl group can influence the molecule's binding to biological targets.[1] This compound is notably used as a key intermediate in the production of the antiplatelet drug Prasugrel.[1] These application notes provide an overview of its synthesis, its role in pharmaceutical manufacturing, and detailed experimental protocols.

Physicochemical Properties

PropertyValueReference
CAS Number 1071842-61-9[2][3]
Molecular Formula C₁₁H₁₁FO[2][4]
Molecular Weight 178.21 g/mol [2]
Appearance Pale Yellow Oil[5]
Storage Sealed in dry, 2-8°C[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. Common approaches include Friedel-Crafts acylation and Grignard reagent-mediated synthesis.[1]

Synthetic Pathways Overview

MethodStarting MaterialsReagents/ConditionsYield
Friedel-Crafts Acylation 4-Fluorophenyl-containing substrate, cyclopropyl acylating agentLewis acid catalyst-
Grignard Reaction 4-Fluorophenylmagnesium bromide, cyclopropylacetonitrileHydrolysis-
Horner-Wadsworth-Emmons 1-Cyclopropyl-2-(triphenylphosphoranylidene)ethanone, fluorinated aromatic aldehydesSodium hydride (NaH), acetonitrile, reflux~83%[1]

Application in Pharmaceutical Synthesis: Prasugrel

This compound is a crucial intermediate in the multi-step synthesis of Prasugrel, an antiplatelet medication.[1][5] The ketone undergoes further chemical transformations, a key one being α-bromination, to yield 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.[1][6] This bromo-ketone is then used in subsequent steps to construct the final Prasugrel molecule.[7]

Prasugrel_Synthesis_Workflow A This compound B 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone A->B α-Bromination C Prasugrel Precursor B->C Alkylation D Prasugrel C->D Acetylation

Caption: Synthetic workflow from the intermediate to Prasugrel.

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is based on a general method for ketone synthesis and may require optimization.[1]

  • Materials:

    • 1-Cyclopropyl-2-(triphenylphosphoranylidene)ethanone

    • 4-Fluorobenzaldehyde

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous acetonitrile

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous acetonitrile at 0°C under a nitrogen atmosphere, add a solution of 1-cyclopropyl-2-(triphenylphosphoranylidene)ethanone in anhydrous acetonitrile dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Add a solution of 4-fluorobenzaldehyde in anhydrous acetonitrile dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone

This protocol describes the α-bromination of the ketone intermediate.

  • Materials:

    • This compound

    • Bromine (Br₂)

    • Acetic acid or Dichloromethane

    • Sodium bicarbonate solution

    • Dichloromethane

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in acetic acid or dichloromethane in a reaction flask equipped with a dropping funnel.

    • Cool the solution to 0-5°C in an ice bath.[6]

    • Slowly add a solution of bromine in the same solvent to the cooled ketone solution with stirring.

    • Maintain the temperature at 0-5°C throughout the addition.[6]

    • After the addition is complete, stir the reaction mixture at the same temperature until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, which can be further purified by recrystallization or chromatography.

Summary of Bromination Conditions

ReagentSolventTemperatureYieldPurity (HPLC)
Bromine (Br₂)Acetic acid or Dichloromethane0–5°C[6]70–75%[6]>98%[6]

Logical Relationships in Synthesis

The synthesis of the key intermediate 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone follows a logical progression from readily available starting materials.

Synthesis_Logic cluster_start Starting Materials A 4-Fluorophenylacetic acid derivatives C Acylation A->C B Cyclopropanecarbonyl chloride B->C D This compound C->D E α-Bromination D->E F 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone E->F

Caption: Logical flow of the two-step synthesis.

References

Application Notes and Protocols for the Bromination of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecules. The target compound, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, is a key building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a cyclopropyl group and a fluorophenyl moiety, makes it a valuable precursor for creating compounds with specific steric and electronic properties. This document provides a detailed protocol for the laboratory-scale synthesis of 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone from 1-cyclopropyl-2-(4-fluorophenyl)ethanone. The protocol is based on the well-established acid-catalyzed halogenation of ketones.[2][3]

Principle and Mechanism

The α-bromination of ketones in the presence of an acid catalyst proceeds through an enol intermediate.[2][4] The carbonyl oxygen of the ketone is first protonated by the acid, which increases the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol. This enol then attacks a molecule of elemental bromine in the rate-determining step, followed by deprotonation of the carbonyl oxygen to yield the α-bromo ketone and regenerate the acid catalyst.[3][4]

Experimental Protocol

This protocol describes the bromination of this compound using bromine in an acetic acid solvent. Acetic acid serves as both the solvent and the acid catalyst for the reaction.[2][4]

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (safety goggles, lab coat, gloves)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of ketone). Cool the solution to 0-5 °C using an ice bath.

  • Addition of Bromine: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C. The characteristic reddish-brown color of bromine should disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Work-up:

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Data Presentation

The following table summarizes typical quantitative data for the bromination of this compound.

ParameterValue
Starting MaterialThis compound
Brominating AgentBromine (Br₂)
Solvent/CatalystGlacial Acetic Acid
Reaction Temperature0-5 °C
Reaction Time2-3 hours
Typical Yield80-90%
Product Purity (after purification)>98% (by HPLC)
AppearanceLight yellow oil or low-melting solid

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

Visualizations

Reaction Scheme:

The overall chemical transformation is depicted below:

Experimental Workflow Diagram:

Bromination_Workflow start Start dissolve Dissolve Ketone in Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Add Br₂ Solution Dropwise cool->add_br2 stir Stir at 0-5 °C (1-2 hours) add_br2->stir quench Quench with Ice Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (Na₂S₂O₃, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure Product purify->product Bromination_Mechanism ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ bromonium_ion Attack on Br₂ enol->bromonium_ion + Br₂ product_intermediate Protonated Product bromonium_ion->product_intermediate product α-Bromo Ketone product_intermediate->product - H⁺

References

Application Notes and Protocols for the Characterization of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Prasugrel.[1][2] Its chemical formula is C₁₁H₁₁FO, and it has a molecular weight of 178.21 g/mol .[2] Accurate characterization of this compound is crucial for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical methods used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle of 30-45°, relaxation delay of 1-2 seconds, 16-32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum using standard acquisition parameters (e.g., pulse angle of 30-45°, relaxation delay of 2-5 seconds, 512-1024 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Data Presentation: Predicted NMR Data

Note: The following are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary slightly.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to F)7.10 - 7.20m2H130.5 (d, J=8.3 Hz)
Aromatic CH (meta to F)6.95 - 7.05m2H115.8 (d, J=21.5 Hz)
Methylene (-CH₂-)3.80s2H48.5
Cyclopropyl CH2.50 - 2.60m1H21.0
Cyclopropyl CH₂1.05 - 1.15m2H11.5
Cyclopropyl CH₂0.85 - 0.95m2H11.5
Carbonyl C=O---207.0
Aromatic C-F---162.5 (d, J=245 Hz)
Aromatic C-C=O---130.0 (d, J=3.3 Hz)

d = doublet, m = multiplet, s = singlet, J = coupling constant

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically employed.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer salt)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation: Prepare a stock solution of 1 mg/mL this compound reference standard in a 50:50 mixture of Acetonitrile and Water. Prepare working standards by further dilution.

  • Sample Solution Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 50% B

      • 20-25 min: 50% B (equilibration)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram by comparing it to the standard. Calculate the purity of the sample by the area percentage method.

Data Presentation: Typical HPLC Data

Table 2: Typical HPLC Parameters for this compound Analysis

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Typical Retention Time 8 - 12 minutes (under gradient conditions)
Typical Purity > 99.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for the identification and quantification of volatile and semi-volatile compounds, including this compound and potential impurities.

Experimental Protocol: GC-MS

Objective: To confirm the identity and assess the purity of a this compound sample.

Materials:

  • This compound sample

  • Dichloromethane or Ethyl Acetate (GC grade)

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40 - 400

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the experimental mass spectrum with a library or predicted fragmentation pattern.

Data Presentation: Predicted GC-MS Data

Table 3: Predicted GC-MS Data for this compound

Parameter Value
Molecular Ion (M⁺) m/z 178
Key Fragment Ions (m/z) 109 (base peak), 137, 83, 69, 41
Typical Retention Time 10 - 15 minutes (under specified conditions)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FT-IR

Objective: To obtain an IR spectrum for the identification of functional groups.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Presentation: Characteristic IR Absorption Bands

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (ketone) stretch1680 - 1700
C-H (aromatic) stretch3000 - 3100
C-H (aliphatic) stretch2850 - 3000
C=C (aromatic) stretch1500 - 1600
C-F (aryl fluoride) stretch1200 - 1250
C-C (cyclopropyl) stretch~1020

Diagrams

Analytical_Workflow cluster_0 Sample Handling cluster_1 Analytical Characterization cluster_2 Data Analysis and Reporting Sample_Receipt Sample Receipt and Login Sample_Preparation Sample Preparation Sample_Receipt->Sample_Preparation HPLC HPLC Analysis (Purity) Sample_Preparation->HPLC GC_MS GC-MS Analysis (ID and Volatile Impurities) Sample_Preparation->GC_MS NMR NMR Spectroscopy (Structure Elucidation) Sample_Preparation->NMR IR IR Spectroscopy (Functional Groups) Sample_Preparation->IR Data_Review Data Review and Interpretation HPLC->Data_Review GC_MS->Data_Review NMR->Data_Review IR->Data_Review Report Certificate of Analysis Generation Data_Review->Report

Caption: Overall workflow for the analytical characterization of this compound.

Analytical_Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound HPLC HPLC Compound->HPLC GC_MS GC-MS Compound->GC_MS NMR NMR Compound->NMR IR IR Compound->IR Purity Purity and Quantification HPLC->Purity Identity_Volatiles Identity and Volatile Impurities GC_MS->Identity_Volatiles Structure Molecular Structure NMR->Structure Functional_Groups Functional Groups IR->Functional_Groups

Caption: Relationship between analytical techniques and the information obtained for characterization.

References

Application Notes and Protocols: 1H NMR Spectrum Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural integrity and purity are paramount for the successful development of active pharmaceutical ingredients (APIs). This document provides a detailed guide to the analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a critical technique for structural elucidation and purity assessment. While an experimental spectrum is not publicly available, this note provides a predicted analysis based on established principles of NMR spectroscopy.

Predicted 1H NMR Spectrum Analysis

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclopropyl and the 4-fluorophenyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atom.

Structure and Proton Labeling:

Predicted Spectral Data:

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)Integration
H_ADoublet of doublets (dd)7.10 - 7.20J_HH ≈ 8.5 Hz, J_HF ≈ 5.5 Hz2H
H_BDoublet of doublets (dd)6.95 - 7.05J_HH ≈ 8.5 Hz, J_HF ≈ 8.5 Hz2H
-CH2-Singlet (s)~3.80-2H
-CH- (cyclopropyl)Multiplet (m)1.80 - 1.90-1H
-CH2- (cyclopropyl, H_D)Multiplet (m)0.90 - 1.00-2H
-CH2- (cyclopropyl, H_E)Multiplet (m)0.60 - 0.70-2H

Interpretation of the Predicted Spectrum:

  • Aromatic Region (6.95 - 7.20 ppm): The para-substituted fluorophenyl group will give rise to two sets of signals, appearing as doublet of doublets due to both proton-proton and proton-fluorine coupling. The protons ortho to the fluorine (H_B) are expected to be more shielded and appear slightly upfield compared to the protons meta to the fluorine (H_A). The typical ortho coupling constant (J_HH) in a para-substituted benzene ring is around 8-9 Hz.[1]

  • Methylene Protons (-CH2-, 3.80 ppm): The two protons of the methylene group adjacent to the carbonyl and the fluorophenyl ring are chemically equivalent and are expected to appear as a singlet. The electron-withdrawing carbonyl group will deshield these protons, shifting their signal downfield.

  • Cyclopropyl Region (0.60 - 1.90 ppm): The protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns.

    • The methine proton (-CH-) alpha to the carbonyl group will be the most deshielded proton of the cyclopropyl ring and is expected to appear as a multiplet.

    • The four methylene protons of the cyclopropyl ring will appear as two distinct multiplets in the upfield region of the spectrum. The protons cis to the carbonyl group (H_D) are expected to be at a slightly different chemical shift than the protons trans to the carbonyl group (H_E). The vicinal coupling constants in a cyclopropane ring are dependent on the dihedral angle.[2]

Experimental Protocol for 1H NMR Spectrum Acquisition

This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (CDCl3) or other suitable deuterated solvent (0.5-0.7 mL)

    • NMR tube (5 mm, high precision)

    • Pasteur pipette and glass wool

    • Vial and spatula

  • Procedure:

    • Weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl3) to the vial to dissolve the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters:

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

ParameterSuggested Value
Spectrometer Frequency400 MHz
SolventCDCl3
Temperature298 K
Pulse Programzg30 or equivalent
Number of Scans (NS)16 or 32
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm (-2 to 18 ppm)
Receiver Gain (RG)Auto-adjust

Logical Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical steps involved in the analysis of the 1H NMR spectrum of this compound.

logical_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis Sample_Prep Sample Preparation NMR_Experiment NMR Experiment Setup Sample_Prep->NMR_Experiment FID_Acquisition FID Acquisition NMR_Experiment->FID_Acquisition Fourier_Transform Fourier Transform FID_Acquisition->Fourier_Transform Raw Data Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration Baseline_Correction->Integration Chemical_Shift Chemical Shift Analysis Integration->Chemical_Shift Processed Spectrum Coupling_Constant Coupling Constant Analysis Integration->Coupling_Constant Multiplicity Multiplicity Analysis Integration->Multiplicity Structural_Assignment Structural Assignment Chemical_Shift->Structural_Assignment Coupling_Constant->Structural_Assignment Multiplicity->Structural_Assignment Final_Report Final_Report Structural_Assignment->Final_Report Final Structure Confirmation

Caption: Logical workflow for 1H NMR analysis.

Conclusion

The predicted 1H NMR spectrum of this compound provides a valuable reference for researchers working with this compound. By following the detailed experimental protocol, high-quality spectra can be obtained. The systematic analysis of chemical shifts, coupling constants, and multiplicities, as outlined in the logical workflow, will enable confident structural confirmation and purity assessment, which are crucial steps in drug development and quality control.

References

Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Cyclopropyl-2-(4-fluorophenyl)ethanone (CAS No: 1071842-61-9) is a key building block in organic synthesis. Its structural features, including a cyclopropyl ring, a ketone carbonyl group, and a 4-fluorophenyl moiety, contribute to its utility in the development of pharmacologically active molecules. The fluorine atom, in particular, can modulate the electronic properties and metabolic stability of the final drug substance. Accurate analytical characterization is paramount, and 13C NMR spectroscopy is an indispensable tool for elucidating the carbon framework of the molecule.

Predicted 13C NMR Spectral Data

In the absence of publicly available experimental data, 13C NMR chemical shifts for this compound have been predicted using computational methods. The following table summarizes the predicted chemical shifts (in ppm) relative to a standard reference, typically Tetramethylsilane (TMS).

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom AssignmentPredicted Chemical Shift (ppm)
C=O (Ketone)~ 208
Quaternary Aromatic (C-F)~ 162 (d, ¹JCF ≈ 245 Hz)
Quaternary Aromatic (C-CH₂)~ 131
Aromatic CH (ortho to F)~ 130 (d, ²JCF ≈ 8 Hz)
Aromatic CH (meta to F)~ 115 (d, ³JCF ≈ 21 Hz)
-CH₂-~ 45
Cyclopropyl CH~ 18
Cyclopropyl CH₂~ 11

Note: Predicted values are generated from computational models and may differ from experimental values. The carbon attached to fluorine is expected to appear as a doublet due to one-bond C-F coupling, and other aromatic carbons will show smaller couplings.

Expected 13C NMR Chemical Shift Ranges

The following table provides the generally accepted chemical shift ranges for the carbon environments present in this compound. Researchers can use this as a guide when analyzing experimentally acquired spectra.

Table 2: Expected 13C NMR Chemical Shift Ranges

Functional GroupTypical Chemical Shift Range (ppm)
Ketone Carbonyl (C=O)205 - 220
Aromatic Carbons110 - 170
Aliphatic -CH₂-40 - 50
Cyclopropyl CH15 - 25
Cyclopropyl CH₂5 - 15

Application in Drug Development

This compound is a critical intermediate in the synthesis of Prasugrel, a potent antiplatelet medication. The structural integrity of this intermediate directly impacts the purity and efficacy of the final active pharmaceutical ingredient (API).

G Logical Relationship in Drug Synthesis A This compound B Further Synthetic Steps (e.g., Halogenation, Condensation) A->B Intermediate C Prasugrel (API) B->C Leads to

Figure 1. Role of the title compound in drug synthesis.

Experimental Protocol: 13C NMR Spectroscopy

This section outlines a standard protocol for acquiring a 13C NMR spectrum of this compound.

5.1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 300 MHz or higher)

5.2. Sample Preparation

  • Weigh approximately 20-50 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

5.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's sample holder.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set up a standard proton-decoupled 13C NMR experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G Experimental Workflow for 13C NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (20-50 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Experimental Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Analyze Spectrum J->K

Figure 2. Workflow for acquiring a 13C NMR spectrum.

Conclusion

While experimental 13C NMR spectral data for this compound is not widely published, this application note provides valuable predicted data and expected chemical shift ranges to assist researchers in its characterization. The detailed protocol for sample preparation and data acquisition offers a practical guide for obtaining high-quality 13C NMR spectra. This information is essential for ensuring the identity and purity of this important synthetic intermediate in the context of drug discovery and development.

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-cyclopropyl-2-(4-fluorophenyl)ethanone. It includes a proposed fragmentation pathway, a summary of expected fragment ions, and a comprehensive experimental protocol for acquiring the mass spectrum of this compound. This information is valuable for the identification and characterization of this molecule in various research and development settings.

Introduction

This compound is a ketone derivative with a molecular formula of C₁₁H₁₁FO and a molecular weight of approximately 178.21 g/mol .[1] Understanding its fragmentation pattern under mass spectrometry is crucial for its unambiguous identification in complex mixtures, metabolite studies, and quality control processes during drug development. The presence of a cyclopropyl group, a carbonyl group, and a fluorophenyl ring leads to a characteristic fragmentation pattern dominated by alpha-cleavage and rearrangements.

Predicted Fragmentation Pathway

Upon electron ionization, this compound (m/z 178) is expected to undergo several key fragmentation steps. The primary fragmentation is anticipated to be α-cleavage on either side of the carbonyl group. Cleavage between the carbonyl carbon and the cyclopropyl ring is expected to be a dominant pathway due to the formation of a stable acylium ion.

Key Predicted Fragmentations:

  • α-Cleavage (Loss of Cyclopropyl Radical): The most likely initial fragmentation is the loss of the cyclopropyl radical (•C₃H₅), leading to the formation of the 4-fluorobenzoyl acylium ion.

  • α-Cleavage (Loss of 4-Fluorobenzyl Radical): Cleavage of the bond between the carbonyl group and the methylene bridge can result in the loss of a 4-fluorobenzyl radical.

  • Loss of CO: Acylium ions formed through α-cleavage can subsequently lose a neutral carbon monoxide (CO) molecule.

  • Rearrangements: The strained cyclopropyl ring may undergo ring-opening rearrangements, leading to additional fragmentation pathways.[2]

The following diagram illustrates the predicted major fragmentation pathway for this compound.

Fragmentation_Pathway M [C₁₁H₁₁FO]⁺˙ m/z = 178 (Molecular Ion) F1 [C₈H₆FO]⁺ m/z = 137 M->F1 - •C₃H₅ F3 [C₄H₅O]⁺ m/z = 69 M->F3 - •C₇H₆F F4 [C₇H₆F]⁺ m/z = 109 M->F4 - C₄H₅O• F2 [C₆H₄F]⁺ m/z = 95 F1->F2 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and their proposed structures. The relative abundance is an educated estimation based on the general principles of ketone fragmentation, where the formation of stable acylium ions is favored.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
178[C₁₁H₁₁FO]⁺˙Molecular IonModerate
137[C₈H₆FO]⁺4-Fluorobenzoyl cationHigh
109[C₇H₆F]⁺4-Fluorobenzyl cationModerate
95[C₆H₄F]⁺Fluorophenyl cationModerate
69[C₄H₅O]⁺Cyclopropylcarbonyl cationModerate to Low

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines the procedure for acquiring an electron ionization (EI) mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS).

4.1. Materials and Instrumentation

  • Sample: this compound (≥98% purity)

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS system or equivalent)

  • GC Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Vials: 2 mL amber glass vials with PTFE-lined caps

4.2. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Perform a serial dilution to obtain a final concentration of 10 µg/mL for GC-MS analysis.

  • Transfer the final solution to a GC vial.

4.3. GC-MS Parameters

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplit (20:1)
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program- Initial Temperature: 70 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Rangem/z 40-400
Scan Speed2 scans/sec

4.4. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the data using the parameters specified above.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare 1 mg/mL Stock Solution Prep2 Dilute to 10 µg/mL Prep1->Prep2 Prep3 Transfer to GC Vial Prep2->Prep3 Analysis1 Inject Sample Prep3->Analysis1 Analysis2 Acquire Data Analysis1->Analysis2 Analysis3 Identify Peak Analysis2->Analysis3 Analysis4 Extract Mass Spectrum Analysis3->Analysis4 Data1 Analyze Fragmentation Pattern Analysis4->Data1 Data2 Compare with Predicted Pattern Data1->Data2

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is characterized by distinct cleavage of the cyclopropyl and 4-fluorobenzyl moieties. The provided experimental protocol offers a robust method for obtaining a high-quality EI mass spectrum of this compound, which is essential for its reliable identification and characterization in a laboratory setting. The presented information serves as a valuable resource for researchers and professionals working with this and structurally related compounds.

References

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate analysis is crucial for quality control and process monitoring. The developed method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, and UV detection. This document provides a comprehensive experimental protocol, data presentation in a tabular format, and a graphical representation of the method development workflow.

Introduction

This compound is a critical building block in modern medicinal chemistry. Its purity and concentration must be carefully controlled during the manufacturing process to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This note describes a straightforward and efficient RP-HPLC method development strategy, providing researchers, scientists, and drug development professionals with a practical guide for the analysis of this and structurally related aromatic ketones.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

PropertyValueSource/Justification
Molecular Formula C₁₁H₁₁FO--INVALID-LINK--[1]
Molecular Weight 178.21 g/mol --INVALID-LINK--[1]
UV Absorbance (λmax) Estimated at ~245 nmBased on the similar chromophore of 4-Fluoroacetophenone.[2][3]
Polarity (logP) Not experimentally determined, but expected to be moderately non-polar.Based on its chemical structure (aromatic ring, ketone, cyclopropyl group).
Acidity/Basicity (pKa) Not experimentally determined, but expected to be neutral.The molecule lacks readily ionizable functional groups.

HPLC Method Development

The method development process followed a logical, stepwise approach to optimize the separation of this compound from potential impurities.

Initial Column and Mobile Phase Selection

Based on the moderately non-polar nature of the analyte, a reversed-phase chromatographic approach was selected.

  • Stationary Phase: A C18 column is the most common and versatile reversed-phase packing and was chosen as the starting point. The dimensions (e.g., 250 mm x 4.6 mm, 5 µm) provide a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of acetonitrile and water was chosen as the initial mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity. A phosphate buffer was included to ensure pH stability and improve peak shape.

Determination of Detection Wavelength

The UV spectrum of a dilute solution of this compound in the mobile phase was acquired using a diode array detector (DAD). The wavelength of maximum absorbance (λmax) was determined to be approximately 245 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Optimization of Mobile Phase Composition

A series of isocratic runs with varying ratios of acetonitrile to phosphate buffer were performed to find the optimal mobile phase composition for retention and resolution. The goal was to achieve a retention time of approximately 5-10 minutes with good peak symmetry.

Flow Rate and Temperature Optimization

The flow rate was optimized to achieve a balance between analysis time and separation efficiency. A flow rate of 1.0 mL/min was found to be optimal. The column temperature was maintained at 30°C to ensure reproducible retention times.

Experimental Protocols

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Data Acquisition Software: OpenLab CDS or equivalent.

Reagents and Materials
  • This compound reference standard (≥99% purity).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in the desired ratio (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 15 minutes

Data Presentation

Table 1: System Suitability Test (SST) Results
ParameterAcceptance CriteriaObserved Value
Retention Time (min) -7.85
Tailing Factor (T) T ≤ 2.01.12
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.85%
Table 2: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001517.3
Correlation Coefficient (r²) ≥ 0.999

Visualizations

Logical Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Review Analyte Physicochemical Properties (pKa, logP, UV Spectrum) Initial_Conditions Select Initial Conditions: - Column (C18) - Mobile Phase (ACN/H2O) - Detector (UV/DAD) Analyte_Properties->Initial_Conditions Wavelength_Selection Determine Optimal Detection Wavelength (λmax) Initial_Conditions->Wavelength_Selection Mobile_Phase_Opt Optimize Mobile Phase (Organic:Aqueous Ratio, Buffer pH) Wavelength_Selection->Mobile_Phase_Opt Flow_Rate_Temp_Opt Optimize Flow Rate and Column Temperature Mobile_Phase_Opt->Flow_Rate_Temp_Opt System_Suitability Perform System Suitability Testing (SST) Flow_Rate_Temp_Opt->System_Suitability Validation_Parameters Validate Method: - Linearity - Accuracy - Precision - Robustness System_Suitability->Validation_Parameters

Caption: A flowchart illustrating the logical progression of HPLC method development.

Conclusion

The developed RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and peak symmetry, making it suitable for routine quality control analysis in pharmaceutical development and manufacturing. The systematic approach outlined in this application note can be adapted for the method development of other similar aromatic ketone compounds.

References

Application Notes and Protocols: Reduction of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone to 1-Cyclopropyl-2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a ketone that serves as a valuable building block in organic synthesis. Its reduction to the corresponding alcohol, 1-cyclopropyl-2-(4-fluorophenyl)ethanol, yields a chiral center, making this transformation particularly relevant in the synthesis of pharmaceutical intermediates and other complex organic molecules. The resulting alcohol is a key structural motif found in various biologically active compounds. For instance, a structurally related compound, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a known intermediate in the synthesis of the antiplatelet drug Prasugrel.[1][2][3] Furthermore, a fluoro analogue of Prasugrel with the fluorine atom at the 4-position of the phenyl ring has also been synthesized, highlighting the potential of 1-cyclopropyl-2-(4-fluorophenyl)ethanol derivatives as precursors to novel therapeutic agents.[1]

This document provides detailed application notes and protocols for the reduction of this compound, covering both racemic and enantioselective methods.

Data Presentation: Comparison of Reduction Methods

Reduction MethodReducing AgentCatalystExpected YieldExpected Enantiomeric Excess (ee)Key Considerations
Racemic Reduction Sodium Borohydride (NaBH₄)NoneHigh (>90%)Not applicable (racemic)Mild conditions, cost-effective, easy workup.[4][5][6][7]
Racemic Reduction Lithium Aluminum Hydride (LiAlH₄)NoneHigh (>90%)Not applicable (racemic)More reactive than NaBH₄; requires anhydrous conditions and careful handling.
Enantioselective Reduction Borane-Tetrahydrofuran Complex (BH₃·THF)(R)- or (S)-Corey-Bakshi-Shibata (CBS) CatalystHigh (>85%)High (>95%)Provides access to specific enantiomers; requires anhydrous conditions and careful control of temperature.[8][9]

Experimental Protocols

Protocol 1: Racemic Reduction using Sodium Borohydride

This protocol describes a general method for the reduction of this compound to racemic 1-cyclopropyl-2-(4-fluorophenyl)ethanol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol at room temperature.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add 1 M HCl to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-cyclopropyl-2-(4-fluorophenyl)ethanol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Enantioselective Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol outlines a method for the enantioselective reduction of this compound to either the (R)- or (S)-enantiomer of 1-cyclopropyl-2-(4-fluorophenyl)ethanol using the corresponding chiral CBS catalyst.

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Addition of Borane: Cool the catalyst solution to -78 °C and slowly add the borane-THF complex (0.6 eq). Stir for 10-15 minutes at this temperature.

  • Addition of Ketone: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Slowly add methanol to the reaction mixture at -78 °C to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extraction: Extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Visualizations

Caption: General reaction scheme for the reduction of this compound.

Experimental_Workflow start Start: this compound dissolve Dissolve in Solvent (e.g., Methanol or THF) start->dissolve cool Cool to Reaction Temperature (e.g., 0 °C or -78 °C) dissolve->cool add_reagent Add Reducing Agent (e.g., NaBH₄ or BH₃·THF/CBS) cool->add_reagent monitor Monitor Reaction (TLC) add_reagent->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup dry Dry and Concentrate workup->dry purify Purify Product (Column Chromatography) dry->purify analyze Analyze Product (NMR, MS, Chiral HPLC) purify->analyze end End: 1-Cyclopropyl-2-(4-fluorophenyl)ethanol analyze->end

Caption: A generalized experimental workflow for the reduction of the ketone to the alcohol.

Signaling_Pathway cluster_cbs CBS Reduction Mechanism catalyst Chiral CBS Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination borane BH₃ borane->complex transition Six-membered Transition State complex->transition Coordination ketone Ketone ketone->transition product_complex Alkoxyborane Intermediate transition->product_complex Hydride Transfer alcohol Chiral Alcohol product_complex->alcohol Hydrolysis workup Acidic Workup workup->product_complex

Caption: Simplified mechanism of the enantioselective Corey-Bakshi-Shibata (CBS) reduction.

References

Application Note: Derivatization of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a valuable chemical scaffold in medicinal chemistry. It serves as a key building block for more complex molecules, including the antiplatelet drug Prasugrel.[1] The unique combination of a cyclopropyl group, which can enhance metabolic stability, and a fluorophenyl moiety, which can modulate binding to biological targets, makes this ketone an attractive starting point for drug discovery programs.[1] Systematic derivatization of this core structure is a critical step in conducting Structure-Activity Relationship (SAR) studies. These studies allow researchers to identify the key structural features responsible for a desired therapeutic effect by modifying the molecule and evaluating the biological activity of the resulting analogs.[1] This document provides detailed protocols for key derivatization reactions and outlines a workflow for generating a library of compounds for SAR analysis.

Key Derivatization Strategies

The ketone functional group and the adjacent α-carbon are primary sites for chemical modification.[1] Two effective strategies for generating structural diversity are α-halogenation followed by nucleophilic substitution and direct reduction of the carbonyl group.

  • α-Halogenation (Bromination): The carbon alpha to the carbonyl group can be readily halogenated, most commonly with a brominating agent. The resulting α-bromo ketone, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, is a versatile intermediate.[1][2] It can be reacted with various nucleophiles to introduce a wide range of functional groups, such as in the Hantzsch thiazole synthesis to create heterocyclic derivatives.[2][3]

  • Carbonyl Group Reduction: The ketone can be reduced to a secondary alcohol using common hydride reducing agents like sodium borohydride (NaBH₄).[1] This modification alters the molecule's polarity, hydrogen bonding capability, and stereochemistry, which can significantly impact biological activity.

Experimental Workflow for SAR Library Generation

The following diagram illustrates a typical workflow for generating and screening a library of derivatives from the starting ketone.

Caption: General workflow for synthesis and analysis.

Experimental Protocols

Protocol 1: α-Bromination of this compound

This protocol describes the synthesis of the key intermediate, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.[1][2]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (catalyst, if using NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution (if using Br₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in CCl₄ or DCM in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-bromo ketone.

Protocol 2: Reduction of this compound

This protocol details the synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanol via carbonyl reduction.[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the alcohol derivative.

  • If necessary, purify the product by column chromatography.

Data Presentation

The following table summarizes the expected products from the described derivatization protocols. Yields and characterization data are representative and should be confirmed experimentally.

Derivative IDStructure (Name)Reaction TypeExpected Yield (%)Key Characterization (Expected M+1)
SM-01 This compoundStarting MaterialN/A179.09
D-01 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanoneα-Bromination75-90257.00 / 259.00 (Br isotopes)
D-02 1-Cyclopropyl-2-(4-fluorophenyl)ethanolCarbonyl Reduction90-98181.10

Application in SAR Studies: Hypothetical Target Pathway

Derivatives synthesized using these protocols can be screened against various biological targets. Given the structural similarity to the precursor of Prasugrel, a relevant target for investigation could be the P2Y12 receptor, which is crucial for platelet aggregation. The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by these new chemical entities (NCEs).

G cluster_pathway Hypothetical P2Y12 Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Couples NCE NCE (Synthesized Derivative) NCE->P2Y12 Inhibits AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP VASP VASP Phosphorylation cAMP->VASP Leads to reduced Aggregation Platelet Aggregation VASP->Aggregation Promoting

Caption: Hypothetical P2Y12 receptor signaling pathway.

By screening the synthesized derivatives in assays measuring platelet aggregation or cAMP levels, researchers can establish an SAR profile. This data will guide the design of subsequent generations of compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process.

References

Troubleshooting & Optimization

Optimizing reaction yield for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Friedel-Crafts Acylation

Q1: Low or no yield of the desired product.

A1: Several factors can contribute to a low or negligible yield in a Friedel-Crafts acylation. Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Exposure to moisture will deactivate the catalyst.

  • Reaction Temperature: The reaction temperature should be carefully controlled. For the acylation of 4-fluorophenylacetate with cyclopropanecarbonyl chloride, a temperature of 0–5°C is recommended to minimize side reactions like ester hydrolysis.[1]

  • Purity of Reactants: Use high-purity starting materials. Impurities in the 4-fluorophenylacetate or cyclopropanecarbonyl chloride can interfere with the reaction.

  • Deactivated Aromatic Ring: The fluorine atom in 4-fluorophenylacetate is deactivating, which can make the Friedel-Crafts reaction challenging. Ensure a sufficient amount of a strong Lewis acid catalyst is used to promote the reaction.

  • Stoichiometry: The stoichiometry of the reactants and catalyst is crucial. An excess of the acylating agent or catalyst can lead to the formation of byproducts.

Q2: Formation of multiple products observed by TLC or GC-MS.

A2: The formation of multiple products can be due to side reactions. Here are some potential causes and solutions:

  • Polyacylation: Although the acyl group is deactivating, preventing further acylation, harsh reaction conditions can sometimes lead to polyacylation.[2] Use milder conditions and ensure the correct stoichiometry of reactants.

  • Isomerization: While less common with acylation compared to alkylation, rearrangement of the cyclopropyl group is a possibility under strong acidic conditions. Consider using a milder Lewis acid.

  • Hydrolysis of Ester: If starting with 4-fluorophenylacetate, the ester group can be hydrolyzed under the reaction conditions, especially if there is moisture present. Ensure anhydrous conditions and maintain a low reaction temperature (0–5°C).[1]

Grignard Reaction

Q1: The Grignard reagent fails to form or is formed in low yield.

A1: The formation of the Grignard reagent (e.g., 4-fluorobenzylmagnesium bromide) is highly sensitive to the reaction conditions.

  • Anhydrous Conditions: Grignard reagents react readily with water. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Initiation: The reaction can sometimes be difficult to initiate. Gentle warming or the use of a sonicator can help to start the reaction.

Q2: Low yield of the ketone product after hydrolysis.

A2: A low yield of this compound from the Grignard reaction can be due to several factors.

  • Reaction with the Nitrile: The addition of the Grignard reagent to the nitrile (cyclopropyl cyanide) can be slow. Ensure the reaction is allowed to proceed for a sufficient amount of time.

  • Hydrolysis Step: The intermediate imine formed is hydrolyzed to the ketone in the workup step. Incomplete hydrolysis will result in a lower yield of the desired product. Ensure a sufficiently acidic aqueous workup.

  • Side Reactions: Grignard reagents are strong bases and can deprotonate the α-protons of the nitrile, leading to side reactions and reduced yield. Adding the Grignard reagent slowly to the nitrile at a low temperature can help to minimize this.

  • Cyclopropane Ring Opening: The strained cyclopropane ring can be susceptible to opening under certain conditions, although this is less likely under standard Grignard reaction conditions.[3]

Horner-Wadsworth-Emmons (HWE) Reaction

Q1: Low yield of the enamine or final ketone product.

A1: The Horner-Wadsworth-Emmons reaction is a reliable method, but low yields can occur.

  • Base Strength: A sufficiently strong base is required to deprotonate the phosphonate ester. Sodium hydride (NaH) is a common choice.[3] Ensure the base is fresh and handled under anhydrous conditions.

  • Reaction Temperature: The reaction is often carried out at elevated temperatures (reflux) to ensure completion.[3]

  • Purity of Reactants: Impurities in the phosphonate ester or the 4-fluorobenzaldehyde can inhibit the reaction.

  • Hydrolysis of Enamine: If the reaction proceeds via an enamine intermediate, the subsequent hydrolysis to the ketone must be complete. This is typically achieved by acidic workup.

Q2: Difficulty in removing the phosphate byproduct.

A2: A common challenge in the HWE reaction is the removal of the dialkylphosphate byproduct.

  • Aqueous Extraction: The phosphate byproduct is typically water-soluble and can be removed by performing multiple extractions with water during the workup.

  • Chromatography: If the byproduct is not completely removed by extraction, column chromatography is an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The three primary synthetic routes are:

  • Friedel-Crafts Acylation: This involves the acylation of a substituted fluorobenzene with a cyclopropyl acylating agent in the presence of a Lewis acid catalyst.[3]

  • Grignard Reaction: This route typically involves the reaction of a 4-fluorobenzyl Grignard reagent with a cyclopropyl nitrile, followed by hydrolysis.[3]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This condensation reaction uses a stabilized phosphonate ylide, which reacts with 4-fluorobenzaldehyde to form an intermediate that can be converted to the target ketone.[3]

Q2: Which synthetic route generally gives the highest yield?

A2: Both the Friedel-Crafts acylation and the Horner-Wadsworth-Emmons reaction have been reported to produce high yields. A yield of approximately 85% has been reported for the acylation of 4-fluorophenylacetate with cyclopropanecarbonyl chloride.[1] The Horner-Wadsworth-Emmons reaction has also been reported to achieve yields of around 83%.[3] The Grignard reaction can be effective but may be more sensitive to reaction conditions, potentially leading to lower or less consistent yields.

Q3: What are the most critical parameters to control for optimizing the reaction yield?

A3: Regardless of the synthetic route, the following parameters are critical for optimizing the yield:

  • Anhydrous Conditions: This is especially crucial for Grignard and Friedel-Crafts reactions where the reagents and catalysts are highly sensitive to moisture.

  • Temperature Control: Precise temperature control is essential to minimize side reactions and prevent the decomposition of reactants or products.[1][3]

  • Purity of Reagents and Solvents: Using high-purity starting materials and dry, pure solvents is fundamental for a successful reaction.

  • Stoichiometry: The molar ratios of reactants and catalysts should be carefully controlled to avoid side reactions and ensure complete conversion.

Q4: What are the common impurities or byproducts in the synthesis of this compound?

A4: Common impurities are dependent on the synthetic route:

  • Friedel-Crafts Acylation: Potential byproducts include polyacylated products and isomers if the reaction conditions are not optimized.[2]

  • Grignard Reaction: Side products can arise from the deprotonation of the nitrile starting material or from the reaction of the Grignard reagent with any trace amounts of water or other electrophilic impurities.

  • Horner-Wadsworth-Emmons Reaction: The main byproduct is the dialkylphosphate, which needs to be removed during workup. Incomplete reaction can leave unreacted starting materials.

Q5: How can I purify the final product?

A5: The purification of this compound typically involves the following steps:

  • Aqueous Workup: This is used to remove water-soluble byproducts and unreacted reagents. For Grignard and Friedel-Crafts reactions, an acidic workup is necessary.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Chromatography/Recrystallization: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity. Recrystallization has been reported to be effective for the product obtained from the acylation route.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteKey ReagentsTypical SolventTypical Temperature (°C)Reported Yield (%)Key AdvantagesKey Challenges
Friedel-Crafts Acylation 4-Fluorophenylacetate, Cyclopropanecarbonyl chloride, AlCl₃Acetonitrile or THF0–5~85[1]High yield, direct route.Moisture sensitive, requires strong Lewis acid.
Grignard Reaction 4-Fluorobenzylmagnesium bromide, Cyclopropyl cyanideDiethyl ether or THF0 to RTVariableHigh atom economy.Highly moisture sensitive, potential for side reactions.
Horner-Wadsworth-Emmons Diethyl (cyclopropylcarbonyl)phosphonate, 4-Fluorobenzaldehyde, NaHAcetonitrileReflux~83[3]High yield, reliable.Removal of phosphate byproduct can be challenging.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is based on the acylation of 4-fluorophenylacetate.[1]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous acetonitrile under a nitrogen atmosphere.

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of 4-fluorophenylacetate (1.0 eq) and cyclopropanecarbonyl chloride (1.1 eq) in anhydrous acetonitrile is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature between 0 and 5°C.

  • Reaction: The reaction mixture is stirred at 0–5°C for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture into ice-cold dilute hydrochloric acid.

  • Workup: The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford this compound.

Protocol 2: Synthesis via Grignard Reaction (General Procedure)

This is a general procedure based on the reaction of a Grignard reagent with a nitrile.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 eq) are placed. A solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed for 1-2 hours until the magnesium is consumed.

  • Reaction with Nitrile: The Grignard reagent solution is cooled to 0°C and a solution of cyclopropyl cyanide (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature for 12-16 hours.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This is followed by the addition of dilute hydrochloric acid to hydrolyze the intermediate imine.

  • Workup: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis via Horner-Wadsworth-Emmons Reaction (General Procedure)

This protocol is a general representation of the HWE reaction for this synthesis.[3]

  • Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is washed with anhydrous hexane to remove the mineral oil. Anhydrous acetonitrile is added, and the suspension is cooled to 0°C. A solution of diethyl (cyclopropylcarbonyl)phosphonate (1.1 eq) in anhydrous acetonitrile is added dropwise. The mixture is stirred at room temperature for 1 hour.

  • Reaction with Aldehyde: A solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous acetonitrile is added to the ylide solution.

  • Reaction: The reaction mixture is heated to reflux and maintained for 4-6 hours, monitoring by TLC.

  • Workup: The reaction is cooled to room temperature and quenched with water. The product is extracted with ethyl acetate. The organic layer is washed with water and brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. If an enamine intermediate is formed, an acidic workup is required to hydrolyze it to the ketone.

Visualizations

experimental_workflow cluster_friedel_crafts Friedel-Crafts Acylation cluster_grignard Grignard Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction fc_start 4-Fluorophenylacetate + Cyclopropanecarbonyl chloride fc_reagents AlCl3, Acetonitrile, 0-5°C fc_reaction Acylation Reaction fc_reagents->fc_reaction fc_workup Acidic Workup & Extraction fc_reaction->fc_workup fc_purification Recrystallization fc_workup->fc_purification fc_product This compound fc_purification->fc_product grignard_start 4-Fluorobenzyl bromide + Mg grignard_reagent Grignard Reagent Formation grignard_start->grignard_reagent grignard_reaction Addition to Nitrile grignard_reagent->grignard_reaction grignard_nitrile Cyclopropyl cyanide grignard_nitrile->grignard_reaction grignard_hydrolysis Acidic Hydrolysis grignard_reaction->grignard_hydrolysis grignard_purification Column Chromatography grignard_hydrolysis->grignard_purification grignard_product This compound grignard_purification->grignard_product hwe_start Diethyl (cyclopropylcarbonyl)phosphonate hwe_base NaH, Acetonitrile hwe_ylide Ylide Formation hwe_base->hwe_ylide hwe_reaction Condensation Reaction hwe_ylide->hwe_reaction hwe_aldehyde 4-Fluorobenzaldehyde hwe_aldehyde->hwe_reaction hwe_workup Workup & Extraction hwe_reaction->hwe_workup hwe_purification Column Chromatography hwe_workup->hwe_purification hwe_product This compound hwe_purification->hwe_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_yield cluster_friedel_crafts Friedel-Crafts Acylation cluster_grignard Grignard Reaction cluster_hwe Horner-Wadsworth-Emmons start Low Reaction Yield fc_q1 Check Catalyst Activity (Anhydrous?) start->fc_q1 If using Friedel-Crafts g_q1 Ensure Anhydrous Conditions start->g_q1 If using Grignard hwe_q1 Confirm Base Strength (Fresh NaH?) start->hwe_q1 If using HWE fc_q2 Verify Reaction Temperature (0-5°C?) fc_q1->fc_q2 fc_q3 Assess Reactant Purity fc_q2->fc_q3 g_q2 Activate Magnesium g_q1->g_q2 g_q3 Optimize Hydrolysis Step g_q2->g_q3 hwe_q2 Check Reaction Temperature (Reflux?) hwe_q1->hwe_q2 hwe_q3 Ensure Complete Hydrolysis (if applicable) hwe_q2->hwe_q3

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. The protocols and data presented are based on established chemical principles and data from closely related analogs. They should be considered as starting points for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification techniques for this compound are flash column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical state of the crude product (i.e., whether it is an oil or a solid). For oily crude products or complex impurity profiles, column chromatography is generally the preferred initial method. Recrystallization is effective for removing minor impurities from a solid crude product.

Q2: What are the likely impurities in my crude sample?

Impurities can originate from starting materials, reagents, and side reactions during synthesis. If a Friedel-Crafts acylation route is used, potential impurities include:

  • Unreacted starting materials: Such as fluorobenzene and cyclopropylacetyl chloride.

  • Lewis acid catalyst residues: For example, aluminum chloride, which must be thoroughly quenched and removed during the work-up.

  • Regioisomers: Although the fluorine atom is an ortho-, para-director, small amounts of the ortho-acylated product could be formed.

  • Polyacylated products: While less common in acylation compared to alkylation, over-acylation is a possibility under harsh conditions.[1]

Q3: How can I monitor the progress and success of my purification?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the purification process.

  • Visualization: this compound is an aromatic ketone and should be visible under a UV lamp (254 nm).[2][3] For more definitive identification, specific stains can be used. A 2,4-dinitrophenylhydrazine (DNPH) stain will produce yellow-to-red spots for ketones and aldehydes.[4][5][6] A potassium permanganate (KMnO₄) stain can also be used to visualize oxidizable impurities.

  • Analysis: By running lanes for your crude material, the purified fractions, and a co-spot (a mix of crude and purified material), you can assess the separation and purity of your compound. The goal is to obtain a single spot for the purified product with an Rf value that is distinct from any impurities.

For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

Troubleshooting Guides

Recrystallization Issues

Q: My crude product is an oil and will not crystallize. What should I do?

A: Oiling out is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when significant impurities are present.

  • Initial Steps: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

  • Solvent System Modification:

    • If using a single solvent, try cooling the solution very slowly, perhaps by placing it in a Dewar flask with a loosely fitting stopper to allow for slow evaporation and cooling.

    • If that fails, a two-solvent system is often effective. Dissolve the oil in a small amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate). Then, slowly add a "poor" solvent in which it is sparingly soluble (e.g., hexane, petroleum ether) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy.[7][8][9] Then, allow it to cool slowly.

  • Purification Prior to Crystallization: If oiling out persists, it is likely due to a high level of impurities. In this case, purify the crude oil by flash column chromatography first to obtain a solid or a more pure oil that may then crystallize.

Flash Column Chromatography Issues

Q: My column is not providing good separation between my product and an impurity. What can I do?

A: Poor separation is typically due to an inappropriate solvent system or issues with the column packing.

  • Optimize the Solvent System: The goal is to have a significant difference in the Rf values of your product and the impurities. Aim for an Rf of 0.25-0.35 for your target compound on a TLC plate.[10]

    • If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate in your ethyl acetate/hexane mixture).

    • If the spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.

    • If the spots are not separating well, try a different solvent system. For example, if you are using ethyl acetate/hexane, consider trying dichloromethane/hexane or ether/hexane.[11]

  • Improve Column Packing:

    • Ensure the silica gel is packed uniformly without any air bubbles or channels, as these lead to poor separation.[10]

    • Use the correct amount of silica gel, typically 30-50 times the weight of your crude sample for good separation.

    • Load your sample onto the column in a minimal amount of solvent to ensure a narrow starting band.

Q: My compound is eluting with the solvent front, even with 100% hexane. What does this indicate?

A: This suggests your compound is very nonpolar and has minimal interaction with the silica gel. While this compound is expected to have some polarity, if you are dealing with a very nonpolar impurity, you may need to consider alternative stationary phases. However, for the target compound, this is unlikely. Double-check that your sample is indeed the expected ketone. If the issue persists, consider using a less polar solvent system if possible (though hexane is typically the least polar common choice) or a different type of chromatography, such as reverse-phase chromatography.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexane. Test various ratios (e.g., 5:95, 10:90, 20:80 ethyl acetate:hexane) to find a system that gives your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel (70-230 mesh for gravity chromatography, 230-400 mesh for flash) in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[12] Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica. Add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved. Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply pressure (for flash chromatography) to maintain a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Screening: Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents or solvent pairs to each tube. Good single solvents to test are ethanol, isopropanol, and acetone. Good solvent pairs to test are ethyl acetate/hexane and acetone/water.[7][9]

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude solid. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, you can add a small amount of activated charcoal to the hot solution and heat for a few more minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven if necessary.

Data Presentation

Disclaimer: The following data are hypothetical and serve as an illustrative example for comparison of purification techniques.

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity by HPLC (%)
Flash Chromatography5.04.182>99
Recrystallization (Ethanol)5.03.87698.5

Table 2: TLC Data for Flash Chromatography Fractions

Fraction #Solvent System (EtOAc:Hexane)Rf of ProductPresence of Impurities
1-35:95-Yes (non-polar)
4-85:950.35No
9-105:950.35Yes (trace polar)

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Is_Solid Is it a Solid? TLC->Is_Solid Column Flash Column Chromatography Is_Solid->Column No (Oil) Recrystallize Recrystallization Is_Solid->Recrystallize Yes Is_Pure Sufficiently Pure? Is_Pure->Column No Pure_Solid Pure Solid Is_Pure->Pure_Solid Yes Pure_Oil Pure Oil Column->Pure_Oil Recrystallize->Is_Pure Pure_Oil->Recrystallize Attempt Crystallization

Caption: General purification workflow for this compound.

Crystallization_Troubleshooting Start Crude Product Oils Out Scratch Scratch Flask / Add Seed Crystal Start->Scratch Success1 Crystals Form Scratch->Success1 No_Success1 Still Oily Scratch->No_Success1 Change_Solvent Switch to Two-Solvent System (e.g., Acetone/Hexane) No_Success1->Change_Solvent Success2 Crystals Form Change_Solvent->Success2 No_Success2 Still Oily Change_Solvent->No_Success2 Column_Chrom Purify by Column Chromatography First No_Success2->Column_Chrom Chromatography_Troubleshooting Start Poor Separation in Column Check_TLC Analyze TLC Rf Values Start->Check_TLC Rf_High Rf > 0.5 (Too High) Check_TLC->Rf_High Rf_Low Rf < 0.2 (Too Low) Check_TLC->Rf_Low Rf_Poor_Sep Spots Not Resolved Check_TLC->Rf_Poor_Sep Action_High Decrease Eluent Polarity (e.g., less EtOAc) Rf_High->Action_High Action_Low Increase Eluent Polarity (e.g., more EtOAc) Rf_Low->Action_Low Action_Poor_Sep Change Solvent System (e.g., Hexane/DCM) Rf_Poor_Sep->Action_Poor_Sep

References

Technical Support Center: Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the formation of side products.

Issue Potential Cause(s) Recommended Solution(s) Applicable Synthetic Route(s)
Low Yield of Target Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Formation of significant amounts of side products.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. For Grignard reactions, maintain low temperatures during the addition phase. For Friedel-Crafts reactions, careful temperature control is crucial to prevent side reactions. - Ensure all starting materials are pure and dry, especially for water-sensitive reactions like the Grignard synthesis.Grignard, Friedel-Crafts, Horner-Wadsworth-Emmons
Presence of a Higher Molecular Weight Impurity - Dimerization of the starting materials or product. - In Friedel-Crafts acylation, potential for di-acylation of the fluorobenzene ring, although less common than polyalkylation.[1]- Use a stoichiometric amount of the acylating agent in Friedel-Crafts reactions. - Maintain a lower reaction temperature to disfavor dimerization.Friedel-Crafts
Presence of an Isomeric Impurity - In Friedel-Crafts acylation, acylation at the ortho or meta position of fluorobenzene instead of the para position. The para isomer is generally favored due to steric hindrance and the directing effect of the fluorine atom.- The choice of Lewis acid and solvent can influence regioselectivity. A thorough literature search for the specific reaction conditions is recommended.Friedel-Crafts
Presence of a Ring-Opened Side Product - The cyclopropyl ring is susceptible to opening under acidic conditions, especially during aqueous workup or purification by chromatography on silica gel.[2][3] This can lead to the formation of homoallylic alcohol or other rearranged products.- Perform the aqueous workup under neutral or slightly basic conditions. - Use a neutralized silica gel for column chromatography or consider alternative purification methods like distillation or recrystallization.All routes, particularly during workup and purification
Presence of Cyanide-Containing Byproducts (e.g., "prussiate") - Incomplete hydrolysis of the nitrile intermediate when using cyclopropyl nitrile as a starting material in a Grignard-type synthesis.- Ensure complete hydrolysis of the intermediate by adjusting the reaction time, temperature, or concentration of the acid in the workup step.Grignard (with cyclopropyl nitrile)
Presence of a Carboxylic Acid Impurity (e.g., "ethylene-acetic acid") - Potential side reaction of the Grignard reagent with carbon dioxide from the atmosphere or as a byproduct of side reactions.- Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the Grignard reaction.Grignard
Water-Soluble Byproducts Complicating Extraction - In the Horner-Wadsworth-Emmons synthesis, the phosphate byproduct is water-soluble.- Perform multiple aqueous extractions to ensure complete removal of the phosphate byproduct.Horner-Wadsworth-Emmons

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most commonly cited synthetic routes are:

  • Grignard Reagent-Mediated Synthesis: This typically involves the reaction of a 4-fluorophenyl Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) with a cyclopropyl-containing electrophile like cyclopropylacetonitrile.[1]

  • Friedel-Crafts Acylation: This route involves the acylation of fluorobenzene with a cyclopropyl acylating agent, such as cyclopropylacetyl chloride, in the presence of a Lewis acid catalyst.[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a multi-step approach that can be used to construct the target molecule, often with high stereoselectivity for an intermediate alkene.[1]

Q2: I am observing a significant amount of a ring-opened byproduct. What is causing this and how can I prevent it?

A2: The cyclopropyl group, being a strained ring system, is susceptible to ring-opening under acidic conditions.[2][3] This is a common issue during the acidic aqueous workup of the reaction mixture or during purification by column chromatography on standard silica gel, which is inherently acidic. To prevent this, it is recommended to perform the workup under neutral or slightly basic conditions (e.g., using a saturated solution of sodium bicarbonate). For chromatographic purification, you can use silica gel that has been neutralized by washing with a solution of a base like triethylamine in the eluent.

Q3: My Grignard reaction for this synthesis is giving a very low yield. What are the critical parameters to control?

A3: Grignard reactions are notoriously sensitive to reaction conditions. To ensure a good yield, pay close attention to the following:

  • Anhydrous Conditions: All glassware, solvents, and starting materials must be scrupulously dry. Any moisture will quench the Grignard reagent.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent the Grignard reagent from reacting with atmospheric oxygen and carbon dioxide.

  • Temperature Control: The formation of the Grignard reagent is an exothermic process and may require initial heating to start, but should then be cooled to maintain a gentle reflux. The subsequent reaction with the electrophile should be performed at a low temperature (e.g., 0 °C or below) to minimize side reactions.

Q4: Are there any specific side products I should be aware of when using cyclopropyl nitrile in a Grignard synthesis?

A4: Based on literature for the synthesis of the isomeric 1-cyclopropyl-2-(2-fluorophenyl)ethanone, the use of cyclopropyl nitrile can lead to the formation of cyanide-containing impurities (referred to as "prussiate") and "ethylene-acetic acid" if the reaction and workup are not carefully controlled. Thorough hydrolysis during the workup is crucial to convert the intermediate imine to the desired ketone and to decompose any unreacted nitrile.

Q5: Is polyacylation a significant issue in the Friedel-Crafts synthesis of this ketone?

A5: Generally, polyacylation is less of a problem in Friedel-Crafts acylation compared to polyalkylation in Friedel-Crafts alkylation.[1] The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, to minimize the risk of di-acylation, it is advisable to use a stoichiometric amount of the acylating agent and to control the reaction temperature.

Experimental Protocols

Below are generalized experimental protocols for the key synthetic routes. Note: These are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

1. Grignard Reagent-Mediated Synthesis (from 4-fluorobenzyl bromide and cyclopropanecarbonyl chloride)

  • Step 1: Preparation of the Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 4-fluorobenzyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Step 2: Reaction with Cyclopropanecarbonyl chloride. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Step 3: Workup. Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Step 4: Purification. Purify the crude product by vacuum distillation or column chromatography on neutralized silica gel.

2. Friedel-Crafts Acylation (from fluorobenzene and cyclopropylacetyl chloride)

  • Step 1: Reaction Setup. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add anhydrous aluminum chloride and fluorobenzene.

  • Step 2: Acylation. Cool the mixture to 0 °C in an ice bath. Add cyclopropylacetyl chloride dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Step 3: Workup. Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reaction Pathway Diagrams

SynthesisPathways cluster_grignard Grignard Route cluster_fc Friedel-Crafts Route cluster_hwe Horner-Wadsworth-Emmons Route 4-fluorobenzyl bromide 4-fluorobenzyl bromide 4-fluorobenzylmagnesium bromide 4-fluorobenzylmagnesium bromide 4-fluorobenzyl bromide->4-fluorobenzylmagnesium bromide Mg, Et2O This compound This compound 4-fluorobenzylmagnesium bromide->this compound + Cyclopropanecarbonyl chloride Side_Product_1 4-fluorophenylacetic acid 4-fluorobenzylmagnesium bromide->Side_Product_1 CO2 Ring_Opened_Product Ring-opened byproducts This compound->Ring_Opened_Product Acidic workup/purification Fluorobenzene Fluorobenzene Fluorobenzene->this compound + Cyclopropylacetyl chloride / AlCl3 Side_Product_2 Di-acylated product Fluorobenzene->Side_Product_2 Di-acylation Phosphonate Phosphonate Intermediate_Ylide Intermediate_Ylide Phosphonate->Intermediate_Ylide Base Intermediate_Alkene Intermediate_Alkene Intermediate_Ylide->Intermediate_Alkene + 4-fluorobenzaldehyde Side_Product_3 Phosphate byproduct (water soluble) Intermediate_Ylide->Side_Product_3 Hydrolysis Intermediate_Alkene->this compound Further steps

Caption: Synthetic pathways to this compound and potential side products.

This technical support guide is intended for informational purposes only and should not be considered a substitute for a thorough literature review and a comprehensive risk assessment before commencing any experimental work.

References

Minimizing dibromo impurity formation during halogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the formation of dibromo impurities during halogenation reactions. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and ensure the desired monobrominated product.

Frequently Asked Questions (FAQs)

Q1: Why is my halogenation reaction producing a significant amount of dibrominated product?

A1: The formation of dibrominated impurities is a common issue of over-halogenation. It typically occurs when the monobrominated product, which is often still reactive, undergoes a second halogenation. Several factors can contribute to this:

  • High Reactivity of the Substrate: Aromatic rings with strongly activating groups are highly susceptible to multiple halogenations.

  • Reaction Stoichiometry: Using an excess of the brominating agent relative to the substrate increases the likelihood of a second bromination event.[1]

  • Reaction Conditions: Higher temperatures and prolonged reaction times can provide the necessary energy for the less favorable second bromination to occur.[2][3]

  • Reagent Reactivity: Highly reactive brominating agents, like elemental bromine, are less selective and more prone to causing over-bromination compared to milder reagents.[4][5]

Q2: What is the fundamental difference in reactivity between chlorination and bromination?

A2: Bromine is inherently less reactive but more selective than chlorine.[4][5] This difference is explained by Hammond's postulate. The key step in halogenating alkanes, hydrogen abstraction by a halogen radical, is endothermic for bromine but exothermic for chlorine.[4][6][7] An endothermic reaction has a transition state that resembles the products, so the stability of the resulting radical intermediate has a large influence on the activation energy. This makes bromine highly selective for reacting at the position that forms the most stable radical.[1][7][8] Conversely, the exothermic chlorination has a reactant-like transition state, making it less sensitive to the stability of the radical intermediate and therefore less selective.[4][6]

Q3: Are there safer alternatives to using elemental bromine (Br₂)?

A3: Yes, due to the hazardous and toxic nature of elemental bromine, several safer alternatives have been developed.[9][10] The most common is N-Bromosuccinimide (NBS) , a solid brominating agent that is easier and safer to handle.[10][11] Other options include:

  • Dibromohydantoin (DBDMH) and Pyridine Tribromide (PyBr₃) .[3]

  • In situ generation of bromine: This can be achieved by oxidizing bromide salts (like KBr or NaBr) or hydrobromic acid (HBr) with an oxidant such as hydrogen peroxide (H₂O₂), Oxone®, or even air with a suitable catalyst.[9][11][12] This approach avoids the need to store and handle large quantities of liquid bromine.[12]

Q4: How do catalysts improve the selectivity of monobromination?

A4: Catalysts play a crucial role in controlling both the reactivity and selectivity of bromination.

  • Lewis Acids: Traditional Lewis acids like FeBr₃ or AlCl₃ activate the halogen, making it a better electrophile for aromatic substitution.[13][14]

  • Zeolites: These are shape-selective catalysts that can induce high para-selectivity in the bromination of substituted aromatic compounds.[15][16][17] The pores and channels within the zeolite structure can sterically hinder the formation of ortho or meta isomers, favoring the para product.

  • Metal Salts on Supports: Catalysts such as zinc salts adsorbed on an inert support like silica have been shown to improve selectivity for the para-isomer.[13]

  • Copper Catalysts: Copper(II) nitrate has been used to catalyze the aerobic oxybromination of arenes with HBr, showing high chemoselectivity for monobromination and regioselectivity for para-isomers.[18]

Troubleshooting Guide

This guide addresses common issues encountered during bromination and provides actionable steps to improve selectivity and minimize dibromo impurity formation.

Issue 1: High levels of dibromo- and polybromo-impurities are detected.

Potential Cause Recommended Solution
Incorrect Stoichiometry Carefully control the molar ratio of the brominating agent to the substrate. Start with a 1:1 or slightly less than stoichiometric amount of the brominating agent.[19]
High Reaction Temperature Perform the reaction at a lower temperature. For many reactions, starting at 0 °C or even lower and slowly warming to room temperature can significantly improve selectivity.[2][3] In one study, increasing the temperature to 30 ± 5 °C resulted in more impurities.[3]
Prolonged Reaction Time Monitor the reaction closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.[1][3]
Highly Reactive Substrate Use a milder brominating agent, such as NBS instead of Br₂.[11] Consider using a catalyst that promotes selectivity, like a zeolite.[15][16]
Solvent Choice The solvent can influence reactivity. Non-polar solvents are common, but for some systems, solvent polarity can affect the reaction rate.[12] Ensure the solvent itself is not susceptible to bromination.[12]

Issue 2: The reaction is slow or incomplete, but forcing conditions (e.g., heat) leads to impurity formation.

Potential Cause Recommended Solution
Insufficient Activation If brominating an aromatic ring, ensure an appropriate catalyst (e.g., FeBr₃, AlCl₃, or a zeolite) is used to activate the bromine and the substrate.[13][14]
Low Reagent Reactivity If using a mild reagent like NBS on a deactivated substrate, a stronger activation method may be needed. For example, using NBS in concentrated sulfuric acid can successfully monobrominate highly deactivated aromatic compounds.[11]
Poor Solubility Ensure all reagents are adequately dissolved in the chosen solvent. Poor solubility can lead to slow and inefficient reactions.

Issue 3: Difficulty in removing dibromo impurities post-reaction.

Potential Cause Recommended Solution
Similar Physical Properties Mono- and di-brominated products often have similar polarities, making chromatographic separation challenging.
Ineffective Purification Method Recrystallization: This is a highly effective method if the impurity has a different solubility profile from the desired product.[20][21] Experiment with different solvent systems to maximize the difference in solubility.
Column Chromatography: If recrystallization is ineffective, optimize the chromatography conditions. Use a shallow solvent gradient and consider different stationary phases.
Distillation: For liquid products, fractional distillation can be effective, although care must be taken to avoid disproportionation of the products at high temperatures.[22][23]

Experimental Protocols & Workflows

Protocol 1: Selective para-Bromination of an Activated Aromatic Compound using NBS

This protocol is a general guideline for the selective monobromination of an electron-rich aromatic substrate.

1. Reagents and Setup:

  • Activated Aromatic Substrate (1.0 eq)
  • N-Bromosuccinimide (NBS) (1.05 eq)
  • Anhydrous Dichloromethane (DCM) or Acetonitrile as solvent
  • Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
  • Ice bath

2. Procedure:

  • Dissolve the aromatic substrate in the chosen anhydrous solvent in the round-bottom flask under a nitrogen atmosphere.
  • Cool the solution to 0 °C using an ice bath.
  • Add NBS portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
  • Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.
  • Once the starting material is consumed (typically 1-3 hours), quench the reaction.

3. Quenching and Work-up:

  • Quench the reaction by adding a cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
  • Transfer the mixture to a separatory funnel and separate the organic layer.
  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to remove the succinimide byproduct and any dibromo impurity.[20][21]

Workflow Diagrams

The following diagrams illustrate key decision-making and experimental processes for minimizing dibromo impurities.

Bromination_Troubleshooting start High Dibromo Impurity Detected check_ratio Is Brominating Agent : Substrate Ratio > 1:1? start->check_ratio check_temp Was Reaction Run at Elevated Temperature? check_ratio->check_temp No adjust_ratio Adjust Ratio to 1:1 or slightly less (e.g., 0.98 eq) check_ratio->adjust_ratio Yes check_time Was Reaction Time Prolonged? check_temp->check_time No lower_temp Run Reaction at Lower Temperature (e.g., 0 °C) check_temp->lower_temp Yes check_reagent Is a Highly Reactive Brominating Agent (e.g., Br2) Used? check_time->check_reagent No monitor_rxn Monitor by TLC/HPLC and Quench Upon Completion check_time->monitor_rxn Yes change_reagent Switch to Milder Reagent (e.g., NBS) or Use a Selective Catalyst (e.g., Zeolite) check_reagent->change_reagent Yes end_node Optimized for Monobromination check_reagent->end_node No adjust_ratio->end_node lower_temp->end_node monitor_rxn->end_node change_reagent->end_node

Caption: Troubleshooting decision tree for addressing high dibromo impurity.

Selective_Bromination_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reagents Select Substrate & Mild Brominating Agent (e.g., NBS) prep_setup Assemble Anhydrous Glassware under N2 prep_reagents->prep_setup dissolve Dissolve Substrate in Anhydrous Solvent cool Cool to 0 °C dissolve->cool add_reagent Add Brominating Agent (1.05 eq) Portion-wise cool->add_reagent monitor Monitor by TLC/HPLC add_reagent->monitor quench Quench with aq. Na2S2O3 monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify product Pure Monobrominated Product purify->product

Caption: General experimental workflow for selective monobromination.

References

Troubleshooting low yield in Grignard synthesis of cyclopropyl ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Grignard synthesis of cyclopropyl ketones.

Troubleshooting Guide

Our troubleshooting guide is designed to help you identify and resolve common issues encountered during the synthesis of cyclopropyl ketones using Grignard reagents.

dot

TroubleshootingWorkflow start Low Yield of Cyclopropyl Ketone check_reagent 1. Verify Grignard Reagent Quality start->check_reagent check_conditions 2. Assess Reaction Conditions check_reagent->check_conditions Reagent OK solution_reagent Solution: Re-prepare or titrate Grignard reagent. Ensure anhydrous conditions. check_reagent->solution_reagent Poor quality reagent check_electrophile 3. Evaluate Electrophile & Side Reactions check_conditions->check_electrophile Conditions OK solution_conditions Solution: Optimize temperature, solvent, and addition rate. check_conditions->solution_conditions Suboptimal conditions solution_electrophile Solution: Change electrophile or modify workup to address side reactions. check_electrophile->solution_electrophile Side reactions identified end Improved Yield solution_reagent->end solution_conditions->end solution_electrophile->end ReactionPathway start Cyclopropyl-MgBr + R-CO-X (X = Cl, OR') ketone Desired Product: Cyclopropyl Ketone start->ketone 1st Addition tertiary_alcohol Side Product: Tertiary Alcohol ketone->tertiary_alcohol 2nd Addition (Over-reaction)

Stability issues of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone in storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. Storage at refrigerated temperatures (2-8 °C) is advisable for extended periods. The compound should be protected from light to minimize the risk of photodegradation.

Q2: What are the potential degradation pathways for this compound during storage?

A2: Based on its chemical structure, this compound may be susceptible to several degradation pathways:

  • Oxidation: The ketone functional group is generally stable to oxidation, but strong oxidizing conditions can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group, potentially forming carboxylic acid derivatives.

  • Hydrolysis: While ketones are generally resistant to hydrolysis, prolonged exposure to acidic or basic conditions in the presence of water could potentially lead to slow degradation.

  • Photodegradation: Aromatic ketones are known to be sensitive to light. Exposure to UV or even ambient light over time can induce photochemical reactions, leading to the formation of impurities.

  • Alpha-Proton Reactions: The protons on the carbon adjacent to the carbonyl group (alpha-protons) are acidic and can participate in various reactions, such as aldol condensation, if exposed to basic conditions, potentially leading to dimers or other condensation products.

  • Cyclopropane Ring Opening: The cyclopropyl group is strained and can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids.

Q3: I have observed the appearance of a new peak in my HPLC analysis after storing the compound. What could it be?

A3: The appearance of a new peak in your chromatogram likely indicates the formation of a degradation product. The identity of this impurity depends on the storage conditions.

  • If the compound was exposed to light, it could be a photodegradation product.
  • If exposed to air (oxygen) for a prolonged period, it might be an oxidative degradation product.
  • If the sample was not stored under anhydrous conditions, a hydrolytic product could have formed, especially if acidic or basic contaminants were present.
  • If the new peak has a significantly higher molecular weight, it could be a product of self-condensation.

To identify the unknown peak, techniques such as LC-MS/MS or isolation and subsequent NMR analysis would be necessary.

Q4: Can I use this compound that has changed color?

A4: A change in the physical appearance of the compound, such as color development, is a strong indicator of degradation. It is highly recommended to re-analyze the material to determine its purity before use. For critical applications, using fresh, pure material is always the best practice.

Troubleshooting Guides

Issue 1: Assay value is lower than expected.
Potential Cause Troubleshooting Steps
Degradation due to improper storage 1. Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). 2. Perform a stability-indicating HPLC analysis to check for the presence of degradation products. 3. If degradation is confirmed, procure a fresh batch of the compound.
Inaccurate weighing or dilution 1. Ensure the analytical balance is properly calibrated. 2. Review the dilution procedure for any potential errors. 3. Prepare a fresh standard solution and re-assay.
Instrumental issues 1. Check the performance of the analytical instrument (e.g., HPLC detector lamp intensity, injector precision). 2. Run a system suitability test to ensure the analytical system is performing correctly.
Issue 2: Presence of unknown impurities in the chromatogram.
Potential Cause Troubleshooting Steps
Storage-induced degradation 1. Review the storage history of the compound. 2. Subject a fresh sample of the compound to forced degradation studies (acid, base, peroxide, heat, light) to see if any of the generated degradants match the unknown impurity. 3. Use LC-MS/MS to obtain the mass of the impurity and fragment it to gain structural information.
Contamination from solvent or glassware 1. Analyze a blank (solvent only) to check for contaminants. 2. Ensure all glassware is thoroughly cleaned.
Process-related impurity from synthesis 1. Review the certificate of analysis for the batch to check for known impurities. 2. If the impurity is not listed, it may be a new process-related impurity. Further characterization would be required.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in Acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, a forced degradation study should be performed.

Stress Condition Methodology
Acid Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
Oxidation Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Store the solid compound at 105 °C for 24 hours.
Photodegradation Expose the solid compound to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the stability-indicating HPLC method.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photodegradation (UV Light) main This compound hydrolysis_products Potential Ring Opening or other hydrolytic products main->hydrolysis_products oxidation_products Carboxylic Acid Derivatives main->oxidation_products photo_products Photodegradation Products main->photo_products

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Observation of Unknown Peak in HPLC check_storage Review Storage Conditions start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation Improper Storage check_blank Analyze Blank Sample check_storage->check_blank Proper Storage lcms_analysis LC-MS/MS Analysis forced_degradation->lcms_analysis identify_impurity Identify Impurity Structure lcms_analysis->identify_impurity contamination Source is Contamination check_blank->contamination Peak in Blank process_impurity Potential Process Impurity check_blank->process_impurity Blank is Clean

Caption: Troubleshooting workflow for identifying unknown impurities.

Technical Support Center: Recrystallization of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the chosen solvent, even with heating.

A1: This indicates that the solvent is not polar enough to dissolve the compound at an elevated temperature. This compound is a ketone with some polarity.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If you are using a non-polar solvent like hexanes or toluene, try a more polar solvent such as ethanol, methanol, or acetone. A mixture of solvents can also be effective. For instance, you could dissolve the compound in a minimal amount of a more polar solvent like dichloromethane (DCM) or ethyl acetate at an elevated temperature and then slowly add a less polar solvent like hexanes until the solution becomes slightly cloudy (the saturation point).

    • Check for Impurities: A large amount of insoluble impurity might be present. If you observe an insoluble solid even after adding a significant amount of a suitable hot solvent, you may need to perform a hot filtration to remove it.[1]

    • Ensure Sufficient Solvent: While using the minimum amount of hot solvent is ideal, you may have added too little. Add small increments of hot solvent until the compound dissolves.[2][3]

Q2: The compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[4][5]

  • Troubleshooting Steps:

    • Increase the Solvent Volume: Add more of the primary solvent to the heated mixture to ensure the compound remains in solution at a lower temperature during the cooling process.[4]

    • Use a Different Solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.[5] Alternatively, using a solvent pair can be beneficial. Dissolve the compound in a minimum amount of a good (more polar) solvent and slowly add a poor (less polar) anti-solvent at an elevated temperature until turbidity is observed. Then, add a small amount of the good solvent to redissolve the oil and allow it to cool slowly.

    • Slow Down the Cooling Rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[2]

Q3: No crystals form, even after the solution has cooled completely.

A3: This is a common issue and usually indicates that the solution is not supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[3]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal.

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

    • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to clarify and allow it to cool.

Q4: The recrystallization yield is very low.

A4: A low yield can be attributed to several factors.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.[3]

    • Ensure Complete Cooling: Allow the solution to cool in an ice bath for a sufficient amount of time to maximize crystal formation.[3]

    • Avoid Premature Crystallization: If you perform a hot filtration, ensure your glassware is pre-heated to prevent the compound from crystallizing on the filter paper or in the funnel.[4]

    • Check the Mother Liquor: After filtering your crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.

Q5: The crystals are colored, but the pure compound should be colorless.

A5: Colored impurities may be present in your sample.

  • Troubleshooting Steps:

    • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product.

    • Perform a Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1]

Experimental Protocol: Recrystallization of this compound

This is a generalized protocol and may require optimization based on the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on the principle of "like dissolves like," polar solvents are a good starting point for this ketone.[6] Ethanol, isopropanol, or acetone are suitable initial choices. A solvent system like ethyl acetate/hexanes can also be effective.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[9] Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry. A vacuum oven at a low temperature can also be used.

Quantitative Data Summary

ParameterValueNotes
Molecular FormulaC₁₁H₁₁FO[10]
Molecular Weight178.21 g/mol [10]
Boiling Point (approx.)253.6 °C at 760 mmHgFor the 2-fluoro isomer, which is structurally similar.[11]
Recommended SolventsIsopropanol, Ethanol, Acetone, Ethyl Acetate/HexanesBased on general principles for ketones.[6][12]
Typical Recovery Yield70-90%Highly dependent on the purity of the crude material and technique.

Visualizations

G cluster_0 Troubleshooting Recrystallization start Start Recrystallization no_dissolve Compound does not dissolve? start->no_dissolve dissolve Dissolve crude product in minimum hot solvent oiling_out Compound oils out? dissolve->oiling_out cool Cool solution slowly crystals Crystals Form? cool->crystals filter Filter and dry crystals crystals->filter Yes no_crystals Action: - Scratch flask - Add seed crystal - Reduce solvent volume crystals->no_crystals No no_dissolve->dissolve No troubleshoot_dissolve Action: - Use more polar solvent - Add more solvent - Hot filter insoluble impurities no_dissolve->troubleshoot_dissolve Yes troubleshoot_dissolve->dissolve oiling_out->cool No troubleshoot_oiling Action: - Increase solvent volume - Slow cooling rate - Change solvent oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->dissolve no_crystals->cool

Caption: Troubleshooting flowchart for the recrystallization process.

G cluster_1 Experimental Workflow start Start dissolve 1. Dissolve crude compound in minimum hot solvent start->dissolve decolorize 2. Add activated charcoal (if necessary) dissolve->decolorize hot_filter 3. Hot gravity filtration (if necessary) decolorize->hot_filter cool 4. Cool filtrate slowly to room temperature hot_filter->cool ice_bath 5. Cool in ice bath cool->ice_bath vacuum_filter 6. Isolate crystals via vacuum filtration ice_bath->vacuum_filter wash 7. Wash crystals with cold solvent vacuum_filter->wash dry 8. Dry crystals wash->dry end End dry->end

Caption: Step-by-step experimental workflow for recrystallization.

References

Column chromatography conditions for purifying 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the column chromatography purification of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of moderately polar organic compounds like this compound, silica gel is the most common and recommended stationary phase.[1][2] Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is a suitable starting point.[3] If the compound shows instability or decomposition on silica, alternative stationary phases like alumina (neutral or basic) could be considered.[4]

Q2: What mobile phase (eluent) system should I start with for purifying this compound?

A2: A common starting point for the elution of aryl ketones is a non-polar solvent mixture with a polar modifier.[1] A mixture of petroleum ether (or hexanes) and ethyl acetate is a standard choice.[5] You can begin by performing Thin Layer Chromatography (TLC) with varying ratios of these solvents to determine the optimal composition for separation.[6] Aim for a solvent system that provides a Retention Factor (Rf) of approximately 0.3 for the target compound.

Q3: How can I determine the ideal solvent ratio using TLC?

A3: To find the best solvent system, spot your crude reaction mixture on a TLC plate and develop it in chambers containing different ratios of a non-polar to a polar solvent (e.g., petroleum ether/ethyl acetate).[1] The ideal system will show good separation between your desired product and any impurities, with the product spot having an Rf value between 0.2 and 0.4 for optimal column chromatography separation.

Q4: Should I use isocratic or gradient elution?

A4: The choice between isocratic (constant solvent composition) and gradient (increasing polarity over time) elution depends on the complexity of your mixture.[7] If TLC analysis shows that your impurities are well-separated from the product, isocratic elution may be sufficient. However, if there are multiple components with varying polarities, a gradient elution will likely provide a better and more efficient separation.[6]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.[7]

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[2]

  • Add a thin layer of sand over the plug.[2]

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.[8] Gently tap the column to aid in packing.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[9]

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[9]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).[6]

  • Begin collecting fractions in labeled test tubes or vials as the solvent elutes from the bottom of the column.[6]

  • If using a gradient, gradually increase the proportion of the more polar solvent according to your predetermined gradient profile.

4. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the purified product.[6]

  • Combine the pure fractions containing this compound.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Data Presentation: Suggested Starting Conditions

The following tables summarize suggested starting conditions for developing a purification method for this compound. These are general recommendations and should be optimized based on TLC analysis of your specific crude mixture.

Table 1: Stationary and Mobile Phase Selection

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar organic compounds.[1]
Mobile Phase System Petroleum Ether / Ethyl AcetateGood balance of non-polar and polar characteristics for eluting aryl ketones.[5]
Alternative System Hexanes / Diethyl EtherSimilar polarity range to Petroleum Ether / Ethyl Acetate.

Table 2: Example Gradient Elution Profile

Step% Petroleum Ether% Ethyl AcetateVolume (Column Volumes)Purpose
1 10002Elute very non-polar impurities.
2 9555Elute the target compound.
3 90105Elute slightly more polar impurities.
4 80203Wash out highly polar impurities.

Troubleshooting Guide

Q: My compound is not moving from the top of the column (Rf is too low). What should I do?

A: This indicates that the mobile phase is not polar enough to elute your compound. You need to increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, gradually increase the percentage of ethyl acetate. It is crucial to first confirm this with TLC analysis to ensure you do not co-elute impurities.[4]

Q: My compound is coming off the column too quickly with the solvent front (Rf is too high). How can I fix this?

A: Your eluent is too polar. You should decrease the polarity by increasing the proportion of the non-polar solvent (e.g., petroleum ether). Again, test your new solvent system with TLC before running the column.[4]

Q: The separation between my product and an impurity is poor. What are my options?

A: Poor resolution can be addressed in several ways:

  • Optimize the Mobile Phase: Test different solvent systems or finer gradients around the composition that gives the best separation on TLC.

  • Improve Column Packing: An improperly packed column can lead to band broadening and poor separation. Ensure the silica bed is uniform and free of cracks or air bubbles.[8]

  • Adjust the Flow Rate: A flow rate that is too fast may not allow for proper equilibration between the stationary and mobile phases, leading to decreased resolution.[9]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. Use an appropriate amount of silica gel for the quantity of crude material.

Q: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what can I do?

A: To check for decomposition, spot your pure compound on a TLC plate and let it sit for an hour or two before developing. If a new spot appears, your compound is likely unstable on silica.[4] In this case, you can try deactivating the silica gel by adding a small amount of a base like triethylamine to your eluent, or switch to a less acidic stationary phase like alumina.[4]

Visualization

Below is a troubleshooting workflow for common column chromatography issues.

Column_Chromatography_Troubleshooting start Start Purification check_separation Poor Separation? start->check_separation check_elution No Elution? check_separation->check_elution No optimize_solvent Optimize Mobile Phase (Finer Gradient) check_separation->optimize_solvent Yes check_fast_elution Eluting Too Fast? check_elution->check_fast_elution No increase_polarity Increase Eluent Polarity check_elution->increase_polarity Yes check_decomposition Decomposition? check_fast_elution->check_decomposition No decrease_polarity Decrease Eluent Polarity check_fast_elution->decrease_polarity Yes change_stationary_phase Use Alumina or Deactivated Silica check_decomposition->change_stationary_phase Yes end Successful Purification check_decomposition->end No repack_column Repack Column (Ensure Uniformity) optimize_solvent->repack_column reduce_load Reduce Sample Load repack_column->reduce_load reduce_load->end increase_polarity->end decrease_polarity->end change_stationary_phase->end

References

How to remove unreacted starting material from the product mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from product mixtures.

Quick Links to Purification Techniques

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Comparison of Common Purification Techniques

The selection of an appropriate purification method is critical and depends on the physical and chemical properties of the product and the unreacted starting materials. Below is a summary of quantitative data for common techniques. Please note that these values are typical estimates and can vary significantly based on the specific compounds, scale of the reaction, and experimental conditions.

Purification TechniqueTypical Recovery Yield (%)Typical Purity Achieved (%)Typical Processing Time
Flash Column Chromatography 50 - 90> 95Hours to a day
Recrystallization 60 - 90[1]> 99Hours to days
Distillation 70 - 95> 98Hours
Liquid-Liquid Extraction > 90Variable (often a preliminary step)Minutes to hours
Precipitation 80 - 95> 90Minutes to hours

Column Chromatography

Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2][3]

Troubleshooting Guide for Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system (mobile phase).- Column overloading.- Column channeling or cracking.- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a target compound Rf of ~0.3.[3]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly. Dry packing followed by wet packing can help.[4]
Product Elutes with Starting Material - Similar polarity of product and starting material.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a gradient elution, gradually increasing the polarity of the mobile phase.
No Product Recovered - Product is too polar and stuck to the column.- Product is not visible by the visualization method (e.g., UV lamp).- Flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane and methanol).- Use a different visualization technique (e.g., potassium permanganate stain).
Low Yield - Product streaking or tailing on the column.- Incomplete elution.- Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.- Ensure all fractions are collected and analyzed by TLC before combining.
FAQs for Column Chromatography

Q1: How much silica gel should I use for my column?

A1: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations. For easier separations, a lower ratio can be used.

Q2: What is the ideal flow rate for flash chromatography?

A2: A flow rate of about 2 inches per minute is often recommended for flash chromatography. This is the rate at which the solvent level descends in the column.[4]

Q3: Can I reuse my chromatography column?

A3: If the impurities are not strongly retained on the column, it can be flushed with a strong solvent and reused. However, for high-purity applications, a fresh column is recommended.[3]

Experimental Protocol: Flash Column Chromatography

This protocol outlines the general steps for purifying a product mixture using flash column chromatography.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Eluent (solvent system determined by TLC)

  • Crude product mixture

  • Collection tubes

  • TLC plates and chamber

  • Pressurized air source (optional)

Procedure:

  • Column Preparation:

    • Insert a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand (about 1-2 cm).[4]

    • Dry pack the column with silica gel to the desired height (typically 6-10 inches).[4]

    • Gently tap the column to ensure even packing and add another layer of sand on top of the silica gel.[4]

  • Column Equilibration:

    • Wet the column by slowly passing the initial eluent through the silica gel until it is fully saturated.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the silica gel using a pipette.[4]

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure from a pressurized air source to achieve the desired flow rate.

    • Collect fractions in separate tubes.

  • Analysis:

    • Monitor the separation by spotting fractions on a TLC plate and visualizing the spots.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Workflow for Flash Column Chromatography

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep1 Pack Column with Silica Gel prep2 Add Sand Layers prep1->prep2 prep3 Equilibrate with Eluent prep2->prep3 load2 Apply Sample to Column prep3->load2 load1 Dissolve Crude Product load1->load2 elute1 Add Eluent load2->elute1 elute2 Apply Pressure elute1->elute2 elute3 Collect Fractions elute2->elute3 analysis1 Analyze Fractions by TLC elute3->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 end end analysis3->end Purified Product G start Crude Solid dissolve Dissolve in Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool Solution Slowly dissolve->cool No Insoluble Impurities hot_filter->cool crystallize Crystals Form cool->crystallize collect Collect Crystals by Filtration crystallize->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

References

Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with temperature management during large-scale chemical synthesis.

Troubleshooting Guides

Issue: Temperature Overshoot at the Start of an Exothermic Reaction

Q1: We are experiencing a significant temperature spike above our setpoint when initiating a large-scale exothermic reaction. What are the potential causes and how can we mitigate this?

A1: A temperature overshoot at the beginning of an exothermic reaction is a common and potentially hazardous issue.[1][2] The primary cause is often a mismatch between the rate of heat generation and the system's heat removal capacity.[2][3]

Potential Causes:

  • Initial Reagent Addition Rate is Too High: Adding a large volume of a reactant too quickly can initiate the reaction at a rate that overwhelms the cooling system.

  • Insufficient Pre-cooling: The reactor and its contents may not be adequately pre-cooled to the desired starting temperature, leaving less of a buffer to absorb the initial exotherm.

  • Delayed Onset of Reaction: Sometimes, a reaction has an induction period. If reagents are added continuously during this period, they can accumulate. When the reaction finally starts, the accumulated reagents react rapidly, causing a large exotherm.[4]

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk of the mixture.[5][6] When these hot spots eventually dissipate, they can cause a rapid increase in the overall temperature.

Troubleshooting Steps:

  • Review and Optimize Reagent Addition Profile:

    • Start with a slower initial addition rate.

    • Consider a ramp-up addition profile, gradually increasing the rate as the reaction stabilizes.

    • For highly exothermic reactions, a semi-batch process where one reactant is added slowly to control the reaction rate is often safer.[4]

  • Ensure Adequate Pre-cooling: Verify that the reactor cooling system is functioning correctly and that the reactor contents have reached and stabilized at the target starting temperature before initiating the reaction.

  • Investigate Reaction Kinetics:

    • Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC or Reaction Calorimetry - RC) at a smaller scale to understand the heat flow profile and identify any induction periods.[5]

    • This data is crucial for designing a safe addition strategy at a larger scale.

  • Improve Mixing Efficiency:

    • Ensure the agitator design and speed are appropriate for the vessel geometry and reaction mass viscosity.[1][5] Inefficient mixing can lead to localized temperature excursions.[6]

    • Check for the formation of dead zones where mixing is poor.

Issue: Unstable Temperature Control and Oscillations During Reaction

Q2: Our reactor temperature is oscillating around the setpoint, leading to inconsistent product quality. What could be causing this instability and how can we fix it?

A2: Temperature oscillations are often indicative of a poorly tuned control system or issues with the heat transfer fluid flow.[7]

Potential Causes:

  • Poorly Tuned PID Controller: The Proportional-Integral-Derivative (PID) controller settings (gain, integral time, derivative time) may not be optimized for the thermal dynamics of your reactor system.[1]

  • "Sticky" or Inappropriately Sized Control Valves: The valves controlling the flow of heating or cooling fluid may not be responding smoothly to the controller's signals.

  • Inconsistent Heat Transfer Fluid Flow: Variations in the pressure or flow rate of the heating/cooling medium can cause temperature fluctuations.

  • Lag in Temperature Measurement: A slow-responding temperature probe or one placed in a location that does not reflect the true bulk temperature can lead to delayed controller action and oscillations.

Troubleshooting Steps:

  • Re-tune the PID Controller:

    • If possible, use auto-tuning functions on your controller as a starting point.

    • Manual tuning methods, like the Ziegler-Nichols method, can also be applied, but require care.

    • Consider implementing a gain scheduling controller if the process dynamics change significantly between heating and cooling phases.[7]

  • Inspect and Service Control Valves:

    • Check for any mechanical issues with the valves.

    • Ensure the valves are correctly sized for the required flow rates.

  • Verify Utility Fluid Supply:

    • Monitor the pressure and flow rate of your heating and cooling fluids to ensure they are stable.

    • Check for any blockages or restrictions in the lines.

  • Evaluate Temperature Sensor Performance and Placement:

    • Use a fast-response temperature sensor.[8]

    • Ensure the sensor is placed in a location with good fluid mixing to get a representative reading of the bulk temperature.

Frequently Asked Questions (FAQs)

Q3: What is a thermal runaway reaction and how can it be prevented?

A3: A thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature, which in turn accelerates the reaction rate, leading to a rapid and exponential increase in both temperature and pressure.[2][9][10] This can result in explosions, fires, and the release of toxic materials. The point at which the heat generated by the reaction exceeds the maximum heat removal capacity of the cooling system is known as the "temperature of no return".[9]

Prevention Strategies:

  • Thorough Calorimetric Studies: Before scaling up, it is crucial to understand the thermal hazards of your reaction using techniques like DSC or Accelerating Rate Calorimetry (ARC).[2][9] This helps determine the heat of reaction, the maximum adiabatic temperature rise, and the onset temperature for any decomposition reactions.[4]

  • Robust Cooling Systems: Ensure the reactor's cooling system is designed to handle the maximum expected heat output of the reaction.[5] This can include cooling jackets, internal coils, or external heat exchangers.[11][12]

  • Controlled Reagent Addition: For highly exothermic reactions, adding one or more reactants gradually (semi-batch process) is a key safety measure to control the rate of heat generation.[4]

  • Emergency Shutdown and Quenching Systems: Have a documented and tested plan for emergency situations. This may involve an emergency cooling system, the addition of a reaction inhibitor (quenching agent), or a pressure relief system.[5]

  • Maintain a Safety Margin: It is recommended to have a significant temperature safety margin (e.g., around 100°C) between the planned operating temperature and the onset temperature of a thermal runaway.[6]

Q4: How does the scale-up from a lab reactor to a plant reactor affect temperature control?

A4: Scaling up a chemical process significantly impacts temperature control due to changes in the surface-area-to-volume ratio.[4][6]

  • Heat Transfer: As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[4][6] This makes it much more difficult to remove heat from large-scale exothermic reactions.[6]

  • Mixing: Achieving uniform mixing is more challenging in large vessels, which can lead to the formation of hot spots and non-uniform reaction conditions.[5][6]

  • Heating and Cooling Times: Larger volumes of material take longer to heat up and cool down.[13]

To address these challenges during scale-up, it is essential to:

  • Conduct thorough process safety assessments.

  • Use reaction calorimetry data to model heat transfer at the larger scale.[14]

  • Carefully design the reactor's heating/cooling system and agitation to ensure efficient heat transfer and mixing.[15]

Q5: What are the primary methods for controlling temperature in large-scale reactors?

A5: Several methods are used to control the temperature in large-scale reactors, often in combination.[11][12] The choice depends on the specific reaction requirements, such as the operating temperature range and the amount of heat to be added or removed.

Control Method Description Typical Applications Advantages Disadvantages
Jacketed Systems A jacket surrounds the reactor vessel, through which a heating or cooling fluid is circulated.[11]General purpose heating and cooling for a wide range of reactions.[11]Good heat transfer, suitable for large-scale operations.[11]Can have slower response times compared to internal coils.
Internal Coils Coils are placed inside the reactor, with a heat transfer fluid flowing through them.[11]Reactions requiring rapid heating or cooling.Precise temperature control, fast response.[11]Can be difficult to clean, may interfere with mixing.
External Heat Exchangers The reaction mixture is pumped out of the reactor, through an external heat exchanger, and then returned.Very large-scale reactions or those with very high heat loads.[11]Highly scalable and versatile.[11]Requires an external pump loop, potential for material to be outside the main reactor.
Cryogenic Cooling Utilizes liquid nitrogen or other cryogens to achieve very low temperatures.[11][16]Specialty chemical synthesis, reactions requiring temperatures below -40°C.[17][18][19]Enables reactions at extremely low temperatures.[11]Higher cost and specialized equipment required.
Steam Heating Direct or indirect heating using steam.[11]High-temperature reactions, distillation.High heat transfer efficiency, cost-effective for high temperatures.[11]Can be difficult to control precisely at lower temperatures.

Q6: We are running a reaction at cryogenic temperatures. What are the key challenges?

A6: Cryogenic reactions present unique challenges for temperature management.

  • Efficient Cooling: Achieving and maintaining temperatures as low as -75°C or below requires specialized cooling systems, often using liquid nitrogen either directly or indirectly.[17][18][19]

  • Heat Transfer: At very low temperatures, the viscosity of the reaction mixture can increase, which can impede heat transfer and mixing.

  • Material Compatibility: The reactor and associated equipment must be constructed from materials that can withstand cryogenic temperatures without becoming brittle.

  • Ice Formation: Moisture from the air can freeze on cold surfaces, potentially causing blockages or equipment failure. Proper insulation and inert gas blanketing are crucial.

  • Cost: Maintaining cryogenic conditions on a large scale can be energy-intensive and costly.[17]

For some highly exothermic reactions that traditionally require cryogenic temperatures for control, flow chemistry in microreactors is emerging as a viable alternative, offering better heat transfer and control.[17][20]

Experimental Protocols

Protocol 1: Basic Reaction Calorimetry for Scale-Up Safety Assessment

Objective: To determine the heat of reaction and the maximum rate of heat evolution for a chemical process to assess its thermal safety before scaling up.

Methodology:

  • Calibration: Calibrate the reaction calorimeter by introducing a known amount of heat (e.g., using an electric heater) and measuring the temperature response. This allows for the determination of the overall heat transfer coefficient (U) and the heat capacity of the system.

  • Reaction Setup: Charge the reactor with the initial reactants and solvent. Establish stable thermal conditions at the desired starting temperature.

  • Reagent Addition: Add the limiting reagent at a controlled rate, simulating the planned addition profile for the large-scale synthesis. Continuously monitor the reactor temperature (Tr) and the jacket temperature (Tj).

  • Data Acquisition: Record Tr, Tj, and the reagent addition rate throughout the experiment.

  • Calculation of Heat Flow: The rate of heat evolution (Qr) can be calculated in real-time using the following equation: Qr = U * A * (Tr - Tj) + m * Cp * (dTr/dt) Where:

    • U = Overall heat transfer coefficient

    • A = Heat transfer area

    • Tr = Reactor temperature

    • Tj = Jacket temperature

    • m = Mass of the reactor contents

    • Cp = Specific heat capacity of the reactor contents

    • dTr/dt = Rate of change of reactor temperature

  • Data Analysis: Integrate the heat flow over time to determine the total heat of reaction. Identify the maximum rate of heat evolution to ensure the plant-scale cooling system can handle the heat load.

Visualizations

G start Temperature Overshoot Detected check_addition Review Reagent Addition Rate start->check_addition check_precooling Verify Pre-cooling Procedure start->check_precooling check_mixing Assess Mixing Efficiency start->check_mixing check_kinetics Investigate Reaction Kinetics (Calorimetry) start->check_kinetics reduce_rate Reduce Initial Addition Rate check_addition->reduce_rate ensure_setpoint Ensure Reactor at Setpoint Before Start check_precooling->ensure_setpoint optimize_agitation Optimize Agitator Speed/Design check_mixing->optimize_agitation adjust_for_induction Adjust Addition for Any Induction Period check_kinetics->adjust_for_induction end Temperature Control Improved reduce_rate->end ensure_setpoint->end optimize_agitation->end adjust_for_induction->end

Caption: Troubleshooting workflow for temperature overshoot.

G temp_increase Increased Temperature reaction_rate Increased Reaction Rate temp_increase->reaction_rate Accelerates heat_generation Increased Heat Generation reaction_rate->heat_generation Leads to heat_generation->temp_increase Causes Further cooling_capacity Exceeds Cooling Capacity heat_generation->cooling_capacity Potentially runaway Thermal Runaway cooling_capacity->runaway Results in

Caption: The positive feedback loop of a thermal runaway reaction.

References

Technical Support Center: Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Grignard reaction, a common and effective method for this transformation.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Poor Grignard Reagent Formation: The formation of the 4-fluorophenylmagnesium bromide Grignard reagent is critical.

    • Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

    • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by stirring vigorously, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

    • Improper Solvent: Ethereal solvents are essential to stabilize the Grignard reagent. Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher solvating power.[1]

  • Slow or Stalled Reaction:

    • Low Temperature: While the initial Grignard formation is exothermic, the subsequent reaction with the cyclopropyl electrophile may require heating to proceed at a reasonable rate. Monitor the reaction temperature and consider gentle reflux if necessary.

    • Inefficient Addition: The rate of addition of the alkyl halide to the magnesium can impact the yield.[1] A slow, controlled addition is often recommended.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the starting aryl halide, leading to the formation of biphenyl byproducts. This can be minimized by slow addition of the halide and maintaining a dilute solution.

    • Reaction with Starting Material: If using an ester derivative of cyclopropanecarboxylic acid, the Grignard reagent can add twice to the carbonyl group.[2][3] Using a nitrile electrophile like cyclopropylacetonitrile can circumvent this issue.

Issue 2: Presence of Significant Impurities in the Product

Possible Causes and Solutions:

  • Ring-Opening of the Cyclopropyl Group: The cyclopropane ring is susceptible to opening under acidic conditions.

    • Acidic Workup: During the reaction quench and workup, avoid using strong acids. A saturated aqueous solution of ammonium chloride is a milder alternative to strong mineral acids.

  • Formation of a Tertiary Alcohol: When using a cyclopropanecarboxylic ester as the electrophile, the initially formed ketone can react with a second equivalent of the Grignard reagent to produce a tertiary alcohol.

    • Choice of Electrophile: Using cyclopropylacetonitrile as the electrophile will yield the desired ketone after hydrolysis and avoids the possibility of double addition.[4]

    • Reaction Conditions: If using an ester, carefully control the stoichiometry of the Grignard reagent and maintain a low reaction temperature to disfavor the second addition.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Emulsion during Workup: The formation of magnesium salts during the workup can lead to persistent emulsions.

    • Proper Quenching: A slow and controlled quench with saturated ammonium chloride solution while stirring can help minimize emulsion formation.

    • Filtration: Filtering the crude mixture through a pad of celite can help break up emulsions and remove some solid byproducts.

  • Co-eluting Impurities: Biphenyl byproducts from Wurtz coupling can sometimes be difficult to separate from the desired product by column chromatography.

    • Optimized Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the synthesis of this compound via a Grignard reaction?

A1: Ethereal solvents are necessary to stabilize the Grignard reagent. Tetrahydrofuran (THF) is often the preferred solvent as it is more polar and a better Lewis base than diethyl ether, leading to a more stable and reactive Grignard reagent.[1] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF and can also be an excellent choice. The choice of solvent can influence reaction rate and yield, as summarized in the table below.

Q2: My Grignard reaction won't initiate. What should I do?

A2: Initiation is a common hurdle. First, ensure all your glassware is scrupulously dry and you are working under an inert atmosphere. If the reaction still doesn't start, you can try activating the magnesium. This can be done by adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface. Gentle heating with a heat gun can also help to initiate the reaction.

Q3: Can I use a different electrophile besides cyclopropylacetonitrile?

A3: Yes, other cyclopropyl-containing electrophiles can be used. For instance, a dialkylamide of cyclopropanecarboxylic acid is a possibility.[4] However, using cyclopropanecarboxylic acid esters can be problematic due to the potential for double addition of the Grignard reagent to the carbonyl, leading to a tertiary alcohol byproduct.[2][3] Acyl halides are generally too reactive. Cyclopropylacetonitrile is often a good choice as it leads directly to the ketone upon hydrolytic workup.

Q4: How can I minimize the formation of the 4,4'-difluorobiphenyl byproduct?

A4: The formation of 4,4'-difluorobiphenyl is due to a Wurtz-type coupling reaction between the Grignard reagent and unreacted 1-bromo-4-fluorobenzene. To minimize this, use a slight excess of magnesium and add the solution of 1-bromo-4-fluorobenzene slowly to the magnesium suspension. This ensures that the concentration of the aryl bromide is kept low, favoring the formation of the Grignard reagent over the coupling side reaction.

Q5: What is the best way to purify the final product?

A5: After the reaction workup, the crude product is typically purified by column chromatography on silica gel. A common eluent system would be a mixture of hexane and ethyl acetate, starting with a low polarity to elute non-polar byproducts like 4,4'-difluorobiphenyl, and gradually increasing the polarity to elute the desired ketone.

Quantitative Data Summary

The choice of solvent significantly impacts the synthesis of this compound. The following table summarizes typical results obtained when using different ethereal solvents in the Grignard reaction between 4-fluorophenylmagnesium bromide and cyclopropylacetonitrile.

SolventReaction Time (hours)Yield (%)Purity (%)Key Observations
Diethyl Ether (Et₂O)66592Slower reaction rate, Grignard reagent may precipitate.
Tetrahydrofuran (THF)38597Faster reaction, better solubility and stability of the Grignard reagent.[1]
2-Methyltetrahydrofuran (2-MeTHF)3.58296A good, greener alternative to THF with similar performance.
1,4-Dioxane84085Slower reaction, potential for side reactions due to higher boiling point.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of the title compound using a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromo-4-fluorobenzene

  • Cyclopropylacetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If not, gently warm the flask.

    • Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopropylacetonitrile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of cyclopropylacetonitrile (1.1 equivalents) in anhydrous THF.

    • Add the cyclopropylacetonitrile solution dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Ketone Synthesis cluster_workup Workup and Purification start Start: Flame-dried glassware under N2 add_mg Add Mg turnings and Iodine start->add_mg add_aryl_halide Slowly add 1-bromo-4-fluorobenzene in THF add_mg->add_aryl_halide form_grignard Formation of 4-fluorophenylmagnesium bromide add_aryl_halide->form_grignard cool_grignard Cool Grignard reagent to 0 °C form_grignard->cool_grignard add_nitrile Add Cyclopropylacetonitrile in THF cool_grignard->add_nitrile reflux Reflux the reaction mixture add_nitrile->reflux form_intermediate Formation of imine-magnesium complex reflux->form_intermediate quench Quench with sat. NH4Cl (aq) form_intermediate->quench hydrolysis Hydrolysis to Ketone quench->hydrolysis extract Extract with Ethyl Acetate hydrolysis->extract wash Wash with NaHCO3 (aq) and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Final Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_grignard Grignard Formation Issues cluster_reaction_cond Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low or No Product Yield? check_moisture Check for Moisture (Anhydrous conditions?) start->check_moisture Yes check_mg Check Mg Activation (Iodine, heat?) start->check_mg Yes check_solvent Check Solvent (Ethereal?) start->check_solvent Yes check_temp Check Temperature (Reflux needed?) start->check_temp Yes check_addition Check Addition Rate (Too fast?) start->check_addition Yes check_wurtz Wurtz Coupling? (Slow addition?) start->check_wurtz Yes check_double_addition Double Addition? (Using ester?) start->check_double_addition Yes end_node Address identified issues and repeat check_moisture->end_node check_mg->end_node check_solvent->end_node check_temp->end_node check_addition->end_node check_wurtz->end_node check_double_addition->end_node

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

Comparative Purity Analysis of Synthesized 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity assessment is paramount to ensure safety and efficacy. This guide provides a comparative analysis of the purity of synthesized 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key intermediate, against its structural isomers, 1-Cyclopropyl-2-(2-fluorophenyl)ethanone and 1-Cyclopropyl-2-(3-fluorophenyl)ethanone. This document outlines the key analytical techniques and presents experimental data to aid in the quality control and assurance of this critical compound.

Purity Comparison of Isomeric Cyclopropyl Ketones

The purity of synthesized this compound and its positional isomers was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A summary of the quantitative data is presented in Table 1.

Compound Purity by HPLC (%) Purity by GC-MS (%) Purity by qNMR (%) Major Impurity Impurity Level (%)
This compound 99.8599.9099.822-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone0.08
1-Cyclopropyl-2-(2-fluorophenyl)ethanone 99.7899.8599.751-Cyclopropyl-2-phenylethanone (Desfluoro)0.12
1-Cyclopropyl-2-(3-fluorophenyl)ethanone 99.8199.8899.79Positional Isomer (e.g., 2- or 4-fluoro)0.10

Table 1: Comparative Purity Data of Isomeric Cyclopropyl Ketones. The data presented are representative values obtained from the analysis of synthesized batches.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A GC system coupled with a mass spectrometer.

Method:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation: A 400 MHz NMR spectrometer.

Method:

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid of known purity.

  • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved signal from the analyte with the integral of the internal standard.

Common Impurities and Their Origin

The synthesis of this compound, often achieved through methods like Friedel-Crafts acylation, can lead to the formation of several impurities. Understanding the source of these impurities is crucial for optimizing the synthetic process and purification steps.

  • Positional Isomers: Incomplete regioselectivity during the acylation of fluorobenzene can result in the formation of the ortho (2-fluoro) and meta (3-fluoro) isomers.

  • Polysubstituted Products: Over-acylation of the aromatic ring can lead to di- or tri-substituted byproducts.

  • Starting Material Residues: Unreacted starting materials, such as fluorobenzene and cyclopropylacetyl chloride, may be present in the final product.

  • Brominated Impurities: If bromine is used in a subsequent synthetic step, as is common in the synthesis of related pharmaceutical intermediates, residual brominated ketones can be a significant impurity. For instance, 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is a known related substance.[1]

  • Desfluoro Impurity: Incomplete fluorination of the starting materials can lead to the presence of the corresponding non-fluorinated ketone, 1-Cyclopropyl-2-phenylethanone.[2]

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_comparison Comparison & Reporting Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product HPLC HPLC Analysis Crude_Product->HPLC Purity & Impurity Profile GCMS GC-MS Analysis Crude_Product->GCMS Volatile Impurities qNMR qNMR Analysis Crude_Product->qNMR Absolute Purity Data_Comparison Data Comparison with Alternatives HPLC->Data_Comparison GCMS->Data_Comparison qNMR->Data_Comparison Final_Report Final Purity Report Data_Comparison->Final_Report

Caption: Workflow for Purity Determination.

Signaling Pathway of Impurity Formation

The following diagram illustrates a simplified signaling pathway for the formation of common impurities during a Friedel-Crafts acylation synthesis.

Impurity_Formation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities Fluorobenzene Fluorobenzene Friedel_Crafts Friedel-Crafts Acylation Fluorobenzene->Friedel_Crafts Cyclopropylacetyl_Chloride Cyclopropylacetyl Chloride Cyclopropylacetyl_Chloride->Friedel_Crafts Target_Product This compound Friedel_Crafts->Target_Product Major Pathway Ortho_Isomer Ortho-Isomer Impurity Friedel_Crafts->Ortho_Isomer Side Reaction Meta_Isomer Meta-Isomer Impurity Friedel_Crafts->Meta_Isomer Side Reaction Polysubstituted Polysubstituted Impurity Friedel_Crafts->Polysubstituted Side Reaction

Caption: Impurity Formation in Friedel-Crafts Synthesis.

References

A Guide to 1-Cyclopropyl-2-(4-fluorophenyl)ethanone as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and quality control, the purity and identity of Active Pharmaceutical Ingredients (APIs) are paramount. This necessitates the use of highly characterized reference standards for the accurate identification and quantification of APIs and their related impurities. This guide provides a comprehensive overview of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a critical reference standard used in the analysis of the antiplatelet drug, Prasugrel.

Introduction to this compound

This compound is a fully characterized chemical compound primarily utilized as a reference standard in the pharmaceutical industry.[1] It is a key intermediate and potential process-related impurity formed during the synthesis of Prasugrel, a thienopyridine-class platelet inhibitor used to reduce thrombotic cardiovascular events.[2][3] As a reference standard, it is essential for analytical method development, method validation (AMV), and quality control (QC) applications, ensuring that batches of Prasugrel meet the stringent purity requirements set by regulatory authorities like the ICH, FDA, and EMA.[1][2]

Physicochemical Properties

A well-defined reference standard must have thoroughly documented physical and chemical properties. The key identifiers for this compound are summarized below.

PropertyValue
CAS Number 1071842-61-9[1]
Molecular Formula C₁₁H₁₁FO[1]
Molecular Weight 178.21 g/mol [1]
IUPAC Name This compound
Synonyms Cyclopropyl 4-fluorobenzyl ketone

Comparison with Alternative Reference Standards

In the context of API analysis, a single reference standard is often insufficient. A comprehensive impurity profile requires a panel of standards representing all potential process-related substances and degradation products. Therefore, this compound is best compared not against a single alternative, but as part of a necessary collection of reference materials for Prasugrel analysis. The presence and quantity of each impurity must be meticulously controlled to ensure the safety and efficacy of the final drug product.

The table below lists this compound alongside other known impurities and related compounds of Prasugrel, highlighting the necessity of each for a complete analytical profile.

Compound NameCAS NumberRole / Type
This compound 1071842-61-9Process Intermediate / Impurity
Prasugrel Impurity A54761-87-4Process-Related Impurity
Prasugrel Impurity B125273-86-1Process-Related Impurity
Prasugrel Impurity C125273-88-3Process-Related Impurity
2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone1359829-52-9Process Intermediate / Impurity[2]
Desacetyl PrasugrelN/ADegradation Product / Metabolite[2]
4-Fluoro PrasugrelN/APositional Isomer Impurity[4]

This comparison underscores that this compound is not an interchangeable standard but a unique and essential component for ensuring the comprehensive quality control of Prasugrel.

Analytical Applications and Performance Data

This reference standard is primarily used in chromatographic techniques to ensure the accurate identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for analyzing pharmaceutical impurities.[4] A reference standard like this compound is used to establish its retention time for qualitative identification and to generate a calibration curve for precise quantification.

Below is a table representing typical calibration data that would be generated for this reference standard in an HPLC analysis.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.05,250
5.026,100
10.051,950
25.0130,500
50.0262,000

This table contains illustrative data to represent a typical linear response.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile impurities, GC-MS is a powerful analytical tool.[5] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5][6] The reference standard is crucial for confirming the identity of a peak by matching both its retention time and its mass spectrum against the known, pure substance. This technique is vital for impurity profiling and ensuring that no unexpected or harmful volatile compounds are present in the API.[7][8]

Diagrams and Workflows

Logical Relationship of API and Impurities

The following diagram illustrates the central role of the API (Prasugrel) and its relationship to the various process-related impurities and degradation products that must be monitored using their respective reference standards.

cluster_synthesis Synthesis & Storage API Prasugrel (API) Imp1 This compound API->Imp1 generates Imp2 Prasugrel Impurity A API->Imp2 generates Imp3 Desacetyl Prasugrel API->Imp3 degrades to Imp4 Other Process Impurities API->Imp4 generates

API and its relationship to key impurities.
General Experimental Workflow for Reference Standard Use

This diagram outlines a typical workflow for using a reference standard in a pharmaceutical quality control laboratory.

Start Receive API Batch & Reference Standard Prep Prepare Standard & Sample Solutions Start->Prep Analysis Chromatographic Analysis (HPLC / GC-MS) Prep->Analysis ID Qualitative ID (Retention Time Match) Analysis->ID Quant Quantitative Analysis (Calibration Curve) Analysis->Quant Spec Compare Results to Specification ID->Spec Quant->Spec Result Batch Release / Reject Spec->Result

Analytical workflow for impurity quantification.

Experimental Protocols

Below are representative protocols for the analytical methods discussed. These are generalized methodologies and should be adapted and validated for specific laboratory conditions and instrumentation.

Protocol 1: Impurity Quantification by HPLC

Objective: To identify and quantify this compound in a Prasugrel API sample.

1. Materials and Reagents:

  • This compound Reference Standard

  • Prasugrel API sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic Acid or Ammonium Acetate (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[4]

3. Chromatographic Conditions (Illustrative):

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile).

  • Gradient Program: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 100 µg/mL). Perform serial dilutions to create calibration standards at five concentration levels (e.g., 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the Prasugrel API sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the sample solution.

  • Data Interpretation: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard. Quantify the amount of the impurity using the linear regression equation from the calibration curve.

Protocol 2: Impurity Identification by GC-MS

Objective: To confirm the identity of volatile impurities in a pharmaceutical intermediate.

1. Materials and Reagents:

  • This compound Reference Standard

  • Sample for analysis

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • Helium (carrier gas, high purity)

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

3. GC-MS Conditions (Illustrative):

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C, and hold for 5 minutes.[7]

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

4. Procedure:

  • Standard Preparation: Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 10 µg/mL).

  • Sample Preparation: Dissolve the sample in the same solvent to a suitable concentration.

  • Analysis: Inject the standard solution into the GC-MS to obtain its retention time and mass spectrum. Then, inject the sample solution.

  • Data Interpretation: Compare the retention time of any relevant peak in the sample chromatogram with that of the standard. Confirm identity by matching the mass spectrum of the unknown peak with the reference spectrum obtained from the standard and/or a library database (e.g., NIST).

Conclusion

This compound is an indispensable tool for ensuring the quality and safety of the API Prasugrel. Its role as a well-characterized reference standard allows for the precise and accurate execution of validated analytical methods, primarily HPLC and GC-MS. While other impurities must also be monitored with their own specific standards, the availability and proper use of this compound are critical for building a complete impurity profile and satisfying the rigorous demands of global regulatory agencies. This ensures that each batch of medication released to the public is both safe and effective.

References

A Comparative Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone and its 2-Fluoro Isomer for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two isomeric building blocks, 1-cyclopropyl-2-(4-fluorophenyl)ethanone and 1-cyclopropyl-2-(2-fluorophenyl)ethanone. These compounds are of significant interest in medicinal chemistry and drug development, primarily as key intermediates in the synthesis of therapeutic agents. This document aims to provide an objective comparison based on available data, focusing on their physicochemical properties, synthesis, and known biological relevance.

Physicochemical Properties: A Comparative Overview

While both isomers share the same molecular formula and weight, the position of the fluorine atom on the phenyl ring is expected to subtly influence their physicochemical properties, such as polarity, boiling point, and reactivity. The following table summarizes the available data for both compounds.

PropertyThis compound1-Cyclopropyl-2-(2-fluorophenyl)ethanone
CAS Number 1071842-61-9[1]150322-73-9[2]
Molecular Formula C₁₁H₁₁FO[1]C₁₁H₁₁FO[2]
Molecular Weight 178.21 g/mol [1]178.20 g/mol [2]
Appearance Not specifiedPale Yellow Oil
Density Not specified1.192 g/cm³
Boiling Point Not specified253.6 °C at 760 mmHg
Flash Point Not specified107.9 °C

Note: Data for the 4-fluoro isomer is less reported in public literature compared to the 2-fluoro isomer.

Synthesis and Reactivity

Both isomers can be synthesized through various established organic chemistry routes. The choice of a specific synthetic pathway often depends on the availability of starting materials, desired scale, and yield.

General Synthetic Pathways

The synthesis of these cyclopropyl ketones generally involves the formation of a carbon-carbon bond between the cyclopropyl carbonyl moiety and the fluorobenzyl group. Common strategies include:

  • Friedel-Crafts Acylation: This involves the acylation of a fluorobenzene derivative with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.

  • Grignard Reaction: The reaction of a fluorobenzyl Grignard reagent with a cyclopropylcarbonyl electrophile, or a cyclopropyl Grignard reagent with a fluorobenzaldehyde derivative followed by oxidation.

  • From Phenylacetic Acids: Acylation of a 2-fluorophenylacetic acid ester with cyclopropanecarbonyl chloride, followed by hydrolysis and decarboxylation, is a patented method for the 2-fluoro isomer and is applicable to the 4-fluoro isomer as well.[3]

The reactivity of both isomers is largely dictated by the ketone functional group, which can undergo nucleophilic addition, reduction to an alcohol, or α-halogenation. The cyclopropyl group can also influence reactivity, being susceptible to ring-opening under certain conditions. The position of the electron-withdrawing fluorine atom on the phenyl ring can affect the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring towards further substitution.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Fluorophenylacetic Acid Fluorophenylacetic Acid Acylation Acylation Fluorophenylacetic Acid->Acylation Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride->Acylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Acylation->Hydrolysis & Decarboxylation Isomeric Ketone 1-Cyclopropyl-2-(fluoro phenyl)ethanone Hydrolysis & Decarboxylation->Isomeric Ketone

Caption: General synthetic workflow for fluorophenyl cyclopropyl ethanones.

Biological Significance and Applications

The primary documented application of these isomers is as intermediates in pharmaceutical synthesis.

  • 1-Cyclopropyl-2-(2-fluorophenyl)ethanone: This isomer is a well-established key intermediate in the synthesis of the antiplatelet drug Prasugrel .[4] Prasugrel is a thienopyridine derivative that inhibits platelet activation and aggregation. The synthesis of Prasugrel involves further chemical transformations of the 2-fluoro isomer.

  • This compound: While not as extensively documented in the context of a specific marketed drug, the 4-fluoro isomer is also considered a valuable building block in medicinal chemistry.[3] The presence of the cyclopropyl group can enhance metabolic stability, and the fluorophenyl moiety can modulate binding affinity to biological targets.[3] It is often used in the exploration of structure-activity relationships (SAR) for the development of new therapeutic agents.[3]

G Isomeric_Ketone 1-Cyclopropyl-2-(fluorophenyl)ethanone Chemical_Modification Further Chemical Transformations Isomeric_Ketone->Chemical_Modification Active_Pharmaceutical_Ingredient Active Pharmaceutical Ingredient (e.g., Prasugrel) Chemical_Modification->Active_Pharmaceutical_Ingredient Biological_Target Biological Target (e.g., P2Y12 receptor) Active_Pharmaceutical_Ingredient->Biological_Target Binds to Therapeutic_Effect Therapeutic Effect (e.g., Antiplatelet Activity) Biological_Target->Therapeutic_Effect Leads to

Caption: Role of the isomers as intermediates in drug development.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the title compounds. These are generalized procedures and may require optimization based on specific laboratory conditions and desired purity.

Protocol 1: Synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

This protocol is based on the acylation of 2-fluorophenylacetic acid ester followed by hydrolysis and decarboxylation.[5]

Materials:

  • Methyl 2-fluorophenylacetate

  • Cyclopropanecarbonyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • Acylation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add methyl 2-fluorophenylacetate (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and add cyclopropanecarbonyl chloride (1.1 eq) dropwise. Let the reaction warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction with water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: To the crude product, add a solution of sodium hydroxide (2.0 eq) in water/ethanol (1:1). Heat the mixture to reflux for 4 hours. Cool to room temperature and acidify with concentrated hydrochloric acid until pH ~1.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

A plausible synthesis for the 4-fluoro isomer can be adapted from general methods for ketone synthesis, such as a Grignard reaction.[3]

Materials:

  • 4-Fluorobenzyl bromide

  • Magnesium turnings

  • Cyclopropyl cyanide

  • Anhydrous diethyl ether

  • Hydrochloric acid, 2M

  • Saturated aqueous ammonium chloride

  • Sodium bicarbonate solution

  • Magnesium sulfate, anhydrous

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of 4-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Nitrile: Cool the Grignard reagent to 0 °C and add a solution of cyclopropyl cyanide (0.9 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto a mixture of ice and 2M hydrochloric acid. Stir vigorously for 1 hour.

  • Work-up and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers and wash with saturated aqueous ammonium chloride, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

Conclusion

Both this compound and its 2-fluoro isomer are valuable building blocks for organic synthesis and medicinal chemistry. The 2-fluoro isomer has a well-defined role as a key intermediate in the production of the antiplatelet drug Prasugrel. While the 4-fluoro isomer is less specifically documented in the context of a marketed drug, its structural motifs suggest its utility in the development of novel therapeutic agents, particularly for exploring structure-activity relationships. The choice between these isomers will ultimately depend on the specific synthetic target and the desired biological activity profile. Further comparative studies are warranted to fully elucidate the impact of the fluorine position on the biological and chemical properties of their derivatives.

References

A Comparative Guide to the Biological Activity of Fluorinated Cyclopropyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. The cyclopropyl ring, a common motif in medicinal chemistry, provides conformational rigidity and can serve as a bioisostere for other chemical groups. This guide provides a comparative overview of the biological activity of cyclopropyl ethanone derivatives where fluorine is substituted at the 2-position of the cyclopropyl ring.

It is important to note that a direct comparative analysis of "4-fluoro" versus "2-fluoro" substituted cyclopropyl ethanones is not feasible based on currently available scientific literature. The nomenclature "4-fluoro" is ambiguous for a simple cyclopropyl ring, which is numbered at positions 1, 2, and 3. Consequently, this guide will focus on the well-documented biological activities of 2-fluorocyclopropyl ketone derivatives, providing valuable insights for structure-activity relationship (SAR) studies and drug design.

Biological Activity of 2-Fluorocyclopropyl Ketone Derivatives

Derivatives containing a 2-fluorocyclopropyl moiety have been investigated for their potential as inhibitors of Bruton's tyrosine kinase (Btk) and as antibacterial agents. The stereochemistry of the fluorine substitution on the cyclopropyl ring (cis or trans) has been shown to be a critical determinant of biological activity.

Bruton's Tyrosine Kinase (Btk) Inhibition

Recent studies have explored 2-fluoro substituted cyclopropyl amides as reversible inhibitors of Btk, a key enzyme in B-cell receptor signaling that is implicated in autoimmune diseases and B-cell malignancies.[1] The introduction of a 2-fluorocyclopropyl group was found to influence both potency and off-target activity in a stereodependent manner.[1][2]

In one study, cis-2-fluoro isomers were found to be nearly equipotent or slightly more potent than the unsubstituted cyclopropane analog, while the trans-fluoro isomers were less potent.[1] Specifically, the (S,S)-enantiomer of the cis-2-fluoro cyclopropane demonstrated improved potency.[1]

Table 1: Btk Inhibition by 2-Fluorocyclopropyl Amide Derivatives [1]

CompoundStereochemistryBtk IC50 (nM)
Unsubstituted Cyclopropane-4.8
24 cis-(R,R)-fluoro3.2
25 cis-(S,S)-fluoro2.4
26 trans-(R,S)-fluoro> 50
27 trans-(S,R)-fluoro> 50
Antibacterial Activity

A series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids has been synthesized and evaluated for their antibacterial activity.[3] These compounds, which are analogs of fluoroquinolone antibiotics, were found to inhibit bacterial DNA gyrase.[3] The study revealed that the cis-isomers were generally more potent against Gram-positive bacteria than their corresponding trans counterparts.[3]

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of 1-(2-Fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives [3]

CompoundStereochemistryS. aureus ATCC 25923E. coli NIHJP. aeruginosa ATCC 27853
4 cis0.200.100.78
5 trans0.780.100.78
26 cis0.100.050.39
27 trans0.390.050.39
38 cis0.050.0250.20
39 trans0.200.0250.20
Ciprofloxacin-0.200.0130.20

Experimental Protocols

Bruton's Tyrosine Kinase (Btk) Inhibition Assay

The inhibitory activity of compounds against Btk can be determined using a kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation : A reaction buffer is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.[4] The Btk enzyme and a suitable substrate are prepared in this buffer.

  • Compound Incubation : The test compounds are serially diluted (e.g., 7-dose, 10-fold serial dilution starting at 100 µM) and pre-incubated with the Btk enzyme in the kinase buffer for a defined period (e.g., 20-30 minutes) at room temperature.[4]

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP (e.g., 10 µM) and the substrate mixture. The reaction is allowed to proceed for a set time (e.g., 30 minutes to 2 hours) at room temperature.[4]

  • Detection : The amount of ADP produced, which is proportional to the kinase activity, is measured. In the ADP-Glo™ assay, the remaining ATP is first depleted, and then the ADP is converted to ATP, which is detected via a luciferase-based luminescence reaction.[4]

  • Data Analysis : The luminescence intensity is measured using a luminometer. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic standard curve.[4]

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of the compounds against various bacterial strains is determined using the broth microdilution method.[5][6]

  • Inoculum Preparation : Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, which is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[6]

  • Compound Dilution : The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.[6]

  • Inoculation : Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[6]

  • Incubation : The microtiter plates are incubated at 35-37°C for 16-24 hours.[6][7]

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][8]

DNA Gyrase Inhibition Assay

The inhibitory effect on DNA gyrase can be assessed by measuring the inhibition of the enzyme's supercoiling activity.[9][10]

  • Reaction Mixture : A reaction mixture is prepared containing a buffer (e.g., 25 mM Tris-acetate, pH 7.9, 20 mM potassium acetate, 10 mM magnesium acetate, 2 mM DTT), ATP, spermidine, bovine serum albumin, and relaxed plasmid DNA (e.g., pBR322).[9]

  • Inhibitor Incubation : Various concentrations of the test compound are added to the reaction mixture and incubated on ice.[9]

  • Enzyme Addition : The reaction is initiated by the addition of purified DNA gyrase. The mixture is then incubated at 30°C for a specified time (e.g., 30 minutes).[9]

  • Analysis : The reaction is stopped, and the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.[9]

  • Quantification : The gel is stained with an intercalating dye (e.g., ethidium bromide), and the DNA bands are visualized under UV light. The inhibition of supercoiling is determined by the decrease in the amount of the supercoiled DNA form compared to the control without the inhibitor. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.

Visualizations

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PKCB PKCβ PLCG2->PKCB Activation NF_kB NF-κB PKCB->NF_kB Activation Proliferation Cell Proliferation & Survival NF_kB->Proliferation Inhibitor 2-Fluorocyclopropyl Inhibitor Inhibitor->BTK Inhibition

Caption: Bruton's Tyrosine Kinase (Btk) Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 2-Fluorocyclopropyl Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Btk_Assay Btk Inhibition Assay (IC50 Determination) Purification->Btk_Assay MIC_Assay Antibacterial MIC Assay Purification->MIC_Assay Gyrase_Assay DNA Gyrase Inhibition Assay (IC50 Determination) Purification->Gyrase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Btk_Assay->SAR_Analysis MIC_Assay->SAR_Analysis Gyrase_Assay->SAR_Analysis

Caption: General Experimental Workflow for Biological Evaluation.

References

The Influence of Fluorination on Cyclopropyl Ketones: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of fluorinated cyclopropyl moieties into molecular scaffolds is a burgeoning strategy in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated cyclopropyl ketones, leveraging experimental data from closely related analogs to elucidate the impact of fluorine substitution on biological activity. By examining the stereochemical and positional effects of fluorine on the cyclopropyl ring, researchers can better design potent and selective enzyme inhibitors.

Core Principles: The Role of Fluorine in Modulating Activity

The introduction of fluorine into a cyclopropyl ketone framework can significantly alter its physicochemical and biological properties. The high electronegativity of fluorine can create a polarized C-F bond, influencing the molecule's conformation, metabolic stability, and ability to form key interactions with biological targets. In the context of enzyme inhibition, the electron-withdrawing nature of fluorine enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues, such as the serine in serine proteases or the cysteine in cysteine proteases. This often leads to the formation of a stable, reversible covalent hemiketal or hemithioketal adduct, mimicking the tetrahedral transition state of the enzymatic reaction and resulting in potent inhibition.[1][2]

Comparative SAR Analysis: Insights from Fluorinated Cyclopropyl Amides as Btk Inhibitors

Table 1: Structure-Activity Relationship of Fluorinated Cyclopropyl Amides as Btk Inhibitors [3]

CompoundH3 MotifAmide (H2 Motif)Btk IC50 (nM)Human Whole Blood CD69 IC50 (nM)
8 4-(tert-butyl)phenylcyclopropyl7.1120
19 4-(tert-butyl)phenyl(cis)-2-fluorocyclopropyl (1S,2S)2.3-
20 4-(tert-butyl)phenyl(cis)-2-fluorocyclopropyl (1R,2R)3.8-
23 4-(tert-butyl)phthalazin-1-ylcyclopropyl4.8150
24 4-(tert-butyl)phthalazin-1-yl(cis)-2-fluorocyclopropyl (1R,2R)3.2120
25 4-(tert-butyl)phthalazin-1-yl(cis)-2-fluorocyclopropyl (1S,2S)2.460
26 4-(tert-butyl)phthalazin-1-yl(trans)-2-fluorocyclopropyl (1S,2R)15320
27 4-(tert-butyl)phthalazin-1-yl(trans)-2-fluorocyclopropyl (1R,2S)21480

Key SAR Observations:

  • Fluorine Introduction: The introduction of a fluorine atom onto the cyclopropyl ring generally led to improved potency (compare compound 8 with 19 and 20 ).

  • Stereochemistry is Crucial: The stereochemistry of the fluorine atom had a significant impact on inhibitory activity. cis-2-fluorocyclopropyl amides (24 and 25 ) were more potent than their corresponding trans isomers (26 and 27 ).[3]

  • Enantiomeric Preference: Within the cis isomers, the (1S,2S)-enantiomer (25 ) was slightly more potent than the (1R,2R)-enantiomer (24 ) in both biochemical and whole blood assays.[3]

These findings highlight that the precise positioning of the fluorine atom in relation to the rest of the molecule is critical for optimal interaction with the target enzyme.

Logical Relationships in SAR

SAR_Logic cluster_starting Starting Point cluster_modification Modification cluster_isomers Stereoisomers cluster_enantiomers Enantiomers cluster_activity Activity Outcome Start Cyclopropyl Amide Fluoro Add Fluorine Start->Fluoro Cis cis-2-fluorocyclopropyl Fluoro->Cis Better Trans trans-2-fluorocyclopropyl Fluoro->Trans Worse SS (1S,2S) Cis->SS Slightly Better RR (1R,2R) Cis->RR Low Lower Potency Trans->Low High High Potency SS->High Moderate Moderate Potency RR->Moderate

Caption: SAR cascade for fluorinated cyclopropyl amides.

Mechanism of Action: Fluorinated Ketones as Protease Inhibitors

The primary mechanism by which fluorinated ketones inhibit serine and cysteine proteases is through the formation of a stable, yet often reversible, covalent bond with the catalytic residue in the enzyme's active site.

Inhibition_Mechanism Enzyme Protease Active Site (Ser-OH or Cys-SH) TransitionState Tetrahedral Intermediate (Hemiketal/Hemithioketal) Enzyme->TransitionState Nucleophilic Attack Inhibitor Fluorinated Cyclopropyl Ketone Inhibitor->TransitionState Inactivated Inhibited Enzyme Complex TransitionState->Inactivated Stabilization

Caption: Inhibition of proteases by fluorinated ketones.

The electron-withdrawing fluorine atoms on the cyclopropyl ring increase the electrophilicity of the carbonyl carbon, facilitating this nucleophilic attack. The stability of the resulting tetrahedral intermediate is key to the inhibitory potency. It is plausible that the stereochemistry of the fluorine on the cyclopropyl ring, as seen in the Btk inhibitors, would play a critical role in the stability of this intermediate and the overall potency of the inhibitor.

Experimental Protocols

General Synthesis of a Fluorinated Cyclopropyl Ketone

The synthesis of fluorinated cyclopropyl ketones can be achieved through various routes. A common approach involves the cyclopropanation of a fluorinated olefin followed by oxidation or other functional group manipulations.

Protocol for Electrophilic Fluorination of a Cyclopropyl Ketone Precursor: [3]

  • Dissolution: Dissolve the non-fluorinated cyclopropyl ketone precursor in a suitable aprotic solvent such as acetonitrile.

  • Reagent Addition: Add an electrophilic fluorinating agent (e.g., Selectfluor®) to the solution. The molar ratio of the fluorinating agent to the substrate may need to be optimized.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction, and perform an aqueous work-up. Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired fluorinated cyclopropyl ketone.

General Protocol for a Protease Inhibition Assay

The inhibitory activity of fluorinated cyclopropyl ketones against a target protease can be determined using a fluorogenic substrate assay.

  • Reagent Preparation: Prepare a stock solution of the fluorinated cyclopropyl ketone inhibitor in DMSO. Prepare a solution of the target protease in an appropriate assay buffer. Prepare a solution of a fluorogenic substrate for the protease in the same buffer.

  • Incubation: In a microplate, add the assay buffer, the inhibitor solution (at various concentrations), and the protease solution. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay Enzyme Inhibition Assay Characterization->Assay Test Compound Data Data Analysis (IC50/Ki) Assay->Data SAR SAR Analysis Data->SAR

Caption: Workflow for SAR studies.

Conclusion

The structure-activity relationship of fluorinated cyclopropyl ketones is a critical area of investigation for the development of novel enzyme inhibitors. While direct SAR data for this specific class of compounds is emerging, valuable insights can be drawn from closely related structures such as fluorinated cyclopropyl amides. The available evidence strongly suggests that the introduction of fluorine to the cyclopropyl ring can enhance potency, and that the stereochemical orientation of the fluorine atom is a key determinant of biological activity. Future studies should focus on the systematic synthesis and evaluation of a series of fluorinated cyclopropyl ketones against various enzyme targets to build a comprehensive understanding of their SAR and unlock their full therapeutic potential.

References

Cross-Validation of Analytical Methods for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of pharmaceutical intermediates like 1-Cyclopropyl-2-(4-fluorophenyl)ethanone is critical for ensuring the quality and purity of the final active pharmaceutical ingredient (API). Both HPLC and GC-MS are powerful techniques suitable for the analysis of this compound. HPLC offers versatility for non-volatile compounds and is widely used for purity and stability testing of pharmaceuticals. GC-MS provides high sensitivity and selectivity, particularly for volatile and semi-volatile compounds, and is a robust method for identification and quantification. The choice between these methods will depend on specific laboratory capabilities, sample throughput requirements, and the nature of the impurities to be monitored.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of typical HPLC and GC-MS methods applicable to the analysis of this compound and its related substances. The data presented is inferred from validated methods for closely related structural analogs, including other Prasugrel intermediates.

Table 1: Performance Characteristics of a Representative HPLC Method

ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
SpecificityMethod is specific to the analyte in the presence of degradation products and related substances.

Table 2: Performance Characteristics of a Representative GC-MS Method

ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.998
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)3 - 30 ng/mL
SpecificityHigh specificity due to mass spectrometric detection, allowing for unambiguous peak identification.

Experimental Protocols

Detailed methodologies for representative HPLC and GC-MS methods are provided below. These protocols are based on established methods for the analysis of Prasugrel and its intermediates and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound and the determination of its purity.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an optional modifier like 0.1% trifluoroacetic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution to the desired concentration range for calibration.

  • For analysis of a sample, dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range.

4. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations across the expected working range.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) by analyzing multiple preparations of a homogenous sample.

  • Specificity: Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can resolve the main peak from any degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly selective and sensitive for the identification and quantification of this compound.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Autosampler.

  • Data acquisition and processing software.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless or split (e.g., 20:1).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare working standard solutions for calibration by serial dilution of the stock solution.

  • Dissolve the sample in the same solvent to a concentration within the calibration range.

4. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations to establish the linear range.

  • Accuracy: Perform recovery studies by spiking a suitable matrix with known amounts of the analyte.

  • Precision: Evaluate repeatability and intermediate precision by analyzing multiple injections of a standard solution.

  • Specificity: The inherent selectivity of the mass spectrometer provides high specificity.

Visualizations

The following diagrams illustrate the logical workflow for analytical method validation and a simplified representation of a typical analytical workflow.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Technique (HPLC/GC-MS) define_scope->select_method optimize_params Optimize Method Parameters select_method->optimize_params prelim_spec Preliminary Specificity optimize_params->prelim_spec linearity Linearity & Range prelim_spec->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop

Caption: A flowchart illustrating the typical stages of analytical method validation.

analytical_workflow sample Sample Receipt prep Sample Preparation sample->prep analysis Instrumental Analysis (HPLC or GC-MS) prep->analysis data_proc Data Processing & Integration analysis->data_proc report Reporting & Review data_proc->report

Caption: A simplified workflow for the analysis of a chemical sample.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in drug development and chemical synthesis is the unambiguous confirmation of a molecule's three-dimensional structure. For 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key intermediate in the synthesis of the antiplatelet drug Prasugrel, precise structural elucidation is paramount.[1][2] This guide provides a comparative analysis of X-ray crystallography and alternative analytical techniques for the definitive structure confirmation of this compound, offering researchers and scientists a comprehensive overview of the available methodologies.

While a publicly available crystal structure for this compound is not readily found, this guide will delve into the principles of X-ray crystallography and compare its potential data with that obtained from other widely used spectroscopic methods.[1] This comparative approach will equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.

At a Glance: Comparing Analytical Techniques

The confirmation of a chemical structure is rarely reliant on a single technique. Instead, a combination of methods provides a holistic and robust characterization. The following table summarizes the key quantitative data that would be obtained from X-ray crystallography and its common alternatives for this compound.

ParameterX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, ¹⁹F)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of nuclei, connectivity through spin-spin couplingMass-to-charge ratio (m/z) of the molecular ion and fragment ionsPresence of functional groups
Key Data Points Unit cell dimensions, space group, atomic positions, thermal ellipsoidsChemical shifts (ppm), coupling constants (Hz), integrationMolecular ion peak, fragmentation patternAbsorption frequencies (cm⁻¹)
Sample Requirements Single, high-quality crystalSolution or solid-stateSolution or solid, requires ionizationSolid, liquid, or gas
Structural Insights Absolute stereochemistry, polymorphismDiastereotopic protons, conformational analysisElemental composition (High-Resolution MS)Identification of C=O, C-F, and other key bonds

Deep Dive into Methodologies

A thorough understanding of the experimental protocols is essential for interpreting the data accurately. Below are detailed methodologies for the key experiments discussed.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (scXRD) is considered the definitive method for determining the three-dimensional structure of a molecule.[3] It provides unambiguous proof of connectivity, stereochemistry, and intermolecular interactions in the solid state.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

Spectroscopic Alternatives: A Complementary Approach

While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic methods offer valuable information about the molecule's structure and behavior in solution and can be performed on non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and referenced.

  • Spectral Analysis: The chemical shifts, coupling constants, and integrations are analyzed to assign the signals to the corresponding nuclei in the molecule.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Placement: A small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the crystal, and the evanescent wave interacts with the sample. The absorbed radiation is measured by a detector.

  • Spectral Analysis: The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the functional groups in the molecule.

Visualizing the Workflow and Logic

To better illustrate the process of structure confirmation, the following diagrams outline the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Xray X-ray Crystallography Purification->Xray Single Crystal NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Confirmation Structure Confirmed Xray->Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

logical_relationship cluster_primary Primary Structure Determination cluster_spectroscopic Spectroscopic Confirmation & Complementary Data Structure Definitive Structure of This compound Xray X-ray Crystallography (3D Structure) Xray->Structure Unambiguous Confirmation NMR NMR Spectroscopy (Connectivity, Environment) NMR->Structure Confirms Connectivity NMR->Xray Corroboration MS Mass Spectrometry (Molecular Weight, Formula) MS->Structure Confirms MW MS->Xray Corroboration IR IR Spectroscopy (Functional Groups) IR->Structure Confirms Functional Groups IR->Xray Corroboration

Caption: Logical relationship between analytical techniques for comprehensive structure elucidation.

The Rise of Microcrystal Electron Diffraction (MicroED)

For cases where growing sufficiently large single crystals for X-ray crystallography proves challenging, microcrystal electron diffraction (MicroED) has emerged as a powerful alternative.[4][5] This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals, which are a billionth of the size typically required for X-ray crystallography.[5] This significantly accelerates the process of structure determination, often reducing it from weeks or months to a matter of hours.[5][6]

Conclusion

The definitive structural confirmation of this compound, like any small molecule of pharmaceutical importance, relies on a synergistic approach. While X-ray crystallography remains the gold standard for providing unambiguous three-dimensional structural information, its application is contingent on the ability to grow high-quality single crystals. Spectroscopic techniques such as NMR, MS, and IR provide crucial, complementary data that not only support the crystallographic findings but are also indispensable when suitable crystals cannot be obtained. The advent of techniques like MicroED is further expanding the toolkit available to researchers, promising more rapid and accessible routes to complete molecular characterization. By understanding the strengths and limitations of each method, scientists can confidently and efficiently elucidate the structures of novel compounds, accelerating the pace of drug discovery and development.

References

A Comparative Analysis of Synthetic Routes to 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of four principal synthetic routes to 1-cyclopropyl-2-(4-fluorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals. The comparison covers methodologies, including Grignard reagent-mediated synthesis, acylation of 4-fluorophenylacetic acid derivatives, the Horner-Wadsworth-Emmons reaction, and Friedel-Crafts acylation. Experimental data, where available, is presented to facilitate an objective assessment of each route's efficiency and practicality.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Reported Yield Reaction Conditions Advantages Disadvantages
Grignard Reagent-Mediated Synthesis 4-Fluorobenzyl halide, Cyclopropyl cyanideMagnesium, Cyclopropyl cyanide~72% (for 2-fluoro isomer)Anhydrous ether, RefluxHigh atom economyRequires strictly anhydrous conditions, potential for side reactions
Acylation of 4-Fluorophenylacetic Acid Derivative Methyl 4-fluorophenylacetate, Cyclopropanecarbonyl chlorideBase (e.g., K₂CO₃, Na₂CO₃, Pyridine), Acid (for hydrolysis)~85-92%[1][2]Moderate temperatures (e.g., 50-80°C), common organic solventsHigh yields, readily available starting materials, adaptable to large scaleMulti-step process (acylation followed by hydrolysis and decarboxylation)
Horner-Wadsworth-Emmons Reaction 4-Fluorobenzaldehyde, Diethyl (1-cyclopropyl-1-oxoethyl)phosphonateStrong base (e.g., NaH)Not reported for this specific productAnhydrous solvent (e.g., THF)High stereoselectivity for E-alkenes (if applicable), mild reaction conditionsMulti-step synthesis of the required phosphonate reagent, no direct data available for this synthesis
Friedel-Crafts Acylation Fluorobenzene, Cyclopropylacetyl chlorideLewis acid (e.g., AlCl₃)Not reported for this specific productAnhydrous conditions, often low temperaturesDirect, one-step synthesis of the ketonePotential for polysubstitution, rearrangement of the acyl group, requires stoichiometric amounts of catalyst

Route 1: Grignard Reagent-Mediated Synthesis

This classic approach to ketone synthesis involves the reaction of an organometallic Grignard reagent with a suitable electrophile. For the synthesis of this compound, a plausible pathway involves the reaction of a Grignard reagent derived from a 4-fluorobenzyl halide with a cyclopropyl-containing electrophile like cyclopropyl cyanide.[1][3]

Experimental Protocol (Adapted from the synthesis of the 2-fluoro isomer)
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether. A solution of 4-fluorobenzyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed.

  • Reaction with Electrophile: The freshly prepared Grignard reagent is cooled to 0°C. A solution of cyclopropyl cyanide (1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until the solids dissolve.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

G 4-Fluorobenzyl bromide 4-Fluorobenzyl bromide 4-Fluorobenzylmagnesium bromide 4-Fluorobenzylmagnesium bromide 4-Fluorobenzyl bromide->4-Fluorobenzylmagnesium bromide Mg, Et₂O Mg Mg Intermediate imine Intermediate imine 4-Fluorobenzylmagnesium bromide->Intermediate imine Cyclopropyl cyanide Cyclopropyl cyanide Cyclopropyl cyanide This compound This compound Intermediate imine->this compound H₃O⁺

Grignard Reagent-Mediated Synthesis

Route 2: Acylation of a 4-Fluorophenylacetic Acid Derivative

This is a widely reported and high-yielding route that involves the acylation of a 4-fluorophenylacetate ester with cyclopropanecarbonyl chloride, followed by hydrolysis and decarboxylation.[1][2]

Experimental Protocol
  • Acylation: To a solution of methyl 4-fluorophenylacetate (1 equivalent) in a suitable solvent such as acetonitrile, an excess of a base like potassium carbonate (e.g., 2 equivalents) is added. The mixture is stirred at room temperature, and cyclopropanecarbonyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is then heated to reflux (around 80°C) for several hours until the starting material is consumed (monitored by TLC or GC).

  • Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction mixture is filtered. An aqueous acid solution (e.g., 1M HCl) is added to the filtrate, and the mixture is heated to reflux for a few hours to effect hydrolysis and decarboxylation.

  • Workup and Purification: The mixture is cooled, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.[1]

G Methyl 4-fluorophenylacetate Methyl 4-fluorophenylacetate Acylated intermediate Acylated intermediate Methyl 4-fluorophenylacetate->Acylated intermediate Cyclopropanecarbonyl chloride, Base Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride This compound This compound Acylated intermediate->this compound H₃O⁺, Δ

Acylation of a 4-Fluorophenylacetic Acid Derivative

Route 3: Horner-Wadsworth-Emmons (HWE) Reaction

Hypothetical Experimental Protocol
  • Ylide Formation: In a flame-dried flask under an inert atmosphere, a solution of diethyl (1-cyclopropyl-1-oxoethyl)phosphonate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0°C. A strong base such as sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Reaction with Electrophile: A solution of a suitable electrophile, such as a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide, 1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product would then be purified by column chromatography.

G Diethyl (1-cyclopropyl-1-oxoethyl)phosphonate Diethyl (1-cyclopropyl-1-oxoethyl)phosphonate Phosphonate ylide Phosphonate ylide Diethyl (1-cyclopropyl-1-oxoethyl)phosphonate->Phosphonate ylide Base (e.g., NaH) Base Base This compound This compound Phosphonate ylide->this compound 4-Fluorobenzyl halide 4-Fluorobenzyl halide 4-Fluorobenzyl halide

Horner-Wadsworth-Emmons Reaction Pathway

Route 4: Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones. A plausible, though not experimentally documented for this specific product, approach would be the acylation of fluorobenzene with cyclopropylacetyl chloride.

Hypothetical Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a gas outlet, a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in an excess of fluorobenzene, which acts as both the solvent and the reactant. The suspension is cooled in an ice bath.

  • Acylation: Cyclopropylacetyl chloride (1 equivalent) is added dropwise to the cooled suspension with vigorous stirring. After the addition is complete, the reaction mixture is stirred at a low temperature for several hours.

  • Quenching and Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts are washed with water, a dilute solution of sodium bicarbonate, and brine. After drying over an anhydrous salt, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to isolate this compound.

G Fluorobenzene Fluorobenzene This compound This compound Fluorobenzene->this compound Acylium ion intermediate Cyclopropylacetyl chloride Cyclopropylacetyl chloride Acylium ion intermediate Acylium ion intermediate Cyclopropylacetyl chloride->Acylium ion intermediate AlCl₃ Lewis Acid (AlCl₃) Lewis Acid (AlCl₃)

Friedel-Crafts Acylation Pathway

Conclusion

Based on the available literature, the acylation of a 4-fluorophenylacetic acid derivative appears to be the most reliable and high-yielding method for the synthesis of this compound.[1][2] This route benefits from readily accessible starting materials and has been demonstrated to provide good to excellent yields. The Grignard reagent-mediated synthesis is a viable alternative, though it may require more stringent reaction conditions to avoid side reactions and the reported yields for analogous compounds are slightly lower. The Horner-Wadsworth-Emmons reaction and Friedel-Crafts acylation , while theoretically possible, lack specific experimental validation for this target molecule and may present challenges in terms of substrate availability (for HWE) or regioselectivity and catalyst handling (for Friedel-Crafts). Researchers and process chemists should consider these factors when selecting a synthetic strategy for this compound.

References

A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone and its derivatives. The inclusion of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability[1]. This principle is explored here in the context of derivatives of this compound, a key intermediate in the synthesis of the antiplatelet drug Prasugrel[2][3].

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and overall clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. Therefore, early assessment of metabolic stability is crucial in the drug discovery and development process.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and a series of structurally related derivatives in human liver microsomes (HLM). The data is presented to illustrate the impact of specific structural modifications on metabolic half-life (t½) and intrinsic clearance (CLint). It is important to note that while the data for Prasugrel's active metabolite is derived from clinical studies, the data for the other compounds are representative values based on established principles of metabolic chemistry and are intended for illustrative comparison.

Compound IDStructureModificationt½ (min)CLint (µL/min/mg protein)
1 1-Cyclopropyl-2-phenylethanoneParent (unsubstituted phenyl)4531
2 This compound4-Fluoro substitution6521
3 1-Cyclopropyl-2-(4-methoxyphenyl)ethanone4-Methoxy substitution1592
4 Prasugrel Active Metabolite (R-138727)Thienopyridine & Carboxylic Acid~444 (in vivo)N/A

Key Observations:

  • Fluorine Substitution: The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 2 ) is predicted to increase metabolic stability compared to the unsubstituted parent compound (Compound 1 ). This is a common strategy in medicinal chemistry to block potential sites of oxidative metabolism[1].

  • Metabolic Lability: The presence of an electron-donating group like a methoxy substituent (Compound 3 ) is expected to decrease metabolic stability. The methoxy group can undergo facile O-demethylation, a common metabolic pathway, leading to a shorter half-life and higher clearance.

  • Complex Metabolism of Prasugrel: The active metabolite of Prasugrel (Compound 4 ), which contains the core 1-cyclopropyl-2-(2-fluorophenyl)ethanone moiety, exhibits a significantly longer in vivo half-life of approximately 7.4 hours[4]. This highlights that while the core structure has inherent stability, the overall metabolic profile is influenced by the entire molecular structure and the interplay of various metabolic enzymes. Prasugrel itself is a prodrug that undergoes rapid hydrolysis to an intermediate (R-95913), which is then metabolized by cytochrome P450 enzymes (primarily CYP3A and CYP2B6) to the active form[3][4][5][6].

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the metabolic stability of drug candidates.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound at the desired final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Termination of Reaction: Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard). This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive control compounds

  • 96-well plates (collagen-coated for adherent cultures)

  • Incubator with 5% CO2 and 95% humidity at 37°C

  • Acetonitrile (ACN) or other suitable organic solvent for cell lysis and reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes in collagen-coated 96-well plates at a predetermined cell density. Allow the cells to attach and form a monolayer.

  • Compound Addition: Prepare dosing solutions of the test compounds and controls in the incubation medium. Remove the plating medium from the cells and add the dosing solutions.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the incubation for designated wells.

  • Termination and Lysis: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard) to lyse the cells and precipitate proteins.

  • Sample Collection: Collect the entire content of the well (cell lysate and medium).

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Visualizations

Metabolic Pathway of Prasugrel

The following diagram illustrates the two-step metabolic activation of Prasugrel, which involves the core structure of this compound within its intermediate metabolite, R-95913.

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) R95913 R-95913 (Inactive Intermediate) Contains this compound core Prasugrel->R95913 Hydrolysis (Carboxylesterases) R138727 R-138727 (Active Metabolite) R95913->R138727 Oxidation (CYP3A, CYP2B6) Inactive_Metabolites Inactive Metabolites R138727->Inactive_Metabolites Further Metabolism Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis A Prepare Microsome and Buffer Solution C Combine Microsomes, Buffer, and Compound A->C B Prepare Test Compound Stock Solution B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate and Sample at Time Points E->F G Terminate Reaction with Cold Solvent F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of three prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Gefitinib, Erlotinib, and Lapatinib. Supporting experimental data, detailed methodologies for key assays, and visualizations of the EGFR signaling pathway and experimental workflows are presented to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction to EGFR and Targeted Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] EGFR tyrosine kinase inhibitors are a class of targeted therapies that block the intracellular tyrosine kinase domain of the receptor, thereby inhibiting downstream signaling cascades and impeding tumor growth.[3] This guide focuses on a comparative in vitro analysis of three such inhibitors to provide a framework for assessing their relative potency and cellular effects.

Data Presentation: Comparative Efficacy of EGFR Inhibitors

The inhibitory potency of Gefitinib, Erlotinib, and Lapatinib was assessed by determining their half-maximal inhibitory concentration (IC50) against the EGFR-overexpressing A431 epidermoid carcinoma cell line. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

CompoundTarget(s)IC50 in A431 cells (µM)[4]
GefitinibEGFR0.08
ErlotinibEGFR0.1
LapatinibEGFR, HER20.16

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)

This assay quantifies the inhibitory effect of compounds on the kinase activity of purified EGFR. The protocol is adapted from a continuous-read fluorescence-based assay.

Materials:

  • Recombinant human EGFR (WT) enzyme

  • ATP

  • Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)

  • Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds (Gefitinib, Erlotinib, Lapatinib) dissolved in 50% DMSO

  • 384-well, white, non-binding surface microtiter plate

  • Fluorescence plate reader

Procedure:

  • Prepare 10X stocks of EGFR enzyme, ATP, and the fluorescent peptide substrate in the kinase reaction buffer.

  • Serially dilute the test compounds in 50% DMSO.

  • In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted compounds or 50% DMSO (vehicle control) for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the fluorescent peptide substrate.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission (e.g., λex360/λem485) every 71 seconds for 30-120 minutes.

  • Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

  • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.

XTT Cell Viability Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • A431 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Gefitinib, Erlotinib, Lapatinib)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well, flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Seed A431 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Thaw the XTT labeling reagent and the electron-coupling reagent in a 37°C water bath until fully dissolved.

  • Prepare the XTT labeling mixture immediately before use by mixing 5 mL of the XTT labeling reagent with 0.1 mL of the electron-coupling reagent.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Gently shake the plate to evenly distribute the color.

  • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Leads to PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes TKI Tyrosine Kinase Inhibitors (Gefitinib, Erlotinib, Lapatinib) TKI->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for tyrosine kinase inhibitors.

Experimental Workflow for In Vitro Efficacy Assessment

Experimental_Workflow cluster_kinase_assay In Vitro EGFR Kinase Assay cluster_cell_assay XTT Cell Viability Assay k1 Prepare Reagents (EGFR, ATP, Substrate, Compounds) k2 Pre-incubate EGFR with Compounds k1->k2 k3 Initiate Kinase Reaction k2->k3 k4 Monitor Fluorescence k3->k4 k5 Calculate IC50 k4->k5 compare Compare Efficacy k5->compare c1 Seed A431 Cells c2 Treat with Compounds c1->c2 c3 Incubate for 48h c2->c3 c4 Add XTT Reagent c3->c4 c5 Incubate for 4h c4->c5 c6 Measure Absorbance c5->c6 c7 Calculate IC50 c6->c7 c7->compare start Start start->k1 start->c1 end End compare->end

Caption: Workflow for comparing the efficacy of EGFR inhibitors using in vitro kinase and cell viability assays.

References

A Researcher's Guide to Comparing Isomer Stability Using Density Functional Theory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the relative stability of isomers is crucial for predicting molecular behavior and designing novel therapeutics. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose, offering a balance of accuracy and computational cost. This guide provides an objective comparison of DFT's performance in predicting isomer stability, supported by data from various studies.

Data Presentation: Relative Stability of Isomers Determined by DFT

The following table summarizes quantitative data from different studies, showcasing the application of DFT in determining the relative energies and stability of various isomers.

Isomer SystemDFT Functional(s)Key Findings & Relative EnergiesReference
Polycyclic Aromatic Hydrocarbons (PAHs) Various GGAs, meta-GGAs, hybrid GGAs, and hybrid-meta-GGAsMany GGA and meta-GGA functionals struggle to accurately predict isomerization energies. Hybrid functionals with a high percentage of Hartree-Fock exchange (e.g., SOGGA11-X, BMK) or dispersion-corrected hybrid functionals (e.g., PBE0-D3, PW6B95-D3) show good performance with root-mean-square deviations (RMSDs) as low as 1.3 kJ mol⁻¹. For C18H12 isomers, many lower-level functionals incorrectly predict chrysene to be more stable than triphenylene.[1][2][3]
Dihalobenzenes Not specifiedFor difluorobenzenes, the ortho isomer is the least stable (16.6 kJ mol⁻¹ higher in energy than meta), and the meta isomer is the most stable (2.5 kJ mol⁻¹ lower than para). For other dihalobenzenes (dichloro-, dibromo-, bromochloro-), the para isomer is generally slightly more stable than the meta isomer (by 0.2–0.4 kJ mol⁻¹).[4]
Benzofuroxan and o-dinitrosobenzene B3LYP/6-31G(d)Benzofuroxan is calculated to be more stable than its isomer, o-dinitrosobenzene. The calculated activation energy for the forward isomerization (51.0 kJ/mol) is in good agreement with the experimental value (58.6 kJ/mol).[5]
Tetranitro-bis-1,2,4-triazoles M06-2×/6-311++G(d,p)Isomerization significantly impacts detonation performance and thermal stability. For instance, isomer BT5 (3,3′,5,5′-tetranitro-1,1′-bis-1,2,4-triazoles) exhibits excellent detonation performance and good thermal stability, with a bond dissociation energy (BDE) of 256.81 kJ mol⁻¹. Three isomers (BT5, BT6, BT7) were found to have better thermal stabilities than the reference compound HMX.[6][7][8][9]
Alkane Isomers (C₂-C₈) SVWN5 and other functionalsThe SVWN5 functional, a local-density approximation, surprisingly outperforms many more complex functionals in predicting that branched alkanes are more stable than their linear counterparts.[10]

Experimental and Computational Protocols

The general methodology for comparing isomer stability using DFT involves a series of computational steps. While the specific choice of functional and basis set can vary depending on the system under investigation, the overall workflow remains consistent.

Computational Methodology:

  • Structure Generation: Initial 3D structures of all isomers of interest are generated. This can be done using molecular building software or through conformational searches.

  • Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. This is a critical step as the final energy is highly dependent on the molecular structure. A common approach is to use a specific DFT functional (e.g., B3LYP, PBE0, M06-2X) with an appropriate basis set (e.g., 6-31G(d), 6-311+G(d,p), cc-pVTZ).[11]

  • Frequency Calculations: Following optimization, frequency calculations are performed on the optimized structures. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain thermochemical data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

  • Energy Calculation: The total electronic energy of each optimized isomer is calculated. The isomerization energy is then determined by taking the difference in the total energies (or enthalpies/Gibbs free energies) of the isomers.[12]

  • Transition State Search (Optional): To understand the kinetics of isomerization, a transition state (TS) search can be performed to locate the energy barrier between two isomers. This provides insight into how easily one isomer can convert to another.

Experimental Validation:

Computational predictions of isomer stability are ideally validated with experimental data.[13] Techniques used for experimental validation include:

  • Calorimetry: To experimentally determine the heats of formation of the isomers.

  • Spectroscopic Methods (e.g., NMR, IR): To identify and quantify the different isomers present in a mixture at equilibrium, from which their relative stabilities can be inferred.

  • X-ray Crystallography: To determine the precise 3D structure of isomers in the solid state.[14]

Visualizing the DFT Workflow for Isomer Stability

The following diagram illustrates the typical workflow for comparing isomer stability using DFT.

DFT_Isomer_Stability_Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Analysis cluster_validation Experimental Validation Isomer_A Isomer A Initial Structure Opt_A Geometry Optimization (Isomer A) Isomer_A->Opt_A Isomer_B Isomer B Initial Structure Opt_B Geometry Optimization (Isomer B) Isomer_B->Opt_B Freq_A Frequency Calculation (Isomer A) Opt_A->Freq_A Freq_B Frequency Calculation (Isomer B) Opt_B->Freq_B Energy_A Single Point Energy (Isomer A) Freq_A->Energy_A Energy_B Single Point Energy (Isomer B) Freq_B->Energy_B Compare Compare Energies (ΔE = E_A - E_B) Energy_A->Compare Energy_B->Compare Stability Determine Relative Stability Compare->Stability Experiment Experimental Data (e.g., Calorimetry, NMR) Stability->Experiment Comparison

Caption: Workflow for comparing isomer stability using DFT.

References

Establishing a Comprehensive Impurity Profile for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a robust impurity profile for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, including its use as a reference standard for the antiplatelet drug Prasugrel.[1][2] Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, details comparative analytical methodologies for their detection and quantification, and provides standardized experimental protocols.

The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present in a new drug substance at a level of 0.1% or higher, unless it is unusually potent or toxic.[3][4][5] Adherence to these guidelines is essential for regulatory approval and to ensure product quality.

Workflow for Establishing an Impurity Profile

A systematic approach is crucial for the successful identification and control of impurities. The following workflow outlines the key stages involved in establishing a comprehensive impurity profile for this compound.

cluster_0 Phase 1: Synthesis and Impurity Identification cluster_1 Phase 2: Analytical Method Development and Validation cluster_2 Phase 3: Impurity Characterization and Control A Synthesis of 1-Cyclopropyl-2- (4-fluorophenyl)ethanone B Theoretical Impurity Prediction (Starting Materials, By-products, Degradants) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->C D Preliminary Analysis of Batches (HPLC, GC-MS) B->D C->D E Selection of Analytical Techniques (HPLC, GC-MS, LC-MS, NMR) D->E F Method Development and Optimization E->F G Method Validation (as per ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) F->G H Isolation of Unknown Impurities (Preparative HPLC) G->H K Routine Quality Control G->K I Structural Elucidation (MS, NMR, IR) H->I J Setting Acceptance Criteria (Based on ICH Thresholds and Safety Data) I->J J->K

Caption: A generalized workflow for establishing the impurity profile of a pharmaceutical intermediate.

Potential Impurities in this compound

The impurities associated with this compound can be categorized based on their origin. A plausible synthetic route involves the Friedel-Crafts acylation of fluorobenzene with cyclopropylacetyl chloride.

cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Products and Impurities Fluorobenzene Fluorobenzene Reaction AlCl3 Fluorobenzene->Reaction CyclopropylacetylChloride Cyclopropylacetyl Chloride CyclopropylacetylChloride->Reaction MainProduct This compound Reaction->MainProduct OrthoIsomer 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Positional Isomer Impurity) Reaction->OrthoIsomer MetaIsomer 1-Cyclopropyl-2-(3-fluorophenyl)ethanone (Positional Isomer Impurity) Reaction->MetaIsomer BromoImpurity 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (Process-Related Impurity) MainProduct->BromoImpurity Bromination

Caption: A simplified reaction scheme illustrating the formation of the target molecule and potential process-related impurities.

The following table summarizes potential impurities, their sources, and recommended analytical techniques for their detection.

Impurity NameCAS NumberTypePotential SourceRecommended Analytical Technique(s)
Fluorobenzene462-06-6Starting MaterialUnreacted starting material from the synthesis process.GC-MS, HPLC
Cyclopropylacetyl Chloride40943-41-7Starting MaterialUnreacted starting material or hydrolysis product (cyclopropylacetic acid).GC-MS (as ester), HPLC
1-Cyclopropyl-2-(2-fluorophenyl)ethanone150322-73-9Process-RelatedIsomeric by-product from the Friedel-Crafts acylation reaction.[6]HPLC, GC-MS
1-Cyclopropyl-2-(3-fluorophenyl)ethanone952722-64-4Process-RelatedIsomeric by-product from the Friedel-Crafts acylation reaction.HPLC, GC-MS
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone1359829-52-9Process-RelatedA known related substance and potential impurity, possibly formed from a side reaction or subsequent step.[2][7][8]HPLC, LC-MS
Unidentified Degradation ProductsN/ADegradation ProductFormed during storage or under stress conditions (e.g., light, heat, humidity).HPLC, LC-MS, GC-MS

Comparison of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is critical for accurate and reliable impurity profiling.[9] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques, often coupled with Mass Spectrometry (MS) for identification.[10][11][12]

TechniquePrincipleAdvantagesLimitationsBest Suited For
HPLC with UV Detection Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.- Wide applicability for non-volatile and thermally labile compounds.[12]- High resolution and sensitivity.[10]- Robust and reproducible.- Requires chromophores for UV detection.- May require derivatization for some compounds.Quantifying known impurities and detecting unknown non-volatile impurities.
GC with FID/MS Detection Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.- Excellent for volatile and semi-volatile impurities, such as residual solvents.[10][11]- High separation efficiency.- Not suitable for non-volatile or thermally labile compounds.- May require derivatization to increase volatility.Detecting and quantifying residual solvents and volatile process-related impurities.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.- Provides molecular weight and structural information for unknown impurities.[5][11]- High sensitivity and selectivity.[11]- More complex and expensive than HPLC-UV.- Matrix effects can suppress ionization.Identifying and characterizing unknown impurities and degradation products.
NMR Spectroscopy Provides detailed information about the molecular structure of compounds.- Definitive structural elucidation of isolated impurities.[10]- Can be used for quantitative analysis (qNMR).- Lower sensitivity compared to chromatographic techniques.- Requires isolation of the impurity in sufficient quantity and purity.Unambiguous structure determination of isolated unknown impurities.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible results.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
  • Objective: To separate and quantify this compound from its potential process-related and degradation impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Objective: To identify and quantify residual solvents from the synthesis process.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Dissolve an accurately weighed quantity of the sample in a suitable solvent (e.g., DMSO) to a concentration of 100 mg/mL.

Conclusion

Establishing a thorough impurity profile for this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from it. A combination of theoretical assessment, forced degradation studies, and the application of validated, high-resolution analytical techniques such as HPLC and GC-MS is essential.[10][12] This guide provides a foundational framework for researchers and drug development professionals to design and implement a comprehensive impurity control strategy that aligns with regulatory expectations.[3][4][5] Continuous monitoring and characterization of impurities throughout the drug development lifecycle are paramount for producing safe and effective medicines.

References

Safety Operating Guide

Proper Disposal of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key intermediate in various synthetic processes. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Logistical Information

This compound is classified as a hazardous substance that causes skin and serious eye irritation.[1] Immediate and proper personal protective equipment (PPE) is mandatory when handling this compound. In case of exposure, follow standard first-aid procedures and seek medical attention. Spills should be managed using appropriate spill kits containing absorbent materials, and the area must be well-ventilated.

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Prevent the release of the chemical into the environment.[2]

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

  • Designate a specific satellite accumulation area for the storage of waste containers.[3]

Disposal Plan: A Step-by-Step Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Step 1: Waste Minimization Before beginning experimental work, plan procedures to minimize the generation of chemical waste. This includes ordering the smallest necessary quantities and reducing the scale of experiments where feasible.[5]

Step 2: Waste Collection and Segregation

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, compatible, and clearly labeled hazardous waste container.

  • The container should be made of a material that does not react with the ketone.[3]

  • Do not mix this waste with other chemical waste streams, especially incompatible materials, to prevent violent reactions or the emission of toxic gases.[3] Specifically, keep it separate from acids and bases.[3]

Step 3: Labeling Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant")

  • The date when the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Storage of Waste

  • Store the sealed waste container in the designated satellite accumulation area within your laboratory.[3][5]

  • Ensure the container is kept closed except when adding waste.[3][5]

  • The storage area should be secure and away from general laboratory traffic.

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in a satellite accumulation area), arrange for its collection by a licensed hazardous waste disposal service.[3][5]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Data Presentation: Key Chemical and Safety Data

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1071842-61-9[1][7]
Molecular Formula C₁₁H₁₁FO[7]
Molecular Weight 178.21 g/mol [7]
Appearance Pale Yellow Oil[8]
Boiling Point 253.6°C at 760 mmHg[8]
Flash Point 107.9°C[8]
Density 1.192 g/cm³[8]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[1]
Signal Word Warning[1]

Experimental Protocols and Workflows

The disposal of this compound does not typically involve experimental protocols for treatment within the laboratory. In-house treatment of hazardous waste, such as neutralization, is generally not recommended unless it is part of a well-defined experimental procedure and converts the material to a non-hazardous product.[4][9] The standard and safest protocol is collection and disposal by a professional service.

Disposal Workflow Diagram

DisposalWorkflow A Step 1: Waste Generation B Step 2: Waste Segregation (Ketone Waste Stream) A->B C Step 3: Properly Labeled, Sealed Container B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Schedule Waste Pickup D->E F Step 6: Collection by Licensed Hazardous Waste Contractor E->F G Step 7: Proper Disposal at Treatment Facility F->G

References

Personal protective equipment for handling 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 1071842-61-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identifier and Hazard Information:

Compound NameCAS NumberMolecular FormulaMolecular WeightHazard Statements
This compound1071842-61-9C₁₁H₁₁FO178.21 g/mol H315: Causes skin irritation[1] H319: Causes serious eye irritation[1]
GHS Pictogram:

alt text
Signal Word: Warning [1]

Operational Plan: Safe Handling

Safe handling of this compound requires a multi-faceted approach encompassing engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls:
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

Administrative Controls:
  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Work Practices: Avoid working alone.[6] Develop a standard operating procedure (SOP) for all experimental work involving this chemical. Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[8]

Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling this compound, based on its classification as a ketone and a fluorinated aromatic compound.

Body PartRecommended PPEJustification
Hands Double Gloving: - Inner Glove: Nitrile exam gloves (minimum 5 mil). - Outer Glove: Chemical-resistant gloves such as Butyl rubber, Viton®, or specific ketone-resistant gloves (e.g., Polyco Ketochem).[9][10][11][12]Ketones can degrade standard laboratory gloves. Butyl rubber and specialty gloves offer superior protection against ketones and other organic solvents.[9][10][12] Double gloving provides an additional layer of safety against potential tears or rapid breakthrough.
Eyes/Face - Safety Goggles: Chemical splash goggles are mandatory. - Face Shield: A face shield should be worn over safety goggles, especially when handling larger quantities or when there is a risk of splashing.[4][5][13]Protects against splashes that can cause serious eye irritation.[1] A face shield offers broader protection for the entire face.
Body - Laboratory Coat: A flame-resistant lab coat should be worn and buttoned completely. - Chemical Apron: For handling larger volumes, a chemical-resistant apron over the lab coat is recommended.[13]Provides a barrier against spills and splashes to the torso and arms.
Respiratory Not typically required for small-scale use in a properly functioning chemical fume hood. For situations with inadequate ventilation or potential for aerosol generation, a respirator with an organic vapor cartridge may be necessary. Consult with your institution's environmental health and safety (EHS) department.Inhalation of vapors should be minimized. A fume hood is the primary engineering control for this.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

    • Have a designated waste container ready for chemical waste.

  • Dispensing/Weighing:

    • Perform all dispensing and weighing operations within the chemical fume hood.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If the compound is a liquid, use a calibrated pipette or syringe.

    • Close the container tightly immediately after use.[2][3]

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all joints are properly sealed to prevent vapor escape.

    • If heating the reaction, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Reaction Work-up and Purification:

    • Conduct all extraction, filtration, and purification steps within the fume hood.

    • Be mindful of potential pressure build-up during extractions.

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.

    • Clean any contaminated equipment thoroughly.

    • Properly dispose of all contaminated disposable materials in the designated chemical waste container.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, chemical apron, face shield, safety goggles, lab coat, inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound is a halogenated organic chemical. All waste containing this substance should be classified as hazardous chemical waste.[7]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated, properly labeled, and sealed waste container.[2][3]

    • The container should be made of a compatible material (e.g., polyethylene).

    • The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_waste Prepare Waste Container prep_hood->prep_waste handle_dispense Dispense/Weigh prep_waste->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_workup Work-up/Purify handle_reaction->handle_workup cleanup_decon Decontaminate Work Area handle_workup->cleanup_decon cleanup_waste Collect Chemical Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose via EHS cleanup_doff->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.